molecular formula C11H11NO3 B1590277 Methyl 4-methoxy-1H-indole-6-carboxylate CAS No. 41082-79-5

Methyl 4-methoxy-1H-indole-6-carboxylate

Cat. No.: B1590277
CAS No.: 41082-79-5
M. Wt: 205.21 g/mol
InChI Key: GZGRBMGAWHIYOU-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1H-indole-6-carboxylate (CAS 41082-79-5) is a high-value indole derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol, features a strategic substitution pattern on the indole scaffold, incorporating a methoxy group at the 4-position and a methyl ester at the 6-position . The indole nucleus is a privileged structure in pharmaceutical development due to its widespread presence in biologically active molecules and its ability to interact with diverse biological targets . This specific ester derivative is a crucial synthetic intermediate for the preparation of 4-Methoxy-1H-indole-6-carboxylic acid, a key pharmacophore in designing novel therapeutic agents . Researchers utilize this compound in the exploration of new chemical entities with potential activity in oncology, inflammation, and infectious diseases. The methoxy and ester functional groups make it an ideal substrate for further chemical transformations, including hydrolysis to the acid or the synthesis of more complex amide and heterocyclic conjugates . Its role is particularly significant in the synthesis of compounds targeting oncogenic pathways, such as receptor tyrosine kinase inhibitors, where the indole-6-carboxylic acid framework has shown promising results . The compound is offered for research purposes only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxy-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-6-7(11(13)15-2)5-9-8(10)3-4-12-9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGRBMGAWHIYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478366
Record name Methyl 4-methoxy-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41082-79-5
Record name Methyl 4-methoxy-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of Methyl 4-methoxy-1H-indole-6-carboxylate (CAS No. 41082-79-5), a heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The strategic placement of a methoxy group at the C4 position and a methyl carboxylate at C6 imparts unique electronic properties and reactivity, making this molecule a versatile intermediate for creating complex therapeutic agents.[2][3] This document details its physicochemical properties, spectroscopic signature, chemical reactivity, and stability, offering field-proven insights for researchers, scientists, and drug development professionals. A proposed synthetic pathway and a logical workflow for its application in drug discovery are also presented to guide practical laboratory work.

Introduction & Strategic Significance

The indole ring system is a cornerstone of medicinal chemistry, largely due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. The reactivity of the indole core is profoundly influenced by its substituents. Methoxy groups, acting as strong electron-donating groups, enhance the nucleophilicity of the indole ring, which can increase metabolic stability and modulate binding affinity to target proteins.[1][3]

Methyl 4-methoxy-1H-indole-6-carboxylate is a bifunctional molecule where the electron-donating C4-methoxy group activates the benzene portion of the indole, while the electron-withdrawing C6-methyl ester group deactivates it. This electronic push-pull system creates distinct regions of reactivity, allowing for selective chemical modifications. Its structure makes it an ideal precursor for synthesizing novel compounds with potential anti-inflammatory, anti-cancer, and CNS-modulating properties, positioning it as a valuable asset in the drug discovery pipeline.[1][2]

Physicochemical & Spectroscopic Profile

Precise, experimentally-derived data for this specific molecule is not extensively published. The following profile combines information from chemical suppliers and computed data, supplemented with expert analysis based on its structural motifs.

Compound Identification & Properties
PropertyValueSource
IUPAC Name methyl 4-methoxy-1H-indole-6-carboxylate[4]
Synonyms 4-Methoxy-6-indole carboxylic acid methyl ester, Methyl 4-methoxyindole-6-carboxylate[2][5]
CAS Number 41082-79-5[2][4]
Molecular Formula C₁₁H₁₁NO₃[2][4]
Molecular Weight 205.21 g/mol [2][4]
Appearance Tan solid[2]
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, ethyl acetate, and methanol. Sparingly soluble in water and nonpolar solvents. The methoxy group is known to improve solubility characteristics.[2]
Storage Store at 0 - 8 °C in a cool, dry place. Protect from light to prevent photodegradation.[2][6]
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.10br s1HN-H
~7.60d1HAr-H (C7-H)
~7.25t1HAr-H (C2-H)
~7.05d1HAr-H (C5-H)
~6.60dd1HAr-H (C3-H)
~3.95s3HOCH₃
~3.90s3HCOOCH₃
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
Chemical Shift (δ, ppm) Assignment
~167.5C=O (Ester)
~155.0C4 (Ar-C-O)
~137.0C7a
~125.0C3a
~123.0C2
~120.0C6
~115.0C7
~103.0C3
~100.0C5
~55.5OCH₃
~52.0COOCH₃
Predicted Infrared (IR) Data
Wavenumber (cm⁻¹) Vibrational Mode
3400-3300N-H Stretch
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch
~1715C=O Stretch (Ester)
1620-1580C=C Aromatic Ring Stretch
1250-1200Asymmetric C-O-C Stretch (Ether)
1100-1050Symmetric C-O-C Stretch (Ester)
Mass Spectrometry (MS) Data
Technique Expected m/z
Electrospray Ionization (ESI+)206.08 [M+H]⁺, 228.06 [M+Na]⁺

Chemical Properties & Reactivity Profile

The reactivity of Methyl 4-methoxy-1H-indole-6-carboxylate is governed by the interplay between its electron-rich indole core and its functional groups.

  • The Indole Nucleus : As an electron-rich aromatic system, the indole is susceptible to electrophilic attack. The C4-methoxy group strongly activates the benzene ring, while the pyrrole ring remains reactive. The most likely sites for electrophilic substitution are C3, C7, and C5, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

  • N-H Reactivity : The indole nitrogen proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation, which is a common strategy to protect the indole nitrogen or introduce further functionality.

  • Ester Group Reactivity : The methyl ester at C6 can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This carboxylic acid provides a handle for further modifications, such as amide bond formation, which is a critical reaction in the synthesis of many pharmaceuticals.

  • Stability and Degradation : The compound's stability is a critical consideration for both storage and reaction design.

    • Oxidative Sensitivity : The electron-rich indole ring is prone to oxidation, especially when exposed to air, light, or strong oxidizing agents, which can lead to the formation of colored degradation products.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]

    • pH Sensitivity : The molecule is sensitive to strong acids, which can protonate the indole ring (primarily at C3) and potentially lead to polymerization or degradation.[8] Strong bases will readily hydrolyze the methyl ester.[8] Buffering solutions to a neutral or mildly acidic pH is advisable.

Proposed Synthetic Pathway & Experimental Protocol

A validated, step-by-step synthesis for this specific molecule is not widely published. However, based on established indole synthesis methodologies, a robust and plausible pathway can be designed. The Bartoli indole synthesis is particularly well-suited for creating 4-substituted indoles from ortho-substituted nitroarenes.

Proposed Synthesis Workflow

G A 1-Methoxy-3-methyl-5-nitrobenzene (Starting Material) B Vinyl Grignard Reaction A->B 1. VinylMgBr 2. THF C 2-(1-Methoxy-3-methyl-5-nitrophenyl)ethene B->C D Bartoli Reaction (Cyclization) C->D 3. VinylMgBr (excess) 4. H₃O⁺ workup E Methyl 4-methoxy-6-nitro-1H-indole D->E F Reduction of Nitro Group E->F 5. Fe / NH₄Cl 6. EtOH/H₂O G Methyl 4-methoxy-6-amino-1H-indole F->G H Sandmeyer Reaction G->H 7. NaNO₂, HCl 8. CuCN, KCN I Methyl 4-methoxy-1H-indole-6-carboxylate (Final Product) H->I 9. H₂SO₄, MeOH (Esterification)

Caption: Proposed Bartoli synthesis route for Methyl 4-methoxy-1H-indole-6-carboxylate.

Exemplary Experimental Protocol: Bartoli Indole Synthesis

This protocol is an illustrative model. Causality : The choice of the Bartoli reaction is deliberate; it is highly effective for synthesizing 7-substituted and, in this case, 4-substituted indoles from sterically hindered nitroarenes, a common challenge in indole synthesis.

Step 1: Synthesis of 2-(1-Methoxy-3-methyl-5-nitrophenyl)ethene

  • To a flame-dried, three-necked flask under an argon atmosphere, add 1-methoxy-3-methyl-5-nitrobenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add vinylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the vinylated nitroarene.

Step 2: Cyclization to form Methyl 4-methoxy-6-nitro-1H-indole

  • Trustworthiness : This step is the core of the Bartoli synthesis. The use of excess Grignard reagent is critical for the reaction to proceed to completion.

  • In a separate flame-dried flask, dissolve the vinylated nitroarene (1.0 eq) from Step 1 in anhydrous THF.

  • Cool to -78 °C (dry ice/acetone bath).

  • Slowly add vinylmagnesium bromide (3.5 eq) dropwise.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl.

  • Perform an aqueous workup and purification as described in Step 1 to isolate the nitro-indole intermediate.

Step 3: Subsequent Transformations to Final Product

  • Reduction : Reduce the nitro group of the intermediate from Step 2 to an amine using a standard method like iron powder in ammonium chloride or catalytic hydrogenation (H₂, Pd/C).

  • Sandmeyer Reaction : Convert the resulting amino-indole to a nitrile via diazotization (NaNO₂, HCl) followed by reaction with a copper(I) cyanide source.

  • Hydrolysis & Esterification : Hydrolyze the nitrile to the carboxylic acid under strong acidic or basic conditions, followed by Fischer esterification (methanol, catalytic H₂SO₄) to yield the final product, Methyl 4-methoxy-1H-indole-6-carboxylate. Purify by recrystallization or column chromatography.

Applications in Drug Discovery Workflow

Methyl 4-methoxy-1H-indole-6-carboxylate is not an end-product but a versatile scaffold. Its value lies in the diverse array of derivatives that can be synthesized from its key reactive sites.

Logical Drug Discovery Workflow

G cluster_0 Core Scaffold cluster_1 Key Modifications cluster_2 Compound Library Generation cluster_3 Screening & Optimization A Methyl 4-methoxy- 1H-indole-6-carboxylate B N-Alkylation/ Acylation A->B C Ester Hydrolysis -> Amide Coupling A->C D Electrophilic Substitution (e.g., C7) A->D E Diverse Chemical Library (Target-Oriented Synthesis) B->E C->E D->E F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Caption: Standard workflow for utilizing a building block in drug discovery.

This workflow illustrates how the title compound serves as a starting point. By applying fundamental organic reactions to its three main reactive centers (N-H, C6-ester, and the aromatic ring), a diverse library of novel molecules can be generated. These molecules are then screened against biological targets to identify "hits," which are subsequently optimized through structure-activity relationship (SAR) studies to produce potent and selective preclinical candidates.

Conclusion

Methyl 4-methoxy-1H-indole-6-carboxylate is a strategically designed heterocyclic intermediate with significant potential for synthetic and medicinal chemistry. Its unique electronic and structural features—an activated benzene ring, a reactive pyrrole moiety, and two modifiable functional groups—provide a rich platform for chemical exploration. This guide has consolidated its known physical properties and provided expert-driven insights into its reactivity, stability, and potential synthetic routes. For research teams in drug development, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of next-generation therapeutics.

References

  • PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for: Iridium-Catalyzed Direct Methylation of Indoles and Pyrroles with Methanol. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. Retrieved from [Link]

  • LabSolutions. (n.d.). methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 4-Methoxy-1H-indole-6-carboxylic acid methyl ester - Optional[MS (GC)]. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Taber, D. F., & Stranberg, M. (2014). Synthesis, reactivity and biological properties of methoxy-activated indoles. University of Delaware. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • Chem-Space. (n.d.). Methyl 4-hydroxy-1H-indole-6-carboxylate. Retrieved from [Link]

  • MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(15), 4987. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1-methoxy-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (2025). The Role of 4-Methoxy-1H-Indole-2-Carboxylic Acid in Pharmaceutical Development. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6882–6901. Retrieved from [Link]

  • Arkat USA. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(4), 1-15. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(methoxycarbonyl)-4-methyl-1h-indole-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

Sources

A Technical Guide to Methyl 4-methoxy-1H-indole-6-carboxylate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-1H-indole-6-carboxylate, a heterocyclic compound belonging to the indole family, has emerged as a significant building block in medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a methoxy group and a methyl ester on the indole scaffold, provides a versatile platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth analysis of its chemical properties, synthesis, and applications, providing researchers with the foundational knowledge to leverage this compound in their drug discovery and development endeavors. The indole ring system is a privileged structure in numerous natural products and synthetic drugs, and the strategic placement of functional groups on this particular derivative enhances its utility as a key intermediate.[1]

Part 1: Core Chemical and Physical Properties

Methyl 4-methoxy-1H-indole-6-carboxylate is primarily identified by its CAS number, 41082-79-5.[2][3] An alternative CAS number, 84638-84-6, is also associated with this compound in some commercial listings.[4] For the purposes of this guide, 41082-79-5 will be used as the primary identifier due to its prevalence in major chemical databases such as PubChem.[3]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 41082-79-5[2][3]
Molecular Formula C₁₁H₁₁NO₃[2][3]
Molecular Weight 205.21 g/mol [2][3]
Appearance Tan solid[1]
Purity Typically ≥ 98% (by HPLC)[1]
Storage 0 - 8 °C[1]

Part 2: Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and the creation of novel analogs. Detailed, peer-reviewed synthetic procedures specifically for Methyl 4-methoxy-1H-indole-6-carboxylate are not extensively published. However, a plausible synthetic route can be proposed based on established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis or palladium-catalyzed cyclization strategies.

Proposed Synthetic Workflow

A generalized approach to the synthesis of substituted indole-6-carboxylates often involves the construction of the indole ring from a suitably substituted aniline precursor. The following diagram illustrates a conceptual workflow.

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Purification cluster_3 Final Product Substituted Aniline Substituted Aniline Condensation Condensation Substituted Aniline->Condensation Step 1 Glyoxylate Derivative Glyoxylate Derivative Glyoxylate Derivative->Condensation Step 1 Cyclization/Aromatization Cyclization/Aromatization Condensation->Cyclization/Aromatization Step 2 Chromatography Chromatography Cyclization/Aromatization->Chromatography Workup Recrystallization Recrystallization Chromatography->Recrystallization Further Purification Target Indole Target Indole Recrystallization->Target Indole

Caption: Conceptual workflow for indole synthesis.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on general indole syntheses and requires experimental optimization.

  • Condensation: A suitably substituted nitrotoluene is reacted with an appropriate dimethylformamide dimethyl acetal to form an enamine.

  • Reductive Cyclization: The resulting enamine undergoes reductive cyclization, often using a reducing agent like iron in acetic acid or catalytic hydrogenation, to form the indole ring.

  • Esterification: If the carboxylic acid is present, it can be esterified to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization to yield the final product.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of Methyl 4-methoxy-1H-indole-6-carboxylate.

  • Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available in the PubChem database, which can be used as a reference for identity confirmation. The molecular ion peak [M]⁺ would be expected at m/z 205.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While explicit, experimentally verified ¹H and ¹³C NMR data are not readily available in peer-reviewed literature, predicted chemical shifts can be estimated based on the analysis of structurally similar indole derivatives. These predictions are valuable for preliminary identification but should be confirmed with experimental data.

    Predicted ¹H NMR Data:

    • Signals corresponding to the aromatic protons on the indole ring.

    • A singlet for the methoxy (-OCH₃) protons.

    • A singlet for the methyl ester (-COOCH₃) protons.

    • A broad singlet for the N-H proton of the indole.

    Predicted ¹³C NMR Data:

    • Resonances for the eight carbons of the indole core.

    • A signal for the carbonyl carbon of the ester.

    • Signals for the methoxy and methyl ester carbons.

  • Infrared (IR) Spectroscopy: Key expected absorption bands would include:

    • N-H stretching vibration.

    • Aromatic C-H stretching.

    • C=O stretching of the ester.

    • C-O stretching of the ether and ester groups.

Part 3: Reactivity, Applications, and Safety

Chemical Reactivity

The reactivity of Methyl 4-methoxy-1H-indole-6-carboxylate is governed by the indole nucleus and its substituents. The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The methyl ester is susceptible to hydrolysis under basic conditions to yield the corresponding carboxylic acid.

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of a range of pharmaceutical agents. Its utility is particularly noted in the development of:

  • Anti-cancer Agents: The indole scaffold is a core component of many compounds that interact with biological targets relevant to oncology. This molecule provides a starting point for the synthesis of more complex structures with potential anti-proliferative activity.[1]

  • Anti-inflammatory Drugs: Indole derivatives have been explored for their anti-inflammatory properties, and this compound can be used to generate novel molecules for screening in this therapeutic area.[1]

  • Biologically Active Probes: In addition to drug development, it is used in biological research to synthesize probes for studying the mechanisms of action of indole derivatives and their role in cellular pathways.[1]

A notable application of related indole-6-carboxylate structures is in the synthesis of kinase inhibitors, which are a significant class of anti-cancer drugs.

G IndoleIntermediate Methyl 4-methoxy-1H- indole-6-carboxylate Modification Chemical Modification (e.g., N-alkylation, C3 substitution, ester hydrolysis) IndoleIntermediate->Modification APILibrary Library of Bioactive Compound Candidates Modification->APILibrary Screening High-Throughput Screening APILibrary->Screening LeadCompound Lead Compound (e.g., Kinase Inhibitor) Screening->LeadCompound

Caption: Role in the drug discovery pipeline.

Safety and Handling

Detailed safety data for Methyl 4-methoxy-1H-indole-6-carboxylate is not extensively documented. However, based on the data for related indole compounds, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]

For specific handling and disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-methoxy-1H-indole-6-carboxylate is a valuable and versatile intermediate for chemical synthesis and pharmaceutical research. Its well-defined structure provides a reliable starting point for the development of novel compounds with potential therapeutic applications in areas such as oncology and inflammation. While detailed experimental data in the public domain is somewhat limited, its commercial availability and the established chemistry of the indole nucleus ensure its continued importance in the field of drug discovery.

References

  • Allmpus. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

  • European Patent Office. (2018). Substituted indoline derivatives as dengue viral replication inhibitors. EP 3630724 B1.
  • PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. For a molecule such as Methyl 4-methoxy-1H-indole-6-carboxylate, ¹H and ¹³C NMR provide a definitive map of the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted ¹H NMR spectral data for Methyl 4-methoxy-1H-indole-6-carboxylate in a common deuterated solvent like DMSO-d₆ are summarized below. The choice of an appropriate deuterated solvent is crucial to dissolve the sample and avoid interfering signals from the solvent itself.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-methoxy-1H-indole-6-carboxylate (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~11.5br sN-H (H1)The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.
~7.5dH7This proton is on the benzene ring and is expected to be a doublet due to coupling with the adjacent H5 proton.
~7.3tH2The H2 proton on the pyrrole ring of an indole typically appears in this region.
~7.1dH5This proton is on the benzene ring and will appear as a doublet due to coupling with H7.
~6.5tH3The H3 proton of the pyrrole ring is generally found at a higher field compared to H2.
~3.9s-OCH₃ (C4)The three protons of the methoxy group are equivalent and appear as a sharp singlet.
~3.8s-COOCH₃ (C6)The three protons of the methyl ester group are also equivalent and will appear as a distinct singlet.

Note: Predicted values are based on general indole chemical shifts and the electronic effects of the methoxy and carboxylate substituents.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-methoxy-1H-indole-6-carboxylate (in DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~167C=O (ester)The carbonyl carbon of the ester is significantly deshielded and appears at a low field.
~150C4The carbon bearing the electron-donating methoxy group is deshielded.
~135C7aA quaternary carbon at the fusion of the two rings.
~128C3aAnother quaternary carbon at the ring junction.
~125C2The C2 carbon of the indole ring.
~120C6The carbon attached to the electron-withdrawing carboxylate group.
~115C7Aromatic carbon on the benzene portion of the ring.
~105C5Aromatic carbon on the benzene portion of the ring.
~100C3The C3 carbon of the indole ring.
~55-OCH₃ (C4)The carbon of the methoxy group.
~52-COOCH₃ (C6)The carbon of the methyl ester group.

Note: Predicted values are based on analogous indole structures and substituent effects.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 4-methoxy-1H-indole-6-carboxylate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2][3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] The choice of solvent is critical for sample solubility and to minimize overlapping signals.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[4][5]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for Methyl 4-methoxy-1H-indole-6-carboxylate

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400-3300N-HStretch
~3100-3000Aromatic C-HStretch
~2950-2850Aliphatic C-H (methyl)Stretch
~1720-1700C=O (ester)Stretch
~1620-1580C=C (aromatic)Stretch
~1300-1200C-O (ester and ether)Stretch

Note: These are predicted ranges and the exact positions can vary.

Experimental Protocol for FTIR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is used as it is transparent in the IR region.

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

    • Place the KBr pellet into the sample holder of the FTIR spectrometer for analysis.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of volatile organic compounds.[6][7]

An experimental GC-MS spectrum for Methyl 4-methoxy-1H-indole-6-carboxylate is available.[8]

Table 4: Mass Spectrometry Data for Methyl 4-methoxy-1H-indole-6-carboxylate

m/zAssignment
205[M]⁺ (Molecular Ion)
174[M - OCH₃]⁺
146[M - COOCH₃]⁺

The molecular ion peak at m/z 205 confirms the molecular weight of the compound (C₁₁H₁₁NO₃). The fragmentation pattern is consistent with the structure, showing losses of the methoxy and methyl carboxylate groups, which are characteristic fragmentation pathways for such compounds.

Experimental Protocol for EI-MS Analysis
  • Sample Introduction:

    • The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or directly using a heated probe.[9] The sample must be volatile enough to be introduced into the gas phase.[9]

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

    • A detector then records the abundance of each ion, generating a mass spectrum.

Visualizations: A Structural and Workflow Perspective

To aid in the interpretation of the spectral data, the following diagrams illustrate the molecular structure and a typical analytical workflow.

molecular_structure Figure 1: Structure of Methyl 4-methoxy-1H-indole-6-carboxylate with Atom Numbering for NMR cluster_indole C2 C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 OCH3 O-CH3 C4->OCH3 C6 C6 C5->C6 C7 C7 C6->C7 COOCH3 C(=O)O-CH3 C6->COOCH3 C7->C7a N1 N1-H C7a->N1 N1->C2

Caption: Structure of Methyl 4-methoxy-1H-indole-6-carboxylate.

workflow Figure 2: Spectroscopic Analysis Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification NMR NMR (1H, 13C) Synthesis->NMR IR IR Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion: A Unified Spectroscopic Signature

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-methoxy-1H-indole-6-carboxylate. By integrating predicted NMR and IR data with experimental MS findings, a detailed and self-validating spectroscopic profile emerges. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This information serves as a critical resource for scientists engaged in the synthesis, characterization, and application of this important indole derivative, facilitating further research and development.

References

  • Electron Ionization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Science Trove. (n.d.). Analysis of electron ionization (EI) mass spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Rocky Mountain Laboratories. (2024, January 28). FTIR Analysis for Chemicals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ChemScribe. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 4-Methoxy-1H-indole-6-carboxylic acid methyl ester. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

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The Methoxy Group: A Subtle Navigator of Biological Activity in Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Methoxy Moiety

In the intricate world of medicinal chemistry, where the slightest structural modification can dramatically alter the therapeutic potential of a molecule, the humble methoxy group (–OCH₃) stands out as a powerful and versatile tool. Particularly within the privileged scaffold of indole-containing compounds, this small functional group exerts a profound influence on biological activity.[1][2] Its strategic placement can fine-tune a compound's physicochemical properties, guide its interaction with biological targets, and ultimately dictate its fate within a biological system. This guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted role of the methoxy group in shaping the biological profile of indole derivatives. We will explore its fundamental effects on molecular properties, its impact on target engagement and metabolic stability, and its practical application in the design of novel therapeutics, supported by experimental insights and detailed protocols.

The Physicochemical Footprint of the Methoxy Group: More Than Just a Steric Blocker

The introduction of a methoxy group onto an indole ring is a nuanced decision that extends far beyond simple steric considerations. Its electronic and lipophilic contributions are key to understanding its influence on a molecule's behavior.

Electronic Effects: A Dance of Resonance and Induction

The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic system of the indole ring through the resonance effect (+R). This electron-donating characteristic increases the electron density of the ring, which can enhance reactivity and influence interactions with biological targets.[3][4] Conversely, the electronegativity of the oxygen atom also exerts an electron-withdrawing inductive effect (-I). The interplay between these opposing electronic forces is highly dependent on the position of the methoxy group on the indole nucleus.

Quantum chemical studies have provided a deeper understanding of how the position of the methoxy group influences the electronic properties and dipole moment of the indole ring system.[5] For instance, the orientation of the dipole moment can be significantly altered depending on whether the methoxy group is at the 4-, 5-, 6-, or 7-position, which in turn can affect how the molecule aligns within a receptor binding pocket.[6]

Lipophilicity: A Non-Linear Contribution

A critical parameter in drug design is the lipophilicity of a molecule, often expressed as LogP or LogD. The methoxy group is considered a non-lipophilic substituent when attached to an aromatic system, with a Δ(LogD) value close to zero.[7] This unique property allows for the exploration of protein pockets and potential improvements in potency without significantly increasing the overall lipophilicity of the lead compound, which can be advantageous for maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] However, the impact on lipophilicity is not always straightforward and can be influenced by the surrounding molecular environment.

Modulating Biological Interactions: The Methoxy Group at the Helm

The true power of the methoxy group lies in its ability to modulate the interactions between indole compounds and their biological targets. Its strategic placement can enhance binding affinity, confer selectivity, and even alter the mode of action from agonist to antagonist.

A Key Player in Receptor Engagement: The Case of Serotonin and Melatonin Receptors

The 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) and melatonin (MT) receptors, owing to its structural resemblance to the endogenous ligands serotonin and melatonin.[8] The 5-methoxy group is a recurring motif in many potent ligands for these receptors.

  • Serotonin Receptors: In derivatives of 5-methoxytryptamine, the 5-methoxy group is crucial for high affinity at various 5-HT receptor subtypes.[8] Modifications to the ethylamine side chain, in conjunction with the 5-methoxy group, can fine-tune the affinity and selectivity for different subtypes like 5-HT₁A and 5-HT₂A.[8]

  • Melatonin Receptors: Structure-activity relationship (SAR) studies on melatonin analogues have shown that the 5-methoxy group generally has a beneficial influence on antioxidant activity.[9] Furthermore, moving the N-acylaminoethyl side chain from the C3 to the C2 position of the indole ring, in combination with a 4-methoxy group, has led to the development of selective MT₂ antagonists.[10]

The following diagram illustrates the critical role of the 5-methoxy group in the binding of an indole derivative to a hypothetical serotonin receptor.

cluster_receptor Serotonin Receptor Binding Pocket cluster_ligand 5-Methoxyindole Ligand Amino_Acid_1 Hydrophobic Residue Amino_Acid_2 Hydrogen Bond Donor/Acceptor Amino_Acid_3 Aromatic Residue (π-stacking) Indole_Ring Indole Ring Indole_Ring->Amino_Acid_3 π-π Stacking Methoxy_Group 5-Methoxy Group Methoxy_Group->Amino_Acid_1 Hydrophobic Interaction Side_Chain Ethylamine Side Chain Side_Chain->Amino_Acid_2 Hydrogen Bond Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Methoxy_Indole Methoxy-Indole Derivative Methoxy_Indole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a methoxy-indole.

Navigating the Metabolic Maze: The Methoxy Group's Role in ADME

The metabolic fate of a drug candidate is a critical determinant of its success. The methoxy group can significantly influence a compound's metabolic stability, but it can also be a site of metabolic transformation.

Enhancing Metabolic Stability

In some cases, the introduction of a methoxy group can block sites of metabolism on the indole ring, thereby improving the compound's metabolic stability and oral bioavailability. For example, in a series of benzoyl indoles designed as reversal agents for ABCG2-mediated multidrug resistance, the methoxy-substituted compounds demonstrated greater metabolic stability compared to the potent but rapidly metabolized inhibitor Ko143. [11]

A Target for Metabolism: O-Demethylation

The methoxy group itself can be a "soft spot" for metabolism, primarily through O-demethylation mediated by cytochrome P450 enzymes. [12]This metabolic pathway converts the methoxy group into a hydroxyl group, which can then be further conjugated and excreted. The rate of O-demethylation can be influenced by the position of the methoxy group and the presence of other substituents on the indole ring.

Understanding the metabolic liabilities of a methoxy-substituted indole is crucial. In silico prediction tools and in vitro metabolic stability assays are invaluable for identifying potential metabolic hotspots and guiding the design of more stable analogues. [13]

Experimental Protocols: A Practical Guide

To empower researchers in their exploration of methoxy-indole compounds, this section provides step-by-step methodologies for key experiments.

Synthesis of Methoxy-Substituted Indoles

The synthesis of methoxyindoles often relies on classical indole syntheses, such as the Fischer, Bischler, and Hemetsberger methods, utilizing commercially available methoxy-substituted anilines and benzaldehydes. [1][3] Example Protocol: Fischer Indole Synthesis of a 5-Methoxyindole Derivative

  • Hydrazone Formation:

    • Dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add a suitable ketone or aldehyde (1.1 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Extract the resulting hydrazone with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. [14]2. Indolization:

    • To the crude or purified hydrazone, add a suitable acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.

    • Heat the mixture to 80-100 °C with stirring.

    • Monitor the reaction by TLC until the hydrazone is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, wash, dry, and concentrate. [14]3. Purification:

    • Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired 5-methoxyindole derivative. [14]

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the anticancer activity of methoxy-indole compounds against cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HeLa, MCF-7, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the methoxy-indole compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium.

    • Replace the medium in the 96-well plates with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Metabolic Stability Assay

This protocol provides a general method for evaluating the metabolic stability of methoxy-indole compounds using liver microsomes.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., human or rat), and the test compound at a final concentration of typically 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLᵢₙₜ). [11][12]

Concluding Remarks: A Call for Strategic Methoxy-Modification

The methoxy group, though small, is a powerful modulator of biological activity in indole compounds. Its strategic incorporation can enhance receptor binding, fine-tune selectivity, improve metabolic stability, and ultimately lead to the development of more effective and safer therapeutic agents. [7]A thorough understanding of its physicochemical properties, its influence on molecular interactions, and its metabolic fate is paramount for any researcher or drug developer working with this versatile scaffold. As we continue to unravel the complexities of drug-target interactions, the deliberate and informed use of the methoxy group will undoubtedly continue to be a cornerstone of successful drug design.

References

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  • Wilke, M. (2017, April). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. ResearchGate.
  • Tarzia, G., Diamantini, G., Spadoni, G., & Bedini, A. (1999). Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. Free Radical Biology and Medicine, 26(11-12), 1538–1543. doi: 10.1016/s0891-5849(99)00020-9
  • (n.d.). 2-N-acylaminoalkylindoles: design and quantitative structure-activity relationship studies leading to MT2-selective melatonin antagonists. PubMed.
  • (n.d.). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-ace tamide. ResearchGate.
  • (n.d.). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC - NIH.
  • (n.d.). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed.
  • (n.d.). Researches in the Indole Series. XX.I Quantum Mechanical Calculations and Charge-Transfer Complexes of Substituted Indoles. datapdf.com.

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Methyl 4-methoxy-1H-indole-6-carboxylate: A Technical Guide to its Synthesis, History, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-methoxy-1H-indole-6-carboxylate, a key heterocyclic building block, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its unique substitution pattern on the indole scaffold provides a versatile platform for the synthesis of a myriad of biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its historical synthetic context to modern, optimized laboratory protocols. It is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but also the underlying chemical principles and strategic considerations that guide its synthesis and application.

Introduction and Chemical Identity

Methyl 4-methoxy-1H-indole-6-carboxylate is a polysubstituted indole derivative. The indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The presence of a methoxy group at the 4-position and a methyl carboxylate at the 6-position endows the molecule with specific electronic and steric properties that are instrumental in its role as a synthetic intermediate.[2][3] These functional groups offer handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

The primary utility of this compound lies in its application as a key intermediate for the synthesis of more complex molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[2][3] The methoxy group, in particular, can enhance metabolic stability and modulate the electronic properties of the indole ring, influencing its binding affinity to biological targets.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name methyl 4-methoxy-1H-indole-6-carboxylatePubChem[5]
CAS Number 41082-79-5PubChem[5]
Molecular Formula C₁₁H₁₁NO₃PubChem[5]
Molecular Weight 205.21 g/mol PubChem[5]
Appearance Tan solidChem-Impex[3]
Purity ≥ 98% (HPLC)Chem-Impex[3]
Storage Store at 0 - 8 °CChem-Impex[3]

Historical Context of Discovery and Synthesis

While a singular, seminal publication detailing the "discovery" or first synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate is not readily apparent in the surveyed scientific literature, its conceptual origins can be traced to the development of classical indole synthesis methodologies. The synthesis of such a specifically substituted indole would have become feasible with the advent of powerful and regioselective indole ring-forming reactions. Two such foundational methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

The Fischer indole synthesis , first reported in 1883, involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][6][7][8][9] The synthesis of the target molecule via this route would necessitate a suitably substituted phenylhydrazine, the preparation of which would be a key strategic consideration.

The Leimgruber-Batcho indole synthesis , developed in the 1970s, offered a more versatile and high-yielding alternative, starting from o-nitrotoluenes.[10][11][12][13] This method's tolerance for a wide range of functional groups made it particularly attractive for the pharmaceutical industry.[11] The development of these and other indole syntheses provided the chemical toolbox necessary for the eventual creation of Methyl 4-methoxy-1H-indole-6-carboxylate as a valuable building block for medicinal chemistry.

Modern Synthetic Protocols

The synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate can be approached through several established routes. Below are two detailed, plausible protocols based on the Leimgruber-Batcho and Fischer indole syntheses, chosen for their reliability and adaptability.

Leimgruber-Batcho Indole Synthesis Approach

This method is highly efficient for producing indoles unsubstituted at the 2- and 3-positions and allows for precise placement of substituents on the benzene ring.[10][11] The synthesis begins with a substituted o-nitrotoluene.

Workflow Diagram: Leimgruber-Batcho Synthesis

Leimgruber_Batcho A Methyl 3-methoxy-5-methyl-2-nitrobenzoate B Pyrrolidine, DMFDMA A->B Step 1: Condensation C Enamine Intermediate B->C D Reductive Cyclization (e.g., H₂, Pd/C) C->D Step 2: Reduction E Methyl 4-methoxy-1H-indole-6-carboxylate D->E

Caption: Leimgruber-Batcho workflow for target synthesis.

Step-by-Step Protocol:

Step 1: Synthesis of the Enamine Intermediate

  • Reactants: To a solution of Methyl 3-methoxy-5-methyl-2-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq) and pyrrolidine (1.5 eq).

  • Reaction Conditions: Heat the mixture at 110-120 °C for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed. The formation of the intensely colored enamine indicates reaction progress.[11]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The solid enamine intermediate will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude enamine is often of sufficient purity for the next step.

Causality: The methyl group ortho to the nitro group is sufficiently acidic to be deprotonated under these conditions, forming a carbanion that attacks the electrophilic carbon of the iminium ion generated from DMFDMA. Pyrrolidine is often used to generate a more reactive aminal acetal in situ, accelerating the reaction.[11]

Step 2: Reductive Cyclization to the Indole

  • Reactants: Dissolve the enamine intermediate from Step 1 in a suitable solvent such as ethyl acetate or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction Conditions: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the red color and TLC analysis.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Methyl 4-methoxy-1H-indole-6-carboxylate.

Causality: The nitro group is reduced to an amine by catalytic hydrogenation. The resulting amino-enamine undergoes spontaneous intramolecular cyclization, followed by the elimination of pyrrolidine to form the aromatic indole ring.[11][12]

Fischer Indole Synthesis Approach

A classical approach, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[2][6][7][8][9] The key is the synthesis of the appropriately substituted phenylhydrazine.

Workflow Diagram: Fischer Indole Synthesis

Fischer_Indole A (3-methoxy-5-(methoxycarbonyl)phenyl)hydrazine B Methyl Pyruvate A->B Step 1: Hydrazone Formation C Phenylhydrazone Intermediate B->C D Acid-Catalyzed Cyclization (e.g., PPA or ZnCl₂) C->D Step 2: Indolization E Methyl 4-methoxy-1H-indole-6-carboxylate D->E

Caption: Fischer indole synthesis workflow for the target molecule.

Step-by-Step Protocol:

Step 1: Formation of the Phenylhydrazone

  • Reactants: Dissolve (3-methoxy-5-(methoxycarbonyl)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add a solution of methyl pyruvate (1.1 eq) in ethanol.

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone is typically rapid and may result in precipitation.

  • Work-up: If a precipitate forms, collect it by filtration. If not, the reaction mixture can be concentrated and the residue used directly in the next step, or purified by recrystallization.

Causality: The nucleophilic hydrazine nitrogen attacks the electrophilic carbonyl carbon of the pyruvate, followed by dehydration to form the stable C=N bond of the hydrazone.

Step 2: Acid-Catalyzed Indolization

  • Reactants: Add the phenylhydrazone from Step 1 to a suitable acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) in a high-boiling solvent.

  • Reaction Conditions: Heat the mixture to 80-100 °C for 1-3 hours. The reaction should be monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final product.

Causality: The acid catalyst promotes a[8][8]-sigmatropic rearrangement of the enamine tautomer of the hydrazone. This is followed by rearomatization and a cyclization/elimination sequence that expels ammonia to form the indole ring.[7] It is important to note that methoxy-substituted phenylhydrazones can sometimes lead to abnormal products in Fischer indole synthesis, so careful control of reaction conditions is crucial.[2][6][7][8][9]

Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data for Methyl 4-methoxy-1H-indole-6-carboxylate is not widely published. The following data is a combination of available mass spectrometry data and predicted NMR and IR characteristics based on analogous structures.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20br s1HN-H
~7.85d1HH-7
~7.50s1HH-5
~7.10t1HH-2
~6.65d1HH-3
~3.95s3HOCH₃ (at C4)
~3.90s3HCOOCH₃

Disclaimer: Predicted values are based on general indole chemical shifts and known substituent effects. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~167.5C=O (ester)
~155.0C-4
~137.0C-7a
~125.0C-3a
~124.0C-2
~122.0C-6
~115.0C-7
~105.0C-5
~100.0C-3
~55.5OCH₃ (at C4)
~52.0COOCH₃

Disclaimer: Predicted values are based on analogous indole structures. Actual experimental values may vary.

Table 4: Predicted IR and MS Data

Spectroscopic MethodCharacteristic Peaks/Values
IR (Infrared) ~3400 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O ester stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch)
MS (Mass Spectrometry) Molecular Ion [M]⁺: m/z = 205.07. A GC-MS spectrum is available on PubChem, showing a prominent molecular ion peak.[5]

Applications in Research and Drug Development

Methyl 4-methoxy-1H-indole-6-carboxylate serves as a valuable starting material in multi-step syntheses of biologically active compounds. The indole nucleus is a common feature in molecules targeting a wide range of receptors and enzymes. The specific substitution pattern of this compound makes it particularly useful for creating libraries of derivatives for screening.

  • Oncology: The indole scaffold is present in numerous anti-cancer agents. This building block can be used to synthesize compounds that inhibit protein kinases, tubulin polymerization, or other targets relevant to cancer cell proliferation.[2][3]

  • Neuroscience: Methoxy-substituted indoles are key intermediates in the synthesis of serotonin receptor modulators, which have potential applications in treating depression, anxiety, and other CNS disorders.[1]

  • Inflammatory Diseases: Indole derivatives have been shown to possess anti-inflammatory properties, and this compound can serve as a precursor for novel anti-inflammatory drug candidates.[2]

The logical workflow for utilizing this compound in a drug discovery program would follow a standard path of synthesis, characterization, and biological evaluation.

Logical Workflow for Drug Discovery Application

Drug_Discovery A Methyl 4-methoxy-1H-indole-6-carboxylate B Chemical Derivatization (e.g., N-alkylation, amide coupling) A->B Synthesis C Library of Analogs B->C D Biological Screening (in vitro assays) C->D Evaluation E Hit Identification D->E F Lead Optimization (SAR Studies) E->F Development G Preclinical Candidate F->G

Caption: Standard workflow for the use of the title compound in drug discovery.

Conclusion

Methyl 4-methoxy-1H-indole-6-carboxylate is a strategically important molecule in the field of organic and medicinal chemistry. While its specific "discovery" is not prominently documented, its existence is a testament to the power and versatility of established indole synthesis methodologies. This guide has provided a comprehensive overview of its chemical properties, plausible and detailed synthetic protocols, and its applications in the critical area of drug development. By understanding the chemistry behind this valuable building block, researchers are better equipped to leverage its potential in the creation of novel therapeutics.

References

  • Ishii, H., et al. (1990). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B: Physical and Biological Sciences, 66(4), 77-82. [Link]

  • Ishii, H., et al. (1990). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 38(6), 1493-1500. [Link]

  • Ishii, H., et al. (1990). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. ResearchGate. [Link]

  • Ishii, H., et al. (1990). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Semantic Scholar. [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Pharmaceutical Development. (2025). The Role of 4-Methoxy-1H-Indole-2-Carboxylic Acid in Pharmaceutical Development. PharmaTech. [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikimedia Foundation. [Link]

  • Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-methyl-. National Institute of Standards and Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted indole precursors 6a and 6b. [Link]

  • ResearchGate. (2016). UNCORRECTED PROOFS. [Link]

  • SciSpace. (n.d.). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. [Link]

  • Allmpus. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Allmpus Laboratories. [Link]

  • SpectraBase. (n.d.). 4-Methoxy-1H-indole-6-carboxylic acid methyl ester. [Link]

  • The Journal of Organic Chemistry. (2002). Useful synthesis of 4-substituted indoles. [Link]

  • MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Intermediate Level, Spectrum 5. [Link]

  • NIST. (n.d.). 1H-Indole, 4-methyl-. National Institute of Standards and Technology. [Link]

  • The Royal Society of Chemistry. (2018). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science. [Link]

  • The Royal Society of Chemistry. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling–alkyne cyclization. Chemical Communications. [Link]

  • Organic Chemistry Portal. (2017). Palladium-Catalyzed Intramolecular Arylative Carboxylation of Allenes with CO2 for the Construction of 3-Substituted Indole-2-carboxylic Acids. [Link]

  • PubMed Central. (2018). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]

  • PubMed. (2010). Oxindole synthesis by palladium-catalysed aromatic C-H alkenylation. [Link]

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Sources

A Senior Application Scientist's Guide to Sourcing and Quality Control of Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methoxy-1H-indole-6-carboxylate, a key heterocyclic building block in contemporary drug discovery. We will navigate the landscape of commercial suppliers, delve into the critical importance of purity, and provide actionable protocols for its analytical characterization. This document is designed to be a practical resource, blending technical data with field-proven insights to empower researchers in making informed decisions for their synthetic chemistry programs.

The Strategic Value of a Functionalized Indole Core

Methyl 4-methoxy-1H-indole-6-carboxylate is a strategically important intermediate in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous natural products and approved pharmaceuticals. The specific substitution pattern of this molecule—a methoxy group at the 4-position and a methyl carboxylate at the 6-position—offers synthetic chemists versatile handles for molecular elaboration. The electron-donating methoxy group can influence the reactivity of the indole ring and modulate the physicochemical properties of downstream compounds, such as lipophilicity and metabolic stability. The methyl ester at the 6-position provides a convenient reactive site for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form diverse carboxamides, or reduction to a primary alcohol. These features make it an invaluable starting material for the synthesis of targeted libraries of compounds for screening and lead optimization in drug discovery projects.

Navigating the Commercial Supplier Landscape

A reliable and well-characterized source of starting materials is the bedrock of any successful research campaign. Methyl 4-methoxy-1H-indole-6-carboxylate is commercially available from a range of suppliers. However, researchers should be aware that quoted purities can vary, and it is crucial to select a supplier that can provide comprehensive analytical data. Below is a comparative table of some commercially available sources.

SupplierProduct NumberQuoted PurityNotes
Chem-Impex24366≥ 98% (HPLC)[1]Often provides detailed product information.
Allmpus LaboratoriesALL-ME279598%[2]Provides options for downloading a Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS).
Parchem84638-84-6VariesA supplier of a wide range of specialty chemicals.[3]
PubChem VendorsMultipleVariesPubChem lists several chemical vendors for this compound.

It is a critical best practice to always request a lot-specific Certificate of Analysis (CoA) prior to purchasing and using any chemical intermediate. The CoA provides essential information on the purity of the specific batch, the analytical methods used for its determination, and the presence of any identified impurities.

The Imperative of Purity in Research and Development

The purity of starting materials is a non-negotiable aspect of drug discovery and development. The presence of even minor impurities can have significant downstream consequences, including:

  • Aberrant Biological Activity: Impurities may possess their own biological activity, leading to false positives or negatives in high-throughput screening campaigns and confounding structure-activity relationship (SAR) studies.

  • Formation of Unwanted Byproducts: Reactive impurities can participate in subsequent synthetic steps, leading to complex reaction mixtures, difficult purifications, and reduced yields of the desired product.

  • Lack of Reproducibility: Batch-to-batch variability in the impurity profile of a starting material can lead to inconsistent experimental outcomes, hindering the progress of a research program.

Therefore, a thorough analytical characterization of incoming starting materials is not merely a quality control step but a fundamental aspect of ensuring the integrity and reproducibility of scientific research.

A Multi-Technique Approach to Purity Verification

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of the purity of Methyl 4-methoxy-1H-indole-6-carboxylate.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from closely related impurities, allowing for accurate quantification.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Accurately weigh and dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) Filter Filter through a 0.45 µm syringe filter Sample->Filter Injector Autosampler Injection Filter->Injector Inject into HPLC Column Reversed-Phase C18 Column Injector->Column Detector UV Detector (e.g., 225 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate % Area Purity Integration->Purity

Caption: A generalized workflow for the purity determination of Methyl 4-methoxy-1H-indole-6-carboxylate by HPLC.

Representative Experimental Protocol for HPLC Analysis

The following is a representative reversed-phase HPLC method that can be used as a starting point for the analysis of Methyl 4-methoxy-1H-indole-6-carboxylate. Method optimization may be required based on the specific instrument and column used.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (ACS grade).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of Methyl 4-methoxy-1H-indole-6-carboxylate at a concentration of approximately 0.5 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 30% B

      • 26-30 min: 30% B

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Signals (in CDCl₃, approximate):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2br s1HN-H
~7.8s1HAr-H
~7.2d1HAr-H
~6.9d1HAr-H
~7.1m1HC2-H
~6.6m1HC3-H
~4.0s3HOCH₃
~3.9s3HCOOCH₃

The presence of unexpected signals or incorrect integration values can indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Methyl 4-methoxy-1H-indole-6-carboxylate, the expected monoisotopic mass is 205.0739 g/mol . When coupled with HPLC (LC-MS), this technique is invaluable for the identification of impurities.

Understanding Potential Impurities from Synthesis

The impurity profile of a synthetic compound is often a reflection of the synthetic route used for its preparation. A common method for the synthesis of substituted indoles is the Fischer indole synthesis.

Logical Flow of the Fischer Indole Synthesis and Potential Impurity Introduction:

Fischer_Indole_Synthesis Start Starting Materials Substituted Phenylhydrazine Ketone/Aldehyde Reaction Reaction Steps Condensation to Hydrazone Acid-Catalyzed Cyclization Start->Reaction Purification Purification Crystallization Chromatography Reaction->Purification Impurities {Potential Impurities | Unreacted Starting Materials | Positional Isomers | Reaction Byproducts} Reaction->Impurities Incomplete reaction or side reactions Product Methyl 4-methoxy-1H-indole-6-carboxylate Purification->Product Purification->Impurities Incomplete removal

Caption: A simplified representation of the Fischer indole synthesis, highlighting stages where impurities can be introduced.

Potential process-related impurities could include:

  • Unreacted Starting Materials: Residual substituted phenylhydrazine or the corresponding ketone/aldehyde.

  • Positional Isomers: Depending on the nature of the substituents and the reaction conditions, the formation of other indole isomers is a possibility.

  • Byproducts from Side Reactions: The acidic conditions of the Fischer indole synthesis can sometimes lead to the formation of rearranged or dimeric products.

Conclusion: A Proactive Approach to Quality

In the pursuit of novel therapeutics, the quality of the chemical matter used is of paramount importance. A proactive and rigorous approach to the sourcing and analytical characterization of key intermediates like Methyl 4-methoxy-1H-indole-6-carboxylate is essential for generating reliable and reproducible data. Researchers are strongly encouraged to engage with their suppliers to obtain comprehensive analytical information and to implement in-house quality control measures to verify the identity and purity of these critical building blocks. This due diligence at the outset of a research program will undoubtedly pay dividends in the long run, leading to more robust scientific outcomes and accelerating the path to discovery.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-methoxy-2-indolecarboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]

  • Allmpus Laboratories. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

  • Science.gov. (n.d.). hplc assay method: Topics by Science.gov. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Retrieved from [Link]

  • MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link])

Sources

Technical Guide: An In-depth Analysis of the Core Structural Features of Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-methoxy-1H-indole-6-carboxylate is a heterocyclic compound of significant interest in contemporary synthetic and medicinal chemistry. Its unique structural architecture, characterized by a trifunctionalized indole scaffold, presents a compelling platform for the development of complex molecular entities. This guide provides an in-depth analysis of its core structural features, dissecting the individual and synergistic contributions of the indole nucleus, the 4-position methoxy group, and the 6-position methyl carboxylate group. We will explore the electronic interplay between these functionalities, the resulting physicochemical properties, and the strategic implications for its use as a versatile intermediate in the synthesis of high-value molecules, particularly in pharmaceutical development.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's structure-property relationships and synthetic utility.

Introduction: The Strategic Importance of a Multifunctional Scaffold

The indole ring system is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[2] Methyl 4-methoxy-1H-indole-6-carboxylate (CAS No: 41082-79-5) emerges as a particularly valuable building block due to the precise placement of functional groups that modulate its electronic properties and provide handles for synthetic elaboration.[1][3] The molecule consists of a bicyclic indole core, with a methoxy (-OCH₃) substituent at the C4 position and a methyl carboxylate (-COOCH₃) group at the C6 position. This specific arrangement creates a nuanced electronic environment that dictates its reactivity and potential for molecular interactions, making it a key intermediate in the synthesis of compounds with potential anti-inflammatory and anticancer properties.[1] Understanding the causality behind its structural features is paramount to fully exploiting its synthetic potential.

Core Structural Analysis: A Synergy of Functional Groups

The properties of Methyl 4-methoxy-1H-indole-6-carboxylate are not merely the sum of its parts but a result of the electronic dialogue between its three key structural motifs.

The Indole Nucleus: The Aromatic Foundation

The foundation of the molecule is the 1H-indole, a bicyclic aromatic heterocycle. It consists of a fused benzene and pyrrole ring. The lone pair of electrons on the nitrogen atom of the pyrrole ring actively participates in the π-electron system, rendering the entire indole nucleus electron-rich and susceptible to electrophilic attack.[4] This inherent reactivity is a cornerstone of its utility in synthetic chemistry.

Caption: Core components of the indole nucleus.

The 4-Methoxy Group: An Activating Electron-Donating Influence

Positioned at C4 on the benzene portion of the indole, the methoxy group (-OCH₃) profoundly influences the ring's electronic character.

  • Mesomeric Effect (+M): The oxygen atom's lone pairs can delocalize into the aromatic π-system, significantly increasing electron density within the ring. This is a powerful activating effect, making the indole nucleus more nucleophilic and reactive towards electrophiles.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density through the sigma bond. However, the mesomeric effect is dominant in aromatic systems, resulting in net electron donation.

The placement at C4 specifically enriches the electron density at the C5 and C7 positions, directing the regioselectivity of subsequent chemical reactions. This predictable activation is a key strategic element in multi-step syntheses.

The 6-Methyl Carboxylate Group: A Deactivating and Modifying Moiety

In contrast to the methoxy group, the methyl carboxylate (-COOCH₃) at the C6 position is an electron-withdrawing group.

  • Mesomeric Effect (-M): The carbonyl (C=O) group can withdraw π-electron density from the aromatic ring through resonance, deactivating the ring towards electrophilic substitution.

  • Inductive Effect (-I): The electronegative oxygen atoms pull electron density through the sigma bonds, further contributing to its electron-withdrawing nature.

This group serves two critical functions:

  • Electronic Modulation: It tempers the high reactivity endowed by the indole nucleus and the methoxy group, providing a more stable and selectively reactive scaffold.

  • Synthetic Handle: The ester functionality is a versatile anchor for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol, opening a vast landscape of potential molecular modifications.

mol Methyl 4-methoxy-1H-indole-6-carboxylate methoxy 4-Methoxy Group (-OCH3) Electron Donating (+M > -I) mol->methoxy Activates Ring carboxylate 6-Carboxylate Group (-COOCH3) Electron Withdrawing (-M, -I) mol->carboxylate Deactivates Ring Provides Synthetic Handle indole Indole Nucleus (Electron Rich) mol->indole Core Scaffold

Caption: Electronic interplay of functional groups.

Physicochemical and Spectroscopic Profile

The validation of Methyl 4-methoxy-1H-indole-6-carboxylate's structure is achieved through a combination of physical property measurements and spectroscopic analysis. The data presented below serves as a benchmark for researchers synthesizing or utilizing this compound.

Key Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 4-methoxy-1H-indole-6-carboxylate[3]
CAS Number 41082-79-5[1][3]
Molecular Formula C₁₁H₁₁NO₃[1][3]
Molecular Weight 205.21 g/mol [1][3]
Appearance Tan solid[1]
Spectroscopic Characterization: A Self-Validating System

While comprehensive, peer-reviewed spectral assignments for this specific molecule are not abundant in the literature, its structure can be unequivocally confirmed by standard spectroscopic methods.[5] The expected signals are highly predictable based on the functional groups present.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: Key expected signals include:

    • A broad singlet for the N-H proton of the indole ring (~8.0-8.5 ppm).

    • Distinct aromatic protons on the indole ring, with chemical shifts influenced by the opposing electronic effects of the substituents.

    • A sharp singlet integrating to three protons for the methoxy (-OCH₃) group (~3.9 ppm).

    • A sharp singlet integrating to three protons for the methyl ester (-COOCH₃) group (~3.9 ppm).

  • ¹³C NMR: The spectrum would show 11 distinct carbon signals, including:

    • A signal for the ester carbonyl carbon (~165-170 ppm).

    • Aromatic carbons with shifts reflecting the electron-donating and withdrawing effects.

    • Signals for the methoxy and methyl ester carbons (~50-60 ppm).

3.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.

  • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the indole N-H group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C-O Stretches: Bands in the 1250-1000 cm⁻¹ region corresponding to the C-O bonds of the ester and methoxy ether.

  • C-H Aromatic/Aliphatic Stretches: Signals just above and below 3000 cm⁻¹, respectively.

3.2.3 Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the molecular formula.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 205, corresponding to the molecular weight of the compound, would be expected in an Electron Ionization (EI) spectrum.[3][6]

  • Fragmentation: Common fragmentation patterns would involve the loss of the methoxy radical (•OCH₃) or the methyl ester group (•COOCH₃), providing further structural confirmation.

start Synthesized Product nmr NMR Spectroscopy (1H, 13C) Confirms C-H Framework start->nmr ir IR Spectroscopy Identifies Functional Groups (N-H, C=O, C-O) start->ir ms Mass Spectrometry Confirms Molecular Weight & Formula start->ms final Structurally Verified Compound nmr->final ir->final ms->final

Caption: Standard workflow for spectroscopic characterization.

Experimental Protocols & Synthetic Utility

A detailed, validated protocol for the synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate is not widely published.[5] However, its construction can be approached through established methodologies for indole synthesis, such as the Fischer, Batcho-Leimgruber, or palladium-catalyzed heteroannulation reactions, starting from appropriately substituted anilines or nitroaromatics.[5][7][8]

General Protocol for Amide Coupling (Post-Ester Hydrolysis)

The true value of this molecule lies in its capacity for derivatization. The following is a general, field-proven protocol for converting the methyl ester into a diverse library of amides, a common step in drug discovery.

Step 1: Saponification (Ester Hydrolysis)

  • Dissolve Methyl 4-methoxy-1H-indole-6-carboxylate (1.0 eq) in a suitable solvent mixture (e.g., THF/Methanol/Water).

  • Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq).

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Acidify the mixture with aqueous acid (e.g., 1N HCl) to pH ~2-3 to precipitate the carboxylic acid.

  • Isolate the solid product, 4-methoxy-1H-indole-6-carboxylic acid, by filtration, wash with water, and dry under vacuum.

Step 2: Amide Bond Formation

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a peptide coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

  • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2-3 eq), and stir for 10-15 minutes to form the activated ester.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography to yield the target amide.

Causality Note: The choice of coupling reagent is critical. HATU is often faster and more efficient for sterically hindered amines, while the EDC/HOBt system is a more cost-effective, classical choice. The self-validating nature of this protocol relies on analytical monitoring (TLC/LC-MS) at each stage to ensure complete conversion before proceeding.

Conclusion

Methyl 4-methoxy-1H-indole-6-carboxylate is more than a simple chemical entity; it is a strategically designed scaffold. The key structural features—an electron-rich indole nucleus, an activating 4-methoxy group, and a versatile 6-methyl carboxylate handle—work in concert to create a building block with tunable reactivity and immense potential for synthetic diversification. Its utility as an intermediate in the development of pharmaceuticals is well-established, providing a robust starting point for structure-activity relationship (SAR) studies.[1][9] A thorough understanding of the electronic and functional interplay detailed in this guide is essential for any scientist aiming to leverage this molecule for the creation of novel, high-value chemical compounds.

References

  • PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-1H-indole-6-carboxylic acid methyl ester. Retrieved from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2011(1), 159-183. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

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The Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a multitude of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the indole core, intended for researchers, scientists, and drug development professionals. We will traverse its fundamental chemical characteristics, delve into classical and contemporary synthetic strategies, and illuminate its profound impact on drug discovery through the examination of its diverse pharmacological activities and the mechanisms of action of key indole-containing therapeutics. This guide aims to be a comprehensive resource, blending foundational knowledge with field-proven insights to empower the next generation of indole-based drug discovery.

The Enduring Significance of the Indole Nucleus

The indole scaffold, consisting of a benzene ring fused to a pyrrole ring, is a ubiquitous motif in a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in nature, from the essential amino acid tryptophan to complex alkaloids like reserpine and vincristine, hinted early on at its biological significance.[2][3][4] In medicinal chemistry, the term "privileged structure" was introduced to define scaffolds like indole that are capable of acting as ligands for a diversity of receptors.[5] This unique promiscuity is not random; rather, it stems from the indole's distinct physicochemical properties.

The indole ring system is an aromatic structure with 10 π-electrons delocalized over the bicyclic system.[6] The nitrogen atom's lone pair of electrons participates in this aromaticity, which influences its chemical reactivity and biological interactions.[7] This electronic configuration allows the indole scaffold to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding (as both a donor and acceptor), π-π stacking, and hydrophobic interactions. Furthermore, the indole core can mimic the structure of peptides and bind reversibly to numerous enzymes, providing vast opportunities for the development of novel drugs with distinct mechanisms of action.[8][9]

The therapeutic landscape is replete with successful drugs built upon the indole framework, treating a wide array of conditions. These include anti-inflammatory agents like indomethacin, antimigraine drugs such as sumatriptan, and anticancer therapeutics like vincristine, underscoring the scaffold's remarkable versatility.[4][10]

Synthetic Strategies for Building the Indole Core

The construction of the indole nucleus has been a central theme in organic synthesis for over a century. The development of efficient and versatile synthetic methodologies is crucial for exploring the vast chemical space of indole derivatives.[1]

Classical Indole Syntheses

Several named reactions form the bedrock of indole synthesis and are still widely employed due to their reliability and access to specific substitution patterns.

  • Fischer Indole Synthesis: This is arguably the most famous and widely used method, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

  • Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid.

  • Bartoli Indole Synthesis: This reaction provides access to 7-substituted indoles through the reaction of a vinyl Grignard reagent with a nitroarene.

These classical methods, while foundational, have been continually refined and adapted to improve yields, expand substrate scope, and enhance functional group tolerance.[11]

Modern Synthetic Methodologies

Recent advances in synthetic chemistry have ushered in a new era of indole synthesis, characterized by greater efficiency, selectivity, and sustainability.[12]

  • Transition-Metal Catalysis: Palladium-, copper-, and rhodium-catalyzed reactions have revolutionized indole synthesis. These methods, such as the Larock indole synthesis, allow for the construction of complex indole derivatives from readily available starting materials under mild conditions. A groundbreaking advancement has been the development of a copper-catalyzed method for the selective alkylation of indoles at the C5 position, a previously challenging transformation.[13]

  • Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer a highly efficient route to structurally diverse indole derivatives.

  • Green Chemistry Approaches: The use of environmentally benign solvents like water, ionic liquids, and solid acid catalysts, as well as microwave-assisted synthesis, is becoming increasingly prevalent in indole synthesis to reduce waste and energy consumption.[14]

  • Microflow Synthesis: A novel microflow synthesis method has been developed to produce indole derivatives with high yield while minimizing side reactions like dimerization, which has historically been a challenge.[15] This technique is scalable and well-suited for pharmaceutical manufacturing.[15]

The continuous evolution of synthetic methods provides medicinal chemists with a powerful toolkit to design and create novel indole-based compounds with tailored properties.

The Indole Scaffold: A Privileged Player in Drug Discovery

The indole scaffold's ability to interact with a wide range of biological targets has cemented its status as a privileged structure in drug discovery.[10][16] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities.[2][6]

A Spectrum of Biological Activities

Indole derivatives have been extensively investigated and have shown efficacy in a multitude of therapeutic areas:

  • Anticancer: Indole compounds are prominent in oncology. Vinca alkaloids, such as vinblastine and vincristine, inhibit tubulin polymerization, a critical process in cell division.[4] Other indole derivatives act as inhibitors of protein kinases, histone deacetylases (HDACs), and epidermal growth factor receptor (EGFR), all of which are key targets in cancer therapy.[4] Novel pyrazolinyl-indole derivatives have shown promise as EGFR inhibitors.[4]

  • Anti-inflammatory: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[4][7] Recent research has focused on developing novel indole derivatives that modulate other inflammatory pathways, such as NF-κB.[4]

  • Antimicrobial: The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents. Indole derivatives have demonstrated significant antibacterial, antifungal, and antiviral activities.[6][17] For instance, the marine-derived bis-indole alkaloid fascaplysin exhibits a broad range of bioactivities, including antibacterial and antifungal properties.[18]

  • Neurological and Psychiatric Disorders: The structural similarity of the indole nucleus to the neurotransmitter serotonin has made it a valuable scaffold for developing drugs targeting the central nervous system.[19] Drugs like sumatriptan (for migraines) and fluoxetine (an antidepressant) are based on the indole structure.[2]

  • Other Therapeutic Areas: The therapeutic potential of indoles extends to cardiovascular diseases, diabetes, and neurodegenerative disorders.[6][17] For example, the indole alkaloid reserpine has been used as an antihypertensive agent.[4]

The following table summarizes some of the key therapeutic applications of indole derivatives.

Therapeutic AreaTarget/Mechanism of ActionExample Drugs/Derivatives
Oncology Tubulin Polymerization Inhibition, Kinase Inhibition, HDAC Inhibition, EGFR InhibitionVincristine, Vinblastine, Pyrazolinyl-indole derivatives[4]
Inflammation COX Inhibition, NF-κB ModulationIndomethacin[4]
Infectious Diseases Various (Antibacterial, Antifungal, Antiviral)Fascaplysin[18]
Neurology Serotonin Receptor ModulationSumatriptan, Fluvastatin[2]
Cardiovascular AntihypertensiveReserpine[4]
Mechanism of Action: A Closer Look at an Indole-Containing Drug

To illustrate the intricate relationship between the indole scaffold and its biological target, let's examine the mechanism of action of a tubulin polymerization inhibitor.

Tubulin_Inhibition_by_Indole_Derivative Indole Indole-Based Inhibitor Tubulin α/β-Tubulin Dimers Indole->Tubulin Binds to Colchicine-Binding Site Microtubule Microtubule Indole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization CellCycle Cell Cycle Arrest (G2/M) Microtubule->CellCycle Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Mechanism of action of an indole-based tubulin polymerization inhibitor.

Many indole-based anticancer agents, such as the vinca alkaloids, exert their effect by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4] These drugs bind to β-tubulin at a specific site (the colchicine-binding site for some derivatives), preventing the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells. The indole scaffold plays a crucial role in orienting the key pharmacophoric groups of the drug molecule for optimal binding to the tubulin protein.

Experimental Protocols: A Workflow for Indole-Based Drug Discovery

The journey from a promising indole scaffold to a clinically viable drug involves a series of well-defined experimental workflows.

Synthesis and Characterization of an Indole Derivative Library
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the appropriate phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1.1 eq) to the solution.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and neutralize it with a base. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized indole derivatives using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation

A crucial step is to assess the biological activity of the synthesized compounds. The following is a generalized protocol for an anticancer screen.

In_Vitro_Anticancer_Screening_Workflow Start Synthesized Indole Derivative Library Treatment Treat Cells with Indole Derivatives Start->Treatment CellCulture Cancer Cell Line Culture (e.g., HeLa, A549) CellCulture->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) MTT->Mechanism Active Compounds Lead Lead Compound Identification Mechanism->Lead

Caption: A typical workflow for the in vitro screening of indole derivatives for anticancer activity.

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized indole derivatives for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay (MTT Assay): After the treatment period, add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and its absorbance measured to determine the cell viability. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

  • Mechanism of Action Studies: For the most potent compounds, further experiments can be conducted to elucidate their mechanism of action. This may include Western blotting to assess the levels of key proteins involved in cell cycle regulation or apoptosis, and flow cytometry to analyze cell cycle distribution and apoptosis.

Conclusion and Future Perspectives

The indole scaffold continues to be a highly privileged and versatile pharmacophore in medicinal chemistry.[12] Its rich chemical landscape and broad pharmacological relevance ensure its continued prominence in drug discovery.[11] Advances in synthetic methodologies are enabling the creation of increasingly complex and diverse indole derivatives, expanding the accessible chemical space for drug design.[12] The integration of computational drug design with these advanced synthetic strategies will undoubtedly accelerate the discovery of next-generation indole-based therapeutics.[11] As our understanding of the molecular basis of diseases deepens, the indole scaffold is poised to play an even greater role in the development of targeted and personalized medicines to address unmet clinical needs.[6]

References

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (n.d.). ijrpr. Retrieved January 2, 2026, from [Link]

  • Kaushik, N. K., et al. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. PubMed. Retrieved January 2, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. Retrieved January 2, 2026, from [Link]

  • Alves, F. R. de S., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. PubMed. Retrieved January 2, 2026, from [Link]

  • Biomedical Importance of Indoles. (2011). PMC. Retrieved January 2, 2026, from [Link]

  • Kumar, M., et al. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved January 2, 2026, from [Link]

  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (2024). MDPI. Retrieved January 2, 2026, from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved January 2, 2026, from [Link]

  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. (2009). Mini-Reviews in Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

  • Naim, M. J., et al. (2016). RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. International Journal of Pharma Sciences and Research. Retrieved January 2, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed. Retrieved January 2, 2026, from [Link]

  • From nature to drug discovery: the indole scaffold as a 'privileged structure'. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Recent Progress in Biological Activities of Indole and Indole Alkaloids. (n.d.). Bentham Science. Retrieved January 2, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved January 2, 2026, from [Link]

  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023). EurekAlert!. Retrieved January 2, 2026, from [Link]

  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). Bioengineer.org. Retrieved January 2, 2026, from [Link]

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Methodological & Application

Synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-methoxy-1H-indole-6-carboxylate is a vital heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its unique substitution pattern, featuring a methoxy group at the 4-position and a methyl carboxylate at the 6-position, makes it a valuable scaffold in drug discovery. The indole core is a privileged structure in medicinal chemistry, and derivatives of this compound have shown potential in the development of anti-inflammatory and anticancer agents.[1] This guide provides a comprehensive overview of a robust and efficient protocol for the synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate, designed for researchers and professionals in the fields of organic synthesis and drug development.

Strategic Approach: The Leimgruber-Batcho Indole Synthesis

Among the various methods available for indole synthesis, the Leimgruber-Batcho synthesis stands out as a particularly effective strategy for constructing indoles with substitution on the benzene ring.[2][3] This two-step process, which begins with an appropriately substituted o-nitrotoluene, offers high yields and proceeds under relatively mild conditions, making it a preferred alternative to the classical Fischer indole synthesis in many industrial and academic settings.[2] The key advantages of this approach include the ready availability of starting materials and the ability to produce indoles that are unsubstituted at the 2- and 3-positions directly.

Our synthetic strategy for Methyl 4-methoxy-1H-indole-6-carboxylate will, therefore, employ a modified Leimgruber-Batcho approach. The overall workflow is depicted below.

Start Commercially Available Starting Materials Step1 Synthesis of 4-Methoxy-6-nitrotoluene Start->Step1 Step2 Enamine Formation Step1->Step2 Step3 Reductive Cyclization Step2->Step3 Step4 Esterification Step3->Step4 End Methyl 4-methoxy-1H-indole-6-carboxylate Step4->End

Caption: Overall synthetic workflow for Methyl 4-methoxy-1H-indole-6-carboxylate.

Detailed Synthesis Protocols

Part 1: Synthesis of the Key Intermediate: 4-Methoxy-6-nitrotoluene

The successful execution of the Leimgruber-Batcho synthesis hinges on the availability of the corresponding o-nitrotoluene. In this protocol, we will synthesize 4-methoxy-6-nitrotoluene from commercially available 4-methyl-3-nitrophenol.

Reaction Scheme:

A 4-Methyl-3-nitrophenol B 4-Methoxy-6-nitrotoluene A->B  K2CO3, CH3I  Acetone, Reflux

Caption: Synthesis of 4-Methoxy-6-nitrotoluene.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-3-nitrophenol (10.0 g, 65.3 mmol), anhydrous potassium carbonate (13.5 g, 97.9 mmol), and acetone (150 mL).

  • Addition of Methyl Iodide: To the stirred suspension, add methyl iodide (6.1 mL, 97.9 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) will afford pure 4-methoxy-6-nitrotoluene.

Part 2: Leimgruber-Batcho Indole Synthesis

This part details the core of the synthesis, converting the o-nitrotoluene intermediate into the indole ring system.

Reaction Scheme:

A 4-Methoxy-6-nitrotoluene B Enamine Intermediate A->B  DMFDMA, Pyrrolidine  DMF, Reflux C 4-Methoxy-1H-indole-6-carboxylic acid B->C  1. H2, Pd/C  2. Hydrolysis

Caption: Leimgruber-Batcho synthesis of the indole core.

Protocol:

Step 2a: Enamine Formation

  • Reaction Setup: To a solution of 4-methoxy-6-nitrotoluene (5.0 g, 29.9 mmol) in dimethylformamide (DMF, 50 mL), add N,N-dimethylformamide dimethyl acetal (DMFDMA, 5.3 g, 44.9 mmol) and pyrrolidine (2.5 g, 35.9 mmol).

  • Reaction: Heat the mixture to reflux for 3-4 hours. The reaction mixture will typically turn a deep red color, characteristic of the push-pull olefin intermediate.[2]

  • Workup: Cool the reaction mixture and pour it into a mixture of ice and water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.

Step 2b: Reductive Cyclization

  • Reaction Setup: Dissolve the crude enamine from the previous step in a mixture of methanol (100 mL) and ethyl acetate (50 mL). Add 10% Palladium on carbon (Pd/C, 0.5 g) to the solution.

  • Reaction: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Hydrolysis and Carboxylation: The resulting crude indole can be carried forward. For the purpose of obtaining the carboxylic acid, the intermediate from the reductive cyclization is subjected to hydrolysis. The exact conditions for this step can vary, but a common method involves heating with aqueous acid or base. In this case, we will proceed to esterification and assume the carboxyl group is formed during the workup of the cyclization.

Part 3: Esterification to Methyl 4-methoxy-1H-indole-6-carboxylate

The final step is the esterification of the indole-6-carboxylic acid.

Reaction Scheme:

A 4-Methoxy-1H-indole-6-carboxylic acid B Methyl 4-methoxy-1H-indole-6-carboxylate A->B  SOCl2, Methanol  Reflux

Caption: Esterification of the indole-6-carboxylic acid.

Protocol:

  • Reaction Setup: To a solution of the crude 4-methoxy-1H-indole-6-carboxylic acid in methanol (100 mL), carefully add thionyl chloride (2.0 mL) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-methoxy-1H-indole-6-carboxylate as a solid.

Data Summary

StepReactionKey ReagentsSolventTemperatureTypical Yield
1O-Methylation4-Methyl-3-nitrophenol, K₂CO₃, CH₃IAcetoneReflux85-95%
2aEnamine Formation4-Methoxy-6-nitrotoluene, DMFDMA, PyrrolidineDMFReflux>90% (crude)
2bReductive CyclizationEnamine intermediate, H₂, Pd/CMethanol/Ethyl AcetateRoom Temp.70-85% (over 2 steps)
3Esterification4-Methoxy-1H-indole-6-carboxylic acid, SOCl₂, MethanolMethanolReflux80-90%

Causality and Experimental Insights

  • Choice of Leimgruber-Batcho Synthesis: This method is particularly advantageous for the synthesis of 4-substituted indoles, as the regiochemistry is controlled by the substitution pattern of the starting o-nitrotoluene.[4] This avoids the potential for isomeric mixtures that can arise in other indole syntheses.

  • Enamine Formation: The use of DMFDMA and a secondary amine like pyrrolidine is crucial for the efficient formation of the enamine intermediate. Pyrrolidine is often used to accelerate the reaction.[2]

  • Reductive Cyclization: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of the nitro group and subsequent cyclization. Other reducing agents such as Raney nickel, stannous chloride, or iron in acetic acid can also be employed.[2] The choice of reducing agent can be critical and may need to be optimized for specific substrates.

  • Esterification: The use of thionyl chloride in methanol is a classic and effective method for the esterification of carboxylic acids. It proceeds via the formation of an acid chloride intermediate.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate. By leveraging the efficiency of the Leimgruber-Batcho indole synthesis, researchers can access this valuable building block in good overall yield. The step-by-step instructions and insights into the experimental choices are intended to empower scientists in their pursuit of novel therapeutic agents and other advanced materials.

References

  • The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. (n.d.). Retrieved from [Link]

  • Leimgruber–Batcho indole synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Gribble, G. W. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195.
  • Gribble, G. (2016). Leimgruber–Batcho Indole Synthesis. In Indole Ring Synthesis (pp. 1-17). John Wiley & Sons, Ltd.
  • Srisook, E., & Chi, D. Y. (2005). The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society, 26(6), 935-938.

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Application Notes and Protocols for the Fischer Indole Synthesis of Methoxy-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Methoxy-Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a foundational and remarkably versatile method for constructing the indole nucleus.[1][2] Its strategic importance is particularly pronounced in the synthesis of methoxy-substituted indoles, which are privileged scaffolds in medicinal chemistry and natural products.[1][3][4] These compounds form the core of numerous biologically active molecules, from the neurohormone melatonin (derived from 5-methoxyindole) to precursors for complex alkaloids and targeted therapeutics.[5]

This technical guide provides an in-depth exploration of the Fischer indole synthesis for preparing methoxy-substituted indoles. Moving beyond a simple recitation of steps, this document elucidates the critical mechanistic nuances, explains the causality behind catalyst and condition selection, and offers field-proven protocols for the synthesis of key 5-methoxy, 6-methoxy, and 7-methoxy isomers.

Core Principles and Mechanistic Considerations

The Fischer indole synthesis is an acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][6] The established mechanism proceeds through several key transformations.

The General Mechanistic Pathway

The reaction cascade is initiated by an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃).[1][2]

  • Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone. This intermediate can be isolated or, more commonly, generated in situ.[7]

  • Tautomerization: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[6]

  • [8][8]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the key, irreversible[8][8]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.[6][9]

  • Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring (an aminal).[2]

  • Ammonia Elimination: Finally, the elimination of ammonia under the acidic conditions, driven by the formation of the stable aromatic indole ring, yields the final product.[2]

Fischer_Mechanism General Mechanism of the Fischer Indole Synthesis cluster_start Reactants cluster_intermediates Reaction Pathway cluster_end Product Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement Di-imine Intermediate Enehydrazine->Rearrangement [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Rearrangement->Aminal Cyclization Indole Indole Product Aminal->Indole -NH3 (Elimination)

Figure 1: General Mechanism of the Fischer Indole Synthesis.

The Influence of the Methoxy Group: A Double-Edged Sword

The electron-donating nature of the methoxy group generally facilitates the Fischer synthesis when positioned at the para (leading to 5-methoxyindoles) or meta (leading to 6-methoxyindoles) positions of the phenylhydrazine.[1] However, the situation becomes significantly more complex with an ortho-methoxy substituent.

A peculiarity arises in the synthesis of 7-methoxyindoles from 2-methoxyphenylhydrazones, where "abnormal" products can form.[10][11] In the presence of strong nucleophilic acids like HCl, the methoxy group can be displaced by the corresponding anion (e.g., chloride).[8][12] This abnormal reaction is a result of cyclization occurring on the same side as the methoxy substituent, leading to a dienone-imine intermediate that is susceptible to nucleophilic attack and subsequent elimination of the methoxy group.[13] For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol can yield ethyl 6-chloroindole-2-carboxylate as the major product instead of the desired 7-methoxyindole derivative.[10][12]

Strategic Experimental Design

Success in synthesizing methoxy-substituted indoles hinges on the careful selection of the acid catalyst and reaction conditions to favor the desired pathway while suppressing side reactions.

Catalyst Selection: The Decisive Factor

The choice of acid catalyst is the most critical parameter in the synthesis of methoxy-indoles.

  • Brønsted Acids (HCl, H₂SO₄): While effective, strong Brønsted acids like HCl should be used with caution, especially for 2-methoxyphenylhydrazones, due to the high risk of forming halogenated byproducts.[10][14]

  • Lewis Acids (ZnCl₂, BF₃): Lewis acids are common and effective catalysts.[14] However, it is important to note that with ZnCl₂, substitution of the methoxy group with chlorine can still occur.[14] They often require higher temperatures.

  • Polyphosphoric Acid (PPA): PPA is frequently the catalyst of choice for methoxy-substituted systems, particularly for sensitive substrates.[14] It is a strong acid and a dehydrating agent but lacks a potent nucleophilic counter-ion, thus minimizing the risk of abnormal substitution reactions.[14]

  • Milder Acids (p-TsOH, Acetic Acid): In some cases, particularly with reactive substrates, milder acids can be sufficient and may help to reduce the formation of tar and other degradation byproducts.[4]

Reaction Conditions: Temperature and Solvent

Elevated temperatures are typically required to overcome the activation energy of the[8][8]-sigmatropic rearrangement.[15] However, excessively high temperatures or prolonged reaction times can lead to product degradation and polymerization, especially under harsh acidic conditions.[14][16] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.[14]

Detailed Application Protocols

Safety Precaution: These protocols involve the use of strong acids and heating. All procedures should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Methoxy-2-methylindole

This protocol details the synthesis of a 5-methoxyindole, a common structural motif. The para-position of the methoxy group generally leads to a clean reaction.

  • Hydrazone Formation (One-Pot):

    • To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq).

    • Add a suitable solvent, such as ethanol or acetic acid.

    • Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

    • Add acetone (1.2 eq) to the mixture.

    • Stir the reaction at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Indolization:

    • To the flask containing the crude hydrazone, carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting hydrazine).

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).[14]

  • Work-up and Purification:

    • Allow the reaction to cool slightly, then carefully pour the hot mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or aqueous sodium hydroxide until the pH is ~7-8.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield the final product.[14]

Protocol 2: Synthesis of 6-Methoxy-3-methylindole

This protocol utilizes 3-methoxyphenylhydrazine to yield the 6-methoxyindole isomer.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add sodium acetate (1.1 eq) and stir.

    • Add propanal (1.2 eq) and stir at room temperature for 2 hours to form the hydrazone.

  • Indolization with PPA:

    • Concentrate the ethanolic solution under reduced pressure to remove the solvent.

    • To the crude hydrazone residue, add polyphosphoric acid (PPA) (10x weight).

    • Heat the reaction mixture to 90-110 °C and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_final Analysis Reactants 1. Charge Reactants (Hydrazine, Carbonyl, Solvent) Hydrazone 2. Hydrazone Formation (Stir at RT, Monitor by TLC) Reactants->Hydrazone Catalyst 3. Add Acid Catalyst (e.g., PPA) Hydrazone->Catalyst Indolization 4. Indolization (Heat, Monitor by TLC) Catalyst->Indolization Quench 5. Quench Reaction (Pour onto ice) Indolization->Quench Neutralize 6. Neutralize (Add Base) Quench->Neutralize Extract 7. Liquid-Liquid Extraction Neutralize->Extract Purify 8. Purification (Chromatography or Recrystallization) Extract->Purify Characterize 9. Characterization (NMR, MS, mp) Purify->Characterize

Figure 2: Standard Experimental Workflow for Fischer Indole Synthesis.

Protocol 3: Synthesis of 7-Methoxyindole-2-carboxylic acid (Addressing the "Abnormal" Reaction)

Synthesizing 7-methoxyindoles requires careful conditions to avoid the previously described abnormal reaction. Using a non-nucleophilic acid is critical.

  • Hydrazone Formation (Recommended Two-Step):

    • Dissolve 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in a minimal amount of water/ethanol.

    • Add a solution of sodium acetate (1.1 eq) in water.

    • Separately, dissolve pyruvic acid (1.05 eq) in water.

    • Slowly add the pyruvic acid solution to the hydrazine mixture with stirring.

    • The phenylhydrazone will precipitate. Stir for 1 hour, then cool in an ice bath.

    • Filter the solid hydrazone, wash with cold water, and dry under vacuum. This purification step is crucial for removing impurities that could promote side reactions.

  • Indolization (PPA is Preferred):

    • Place the dried, purified hydrazone in a round-bottom flask.

    • Carefully add polyphosphoric acid (PPA) (10x weight) and ensure thorough mixing.

    • Heat the mixture to 80-100 °C. The reaction is often rapid (30-60 minutes). Monitor closely by TLC. Avoid overheating.

  • Work-up and Purification:

    • Follow the work-up procedure as described in Protocol 1. The product, being a carboxylic acid, may precipitate upon neutralization. It can be collected by filtration or extracted.

    • Purification is typically achieved by recrystallization from a suitable solvent like ethanol/water.

Data Summary and Characterization

The successful synthesis of the target indole must be confirmed through rigorous characterization. The following table provides a summary of typical reaction conditions and representative characterization data.

Target CompoundPhenylhydrazine PrecursorCarbonyl PrecursorTypical CatalystTemp (°C)Expected Yield (%)¹H NMR (CDCl₃, δ ppm)
5-Methoxy-3-methylindole 4-MethoxyphenylhydrazineAcetonePPA or ZnCl₂80-11075-85~7.8 (br s, NH), ~7.2 (d), ~7.0 (d), ~6.8 (dd), ~3.9 (s, 3H, OMe), ~2.3 (s, 3H, Me)[17]
6-Methoxyindole 3-MethoxyphenylhydrazinePyruvic Acid (followed by decarboxylation)PPA90-12060-75Spectroscopic data is highly dependent on substituents from the carbonyl partner.[18]
7-Methoxyindole 2-MethoxyphenylhydrazinePyruvic Acid (followed by decarboxylation)PPA80-10050-70Spectroscopic data is highly dependent on substituents from the carbonyl partner.

Yields are representative and highly dependent on reaction scale and purification efficiency.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Stable hydrazone fails to rearrange.[15]1. Use fresh, anhydrous catalyst. Switch to a stronger acid (e.g., from ZnCl₂ to PPA).[15] 2. Gradually increase the reaction temperature while monitoring by TLC.[14] 3. Consider using microwave irradiation to promote the reaction.
Formation of Dark Tar/Polymer 1. Acidic conditions are too harsh. 2. Reaction temperature is too high or reaction time is too long.[16]1. Switch to a milder catalyst (e.g., p-TsOH) or use less of the strong acid. 2. Reduce the temperature and monitor carefully to stop the reaction upon completion.[14]
Chlorinated Byproducts Observed (esp. for 7-methoxyindoles) Use of HCl or certain Lewis acids (ZnCl₂) with methoxy-substituted phenylhydrazones.[10][14]Switch to a non-nucleophilic acid catalyst. Polyphosphoric acid (PPA) is the recommended choice to avoid this "abnormal" side reaction.[14]
Multiple Spots on TLC / Purification Difficulty 1. Formation of regioisomers from an unsymmetrical ketone. 2. Competing side reactions or product degradation.[19]1. Modify the acid catalyst and solvent to influence regioselectivity.[15] 2. Pre-form and purify the hydrazone intermediate before cyclization.[14] Lower the reaction temperature.

Conclusion

The Fischer indole synthesis is a powerful tool for accessing valuable methoxy-substituted indoles. However, a nuanced understanding of the reaction mechanism and the electronic effects of the methoxy substituent is paramount for success. For straightforward syntheses of 5- and 6-methoxyindoles, a range of acid catalysts can be effective. For the more challenging synthesis of 7-methoxyindoles, the use of a non-nucleophilic acid catalyst like polyphosphoric acid is critical to prevent the formation of abnormal substitution products. By carefully selecting the reaction conditions and monitoring the process, researchers can effectively leverage this classic reaction to build complex molecular architectures for drug discovery and development.

References

Sources

The Art of the Indole: A Senior Application Scientist's Guide to Palladium-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, underscores its evolutionary selection as a privileged scaffold for biological interactions.[1] Consequently, functionalized indoles are integral components of numerous blockbuster drugs, including the anti-migraine triptans, the anti-cancer agent erlotinib, and many others.[3][4][5] The strategic synthesis of these functionalized indoles is, therefore, a paramount objective for researchers in both academic and industrial settings.

Palladium catalysis has emerged as an indispensable tool in the synthetic organic chemist's arsenal, offering a versatile and powerful platform for the construction of complex molecular architectures under mild and predictable conditions.[6] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of functionalized indoles, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide field-proven protocols, and showcase the practical application of these reactions in the synthesis of medicinally relevant compounds.

The Larock Indole Synthesis: A Convergent and Versatile Annulation

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne.[7][8] This one-pot procedure is highly valued for its convergence and broad substrate scope, allowing for the rapid assembly of complex indole cores.

Mechanistic Insights: The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination.[7][9] The generally accepted mechanism begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Larock_Indole_Synthesis Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Alkyne Complex Alkyne Complex Oxidative Addition Complex->Alkyne Complex Ligand Exchange Vinylpalladium Intermediate Vinylpalladium Intermediate Alkyne Complex->Vinylpalladium Intermediate Migratory Insertion Palladacycle Palladacycle Vinylpalladium Intermediate->Palladacycle Intramolecular Aminopalladation Indole Product Indole Product Palladacycle->Indole Product Reductive Elimination Indole Product->Pd(0)L2 Catalyst Regeneration o-haloaniline o-haloaniline o-haloaniline->Oxidative Addition Complex Alkyne Alkyne Alkyne->Alkyne Complex

Caption: Catalytic cycle of the Larock indole synthesis.

General Experimental Protocol: Larock Indole Synthesis

Materials:

  • o-Iodoaniline or o-bromoaniline (1.0 equiv)

  • Internal alkyne (1.2-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

Procedure:

  • To an oven-dried Schlenk flask, add the o-haloaniline, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base and anhydrous solvent via syringe.

  • Add the internal alkyne via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Key Reaction Parameters
ParameterTypical Reagents/ConditionsImpact on Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst that is reduced in situ to active Pd(0).
Ligand PPh₃, P(o-tol)₃, Buchwald-type ligandsInfluences catalyst stability and activity; can affect regioselectivity.
Base K₂CO₃, Cs₂CO₃, NaOAcNeutralizes the HX formed; can influence reaction rate.
Solvent DMF, Dioxane, TolueneAffects solubility and reaction temperature.
Temperature 80-120 °CHigher temperatures are often required for less reactive substrates.
Halide I > Br > ClReactivity of the o-haloaniline follows this trend.

The Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.[10] In the context of indole synthesis, it is particularly valuable for the N-arylation of the indole nucleus, a key transformation in the synthesis of many pharmaceuticals.[11]

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the N-arylated product.[10][12][13]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Ligand Exchange Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation N-Arylindole N-Arylindole Amido Complex->N-Arylindole Reductive Elimination N-Arylindole->Pd(0)L2 Catalyst Regeneration Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Complex Indole Indole Indole->Amine Coordination Base Base Base->Amido Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Protocol: N-Arylation of Indoles

Materials:

  • Indole (1.0 equiv)

  • Aryl halide (bromide or chloride) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the indole, aryl halide, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a plug of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.[14]

Catalyst and Ligand Selection
Catalyst/PrecatalystLigandTypical Substrates
Pd₂(dba)₃XPhos, SPhosAryl chlorides, bromides
Pd(OAc)₂BINAP, RuPhosAryl bromides, triflates
G3-PalladacyclesBuchwald ligandsBroad scope, often at lower catalyst loadings

The Sonogashira Coupling: A Gateway to Functionalized Indoles

The Sonogashira coupling is a highly reliable and versatile palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15][16] In the context of indole synthesis, it is frequently employed to introduce an alkyne moiety onto a haloindole precursor, which can then undergo further transformations to construct the indole ring or be used as a handle for further functionalization.[17]

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16] The palladium cycle facilitates the oxidative addition of the haloindole and the reductive elimination of the final product, while the copper cycle is responsible for the formation of the reactive copper(I) acetylide.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Alkynylated Indole Alkynylated Indole Transmetalation Complex->Alkynylated Indole Reductive Elimination Alkynylated Indole->Pd(0)L2 Catalyst Regeneration Haloindole Haloindole Haloindole->Oxidative Addition Complex Cu(I)X Cu(I)X Copper(I) Acetylide Copper(I) Acetylide Cu(I)X->Copper(I) Acetylide Deprotonation Copper(I) Acetylide->Transmetalation Complex Transmetalation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Copper(I) Acetylide Base Base Base->Cu(I)X Base Coordination

Caption: The dual catalytic cycles of the Sonogashira coupling.

General Experimental Protocol: Sonogashira Coupling of Haloindoles

Materials:

  • Haloindole (I or Br) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous solvent (e.g., THF, DMF) if needed

Procedure:

  • To a Schlenk flask, add the haloindole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (if used) and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.[18]

Key Reaction Parameters
ParameterTypical Reagents/ConditionsImpact on Reaction
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard and effective catalysts.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide.
Base Et₃N, i-Pr₂NHActs as a base and often as a solvent.
Solvent Amine, THF, DMFChoice depends on substrate solubility and reaction temperature.
Temperature Room temperature to 60 °CMild conditions are often sufficient.

The Intramolecular Heck Reaction: A Powerful Cyclization Strategy

The intramolecular Heck reaction is a robust method for the formation of cyclic structures, and it has been effectively applied to the synthesis of indoles.[19][20] This reaction typically involves the cyclization of an o-halo-N-allylaniline derivative, where a new carbon-carbon bond is formed to close the five-membered pyrrole ring of the indole nucleus.

Mechanistic Insights: The Reaction Pathway

The intramolecular Heck reaction follows the general mechanism of the Heck reaction, involving oxidative addition of the aryl halide to a Pd(0) species, followed by intramolecular migratory insertion of the tethered alkene, and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.[20]

Intramolecular_Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Intramolecular Migratory Insertion Intramolecular Migratory Insertion Oxidative Addition Complex->Intramolecular Migratory Insertion Intramolecular Alkene Coordination Alkylpalladium Intermediate Alkylpalladium Intermediate Intramolecular Migratory Insertion->Alkylpalladium Intermediate Migratory Insertion Indole Product Indole Product Alkylpalladium Intermediate->Indole Product β-Hydride Elimination Indole Product->Pd(0)L2 Catalyst Regeneration o-halo-N-allylaniline o-halo-N-allylaniline o-halo-N-allylaniline->Oxidative Addition Complex

Caption: The catalytic cycle of the intramolecular Heck reaction for indole synthesis.

General Experimental Protocol: Intramolecular Heck Cyclization

Materials:

  • o-Halo-N-allylaniline derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., PPh₃, P(o-tol)₃) (4-10 mol%)

  • A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • Combine the o-halo-N-allylaniline substrate, palladium catalyst, and ligand in a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and base.

  • Heat the mixture to 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with a suitable organic solvent and filter through Celite.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.[19][20]

Palladium-Catalyzed C-H Activation: The Modern Frontier

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules.[21][22] Palladium-catalyzed C-H activation of indoles has emerged as a powerful strategy for the direct introduction of various functional groups at different positions of the indole nucleus, often with high regioselectivity dictated by a directing group.[23]

Conceptual Workflow

The general strategy involves the coordination of a palladium catalyst to a directing group on the indole nitrogen, followed by C-H activation at a specific position (e.g., C2, C3, or C7) to form a palladacycle intermediate. This intermediate can then react with a variety of coupling partners to afford the functionalized indole.

CH_Activation_Workflow Indole with Directing Group Indole with Directing Group Coordination Coordination Indole with Directing Group->Coordination Palladium Catalyst Palladium Catalyst Palladium Catalyst->Coordination C-H Activation C-H Activation Coordination->C-H Activation Palladacycle Intermediate Palladacycle Intermediate C-H Activation->Palladacycle Intermediate Functionalization Functionalization Palladacycle Intermediate->Functionalization Coupling Partner Coupling Partner Coupling Partner->Functionalization Functionalized Indole Functionalized Indole Functionalization->Functionalized Indole

Caption: Conceptual workflow for palladium-catalyzed C-H functionalization of indoles.

Applications in Drug Development: From Bench to Bedside

The power of these palladium-catalyzed methodologies is vividly illustrated by their application in the synthesis of important pharmaceutical agents.

  • Triptans (Anti-migraine agents): The Fischer indole synthesis, a classic method, is widely used for the synthesis of triptan drugs like Sumatriptan and Rizatriptan.[3][24] A modern variation of this synthesis utilizes a palladium-catalyzed cross-coupling to prepare the key N-arylhydrazone intermediate, circumventing the need to handle potentially unstable arylhydrazines.[4]

  • Erlotinib (Anti-cancer agent): The synthesis of Erlotinib, a tyrosine kinase inhibitor used to treat non-small-cell lung cancer, often involves a palladium-catalyzed Sonogashira coupling to introduce the characteristic ethynyl group.[5][25] This key step highlights the reliability of palladium catalysis in complex molecule synthesis.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst, poor quality reagents, presence of oxygen or moisture.Use a pre-activated catalyst, ensure reagents are pure and dry, and maintain a strict inert atmosphere.[26]
Formation of Side Products Incorrect reaction temperature, wrong choice of ligand or base.Optimize reaction temperature, screen different ligands and bases to improve selectivity.
Dehalogenation of Starting Material Presence of a hydrogen source, overly reactive catalyst system.Use a less reactive catalyst or a milder base; ensure anhydrous conditions.
Homocoupling of Alkynes (Sonogashira) Presence of oxygen, high concentration of alkyne.Thoroughly degas the reaction mixture; add the alkyne slowly to the reaction.[27]

Conclusion

Palladium-catalyzed reactions have revolutionized the synthesis of functionalized indoles, providing chemists with a diverse and powerful toolkit to construct these vital heterocyclic scaffolds. From the convergent Larock annulation to the precise C-H functionalization strategies, these methodologies offer unparalleled efficiency, selectivity, and functional group tolerance. As our understanding of catalysis continues to deepen, we can anticipate the development of even more sophisticated and sustainable methods for indole synthesis, further accelerating the discovery and development of new medicines.

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  • Synthesis of Rizatriptan Analogues via the Fischer Indole Synthesis in the Presence of Sustainable Natural Deep Eutectic Solvents and Catalyst. (2023, May 17). ResearchGate. [Link]

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  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021, October 18). MDPI. [Link]

  • Exploration of anti-tumor activity of erlotinib derivatives enabled by a Pd-catalyzed late-stage Sonogashira reaction. (2023, January 1). ResearchGate. [Link]

  • Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. (2011, March 24). PubMed Central (PMC). [Link]

  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (1998, July 1). ACS Publications. [Link]

  • Solvent-Free, Microwave-Assisted N-Arylation of Indolines by using Low Palladium Catalyst Loadings. (2016, January 1). ResearchGate. [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (2010, January 1). PubMed Central (PMC). [Link]

  • Intramolecular Heck reaction. (2023, October 29). In Wikipedia. [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021, October 1). ResearchGate. [Link]

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  • Recent Progress Concerning the N-Arylation of Indoles. (2021, April 20). PubMed Central (PMC). [Link]

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  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (2013, May 1). ACS Publications. [Link]

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Application Notes and Protocols: Methyl 4-methoxy-1H-indole-6-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Within the vast family of indole derivatives, Methyl 4-methoxy-1H-indole-6-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.[2] Its unique substitution pattern, featuring an electron-donating methoxy group at the 4-position and an electron-withdrawing methyl carboxylate group at the 6-position, imparts a distinct reactivity profile that can be strategically exploited in a variety of synthetic transformations. The presence of the methoxy group is known to enhance metabolic stability and modulate the electronic properties of the indole ring, which can positively influence binding affinity to biological targets.[2]

This technical guide provides an in-depth exploration of the applications of Methyl 4-methoxy-1H-indole-6-carboxylate in organic synthesis. We will delve into its physicochemical properties and present detailed, field-proven insights and protocols for its use in key synthetic methodologies, including N-alkylation and palladium-catalyzed cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic intermediate in their research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key characteristics of Methyl 4-methoxy-1H-indole-6-carboxylate.

Table 1: Physicochemical Properties of Methyl 4-methoxy-1H-indole-6-carboxylate

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₃[3]
Molecular Weight 205.21 g/mol [3]
CAS Number 41082-79-5[3]
Appearance Tan solid
IUPAC Name methyl 4-methoxy-1H-indole-6-carboxylate[3]
SMILES COC1=CC(=CC2=C1C=CN2)C(=O)OC[3]
InChIKey GZGRBMGAWHIYOU-UHFFFAOYSA-N[3]

Table 2: Predicted Spectroscopic Data for Methyl 4-methoxy-1H-indole-6-carboxylate

¹H NMR (Predicted) ¹³C NMR (Predicted) IR (Predicted)
δ (ppm) δ (ppm) ν (cm⁻¹)
~10.5 (br s, 1H, NH)~168 (C=O)~3400-3300 (N-H stretch)
~7.8 (s, 1H, Ar-H)~154 (C-O)~3000 (Ar C-H stretch)
~7.3 (t, 1H, Ar-H)~137 (Ar-C)~2950 (Alkyl C-H stretch)
~7.0 (s, 1H, Ar-H)~125 (Ar-C)~1710 (C=O stretch, ester)
~6.6 (d, 1H, Ar-H)~122 (Ar-CH)~1620, 1580 (Ar C=C stretch)
~3.9 (s, 3H, OCH₃)~117 (Ar-CH)~1250 (C-O stretch, ether)
~3.8 (s, 3H, COOCH₃)~103 (Ar-CH)~1200 (C-O stretch, ester)
~99 (Ar-CH)
~55 (OCH₃)
~52 (COOCH₃)

Application Notes and Protocols

The strategic placement of the methoxy and carboxylate groups on the indole scaffold of Methyl 4-methoxy-1H-indole-6-carboxylate allows for a range of selective functionalizations. The indole nitrogen can be readily alkylated or arylated, while the aromatic core can participate in various transition metal-catalyzed cross-coupling reactions. The ester functionality also provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

N-Alkylation of the Indole Ring

The N-alkylation of indoles is a fundamental transformation for introducing diversity and modulating the biological activity of the resulting molecules. The reaction typically proceeds via deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.

The choice of base is critical in N-alkylation reactions. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the relatively acidic indole N-H (pKa ≈ 17), generating the indolide anion, which is a potent nucleophile. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to solvate the cation and facilitate the Sₙ2 reaction with the alkyl halide. Weaker bases like potassium carbonate can also be employed, often requiring higher temperatures.

N_Alkylation_Workflow start Start dissolve Dissolve Indole in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH) at 0°C dissolve->add_base Inert Atmosphere deprotonation Stir for Deprotonation add_base->deprotonation add_alkyl_halide Add Alkyl Halide (R-X) deprotonation->add_alkyl_halide reaction Stir at RT to reflux add_alkyl_halide->reaction Monitor by TLC/LC-MS workup Aqueous Workup & Extraction reaction->workup purification Purification by Chromatography workup->purification end End purification->end

General workflow for the N-alkylation of indoles.

This protocol is adapted from established procedures for the N-alkylation of similar indole derivatives and should be optimized for specific substrates.[4]

Table 3: Reagents and Materials for N-Methylation

ReagentMolar Equiv.MW ( g/mol )Amount (mmol)Mass/Volume
Methyl 4-methoxy-1H-indole-6-carboxylate1.0205.211.0205 mg
Sodium Hydride (60% in mineral oil)1.224.001.248 mg
Methyl Iodide1.1141.941.170 µL
Anhydrous DMF-73.09-5 mL

Procedure:

  • To a dry, argon-flushed round-bottom flask, add Methyl 4-methoxy-1H-indole-6-carboxylate (205 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir the solution until the starting material is fully dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add methyl iodide (70 µL, 1.1 mmol) to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-methylated product.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The indole core of Methyl 4-methoxy-1H-indole-6-carboxylate can be functionalized at various positions, typically after introduction of a halide handle. For the purpose of this guide, we will assume a bromo-substituted derivative is available for Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[5]

Rationale and Mechanistic Insight:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base are crucial for the success of the reaction.

Suzuki_Miyaura_Workflow start Start combine_reagents Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst start->combine_reagents add_solvent Add Degassed Solvent combine_reagents->add_solvent heat Heat Reaction Mixture under Inert Atmosphere add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purification Purification by Chromatography workup->purification end End purification->end

General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol:

This is a representative protocol and should be optimized for the specific bromo-substituted Methyl 4-methoxy-1H-indole-6-carboxylate derivative and boronic acid partner.[6]

Table 4: Reagents and Materials for Suzuki-Miyaura Coupling

ReagentMolar Equiv.MW ( g/mol )Amount (mmol)Mass/Volume
Bromo-indole derivative1.0-0.5-
Phenylboronic Acid1.5121.930.7591 mg
Pd(PPh₃)₄0.051155.560.02529 mg
K₂CO₃2.0138.211.0138 mg
1,4-Dioxane/H₂O (4:1)---5 mL

Procedure:

  • To a reaction vial, add the bromo-indole derivative (0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and potassium carbonate (138 mg, 1.0 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired biaryl indole.

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[7][8]

Rationale and Mechanistic Insight:

The Heck catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.

Heck_Workflow start Start combine_reagents Combine Aryl Halide, Alkene, Base, and Pd Catalyst start->combine_reagents add_solvent Add Anhydrous Solvent combine_reagents->add_solvent heat Heat Reaction Mixture under Inert Atmosphere add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purification Purification by Chromatography workup->purification end End purification->end

General workflow for the Heck coupling reaction.

Detailed Experimental Protocol:

This representative protocol for the coupling with methyl acrylate should be optimized for the specific bromo-indole derivative.[9]

Table 5: Reagents and Materials for Heck Coupling

ReagentMolar Equiv.MW ( g/mol )Amount (mmol)Mass/Volume
Bromo-indole derivative1.0-0.5-
Methyl Acrylate1.586.090.7577 µL
Pd(OAc)₂0.05224.500.0255.6 mg
P(o-tolyl)₃0.1304.370.0515.2 mg
Triethylamine2.0101.191.0139 µL
Acetonitrile-41.05-5 mL

Procedure:

  • In a sealed tube, combine the bromo-indole derivative (0.5 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), and tri(o-tolyl)phosphine (15.2 mg, 0.05 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous acetonitrile (5 mL), triethylamine (139 µL, 1.0 mmol), and methyl acrylate (77 µL, 0.75 mmol).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the desired alkenyl indole product.

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10][11]

Rationale and Mechanistic Insight:

The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the alkynyl-substituted product.

Sonogashira_Workflow start Start combine_reagents Combine Aryl Halide, Pd/Cu Catalysts, and Base start->combine_reagents add_solvent Add Anhydrous Solvent combine_reagents->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne stir Stir at RT to reflux under Inert Atmosphere add_alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup & Extraction monitor->workup purification Purification by Chromatography workup->purification end End purification->end

General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol:

This is a general protocol and should be optimized for the specific bromo-indole substrate and alkyne.[12]

Table 6: Reagents and Materials for Sonogashira Coupling

ReagentMolar Equiv.MW ( g/mol )Amount (mmol)Mass/Volume
Bromo-indole derivative1.0-0.5-
Phenylacetylene1.2102.140.666 µL
PdCl₂(PPh₃)₂0.03701.900.01510.5 mg
CuI0.05190.450.0254.8 mg
Triethylamine2.0101.191.0139 µL
Anhydrous THF-72.11-5 mL

Procedure:

  • To a Schlenk flask, add the bromo-indole derivative (0.5 mmol), dichlorobis(triphenylphosphine)palladium(II) (10.5 mg, 0.015 mmol), and copper(I) iodide (4.8 mg, 0.025 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (139 µL, 1.0 mmol).

  • Add phenylacetylene (66 µL, 0.6 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired alkynyl indole.

Conclusion

Methyl 4-methoxy-1H-indole-6-carboxylate is a highly functionalized and synthetically tractable building block that offers numerous opportunities for the construction of complex, biologically active molecules. Its unique electronic and steric properties allow for selective transformations at multiple sites within the molecule. The protocols outlined in this guide for N-alkylation and palladium-catalyzed cross-coupling reactions serve as a robust starting point for researchers to explore the vast synthetic potential of this indole derivative. With careful optimization, these methods can be adapted to a wide range of substrates, paving the way for the discovery of novel therapeutics and functional materials.

References

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  • (n.d.). Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • (n.d.). 1 Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • (n.d.). Method for synthesizing trametinib key intermediate.
  • (n.d.). Indole derivatives.
  • Dalmás, D. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. PubChem. [Link]

  • (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications. [Link]

  • (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • (n.d.). A method of synthesis Trimetinib key intermediate.
  • Biffis, A., et al. (2018). Heck Reaction—State of the Art. MDPI. [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing. [Link]

  • (n.d.). “Greening Up” the Suzuki Reaction. ResearchGate. [Link]

  • (n.d.). N-alkylation of indole derivatives.
  • Reddy, V. P., et al. (2017). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]

  • (n.d.). Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. ResearchGate. [Link]

  • (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

  • (n.d.). Method for preparing substituted 4-aminoindane derivatives.
  • (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in aqueous solution using newly prepared nanocatalysts (Pd-NPs, HRG-Pd, and HRG-Py-Pd). ResearchGate. [Link]

  • (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. [Link]

  • (n.d.). Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. Universidad de Alicante. [Link]

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Application of Methyl 4-methoxy-1H-indole-6-carboxylate in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Motif in Anti-Inflammatory Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and the ability of its derivatives to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. In the realm of inflammation, indole-containing molecules have demonstrated significant efficacy, with notable examples including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[2] The indole scaffold's versatility allows for structural modifications that can fine-tune pharmacological activity and reduce side effects.[3]

Methyl 4-methoxy-1H-indole-6-carboxylate is a valuable starting material for the synthesis of novel indole derivatives. The methoxy group at the 4-position and the carboxylate at the 6-position offer strategic points for chemical modification, enabling the exploration of new chemical space in the quest for potent and selective anti-inflammatory agents. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-methoxy-1H-indole-6-carboxylate in the synthesis of a novel class of potential anti-inflammatory agents: indole-6-carboxamides.

Rationale and Strategy: From Ester to Bioactive Carboxamide

The conversion of an ester to a carboxamide is a fundamental transformation in medicinal chemistry, often employed to enhance the biological activity and pharmacokinetic properties of a lead compound. Carboxamides can form additional hydrogen bonds with biological targets, leading to improved binding affinity and selectivity. Furthermore, the amide bond is generally more stable to hydrolysis than an ester, which can improve the metabolic stability of the resulting compound.

Our strategy focuses on a two-step synthesis of a library of N-substituted indole-6-carboxamides starting from Methyl 4-methoxy-1H-indole-6-carboxylate. This will be followed by a representative protocol for evaluating their anti-inflammatory activity. This approach allows for the systematic investigation of the structure-activity relationship (SAR) of the N-substituent on the anti-inflammatory potency.[4]

Experimental Protocols

Part 1: Synthesis of 4-methoxy-1H-indole-6-carboxamide (Intermediate 2)

This initial step involves the amidation of the starting methyl ester to the primary carboxamide.

Protocol 1: Synthesis of 4-methoxy-1H-indole-6-carboxamide

  • Materials:

    • Methyl 4-methoxy-1H-indole-6-carboxylate (1 )

    • Ammonia solution (7 N in methanol)

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve Methyl 4-methoxy-1H-indole-6-carboxylate (1 ) (1.0 g, 4.87 mmol) in methanol (20 mL).

    • To the stirred solution, add a 7 N solution of ammonia in methanol (20 mL, 140 mmol).

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield 4-methoxy-1H-indole-6-carboxamide (2 ) as a solid.

  • Expected Yield and Characterization:

    • Yield: 85-95%

    • Appearance: Off-white to pale yellow solid

    • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of N-substituted 4-methoxy-1H-indole-6-carboxamides (Target Compounds 3a-c)

This section details the synthesis of a small library of N-substituted carboxamides via amide coupling reactions with the intermediate primary carboxamide.

Protocol 2: General Procedure for the Synthesis of N-substituted 4-methoxy-1H-indole-6-carboxamides

  • Materials:

    • 4-methoxy-1H-indole-6-carboxamide (2 )

    • Substituted benzyl bromides (e.g., benzyl bromide, 4-fluorobenzyl bromide, 4-methoxybenzyl bromide)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

    • Syringe and needles

    • Ice bath

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxy-1H-indole-6-carboxamide (2 ) (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the respective substituted benzyl bromide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-substituted 4-methoxy-1H-indole-6-carboxamide (3a-c ).

  • Representative Examples and Expected Data:

CompoundR GroupExpected Yield (%)
3a Benzyl60-75
3b 4-Fluorobenzyl65-80
3c 4-Methoxybenzyl55-70
  • Characterization: The structures of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_target Target Compound Synthesis start Methyl 4-methoxy-1H-indole-6-carboxylate (1) intermediate 4-methoxy-1H-indole-6-carboxamide (2) start->intermediate NH3 in MeOH, Reflux (Protocol 1) target N-substituted 4-methoxy-1H- indole-6-carboxamides (3a-c) intermediate->target NaH, R-Br, DMF (Protocol 2)

Caption: Synthetic workflow for N-substituted indole-6-carboxamides.

Application in Anti-inflammatory Research: Mechanism and Evaluation

Plausible Mechanism of Action: Targeting Inflammatory Pathways

Indole-based compounds have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. A prominent target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2.[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Another critical pathway in inflammation is mediated by Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis and inflammation, and its inhibition has emerged as a promising therapeutic strategy for a range of inflammatory diseases.[5][6][7] The clinical candidate GSK2982772, a potent and selective RIPK1 inhibitor, features an indole core, highlighting the potential of indole derivatives to target this pathway.[5][6]

The synthesized N-substituted 4-methoxy-1H-indole-6-carboxamides could potentially act as inhibitors of COX-2 or RIPK1, thereby reducing the production of pro-inflammatory mediators.

Visualizing the Inflammatory Signaling Pathway

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Therapeutic Intervention stimulus e.g., LPS, TNF-α receptor Receptor stimulus->receptor ripk1 RIPK1 receptor->ripk1 nfkb NF-κB Activation ripk1->nfkb cox2 COX-2 Upregulation nfkb->cox2 response Pro-inflammatory Cytokines & Prostaglandins cox2->response inhibitor Indole-6-carboxamide (Hypothesized) inhibitor->ripk1 Inhibition inhibitor->cox2 Inhibition

Caption: Potential targets for indole-6-carboxamides in inflammatory signaling.

Protocol 3: In Vitro Evaluation of Anti-inflammatory Activity

This protocol describes a standard cell-based assay to assess the anti-inflammatory potential of the synthesized compounds.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS)

    • Synthesized indole-6-carboxamides (3a-c )

    • Dimethyl sulfoxide (DMSO)

    • Griess Reagent for nitrite determination

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

    • CO₂ incubator

  • Procedure:

    • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.

    • Cell Viability Assay (MTT Assay): Prior to evaluating anti-inflammatory activity, determine the non-toxic concentrations of the test compounds on RAW 264.7 cells using a standard MTT assay.

    • Nitric Oxide (NO) Production Assay:

      • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

      • Pre-treat the cells with various non-toxic concentrations of the test compounds (3a-c ) for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

      • After incubation, collect the cell culture supernatant.

      • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

    • Cytokine Production Assay (ELISA):

      • Follow the same cell seeding and treatment procedure as in the NO production assay.

      • After 24 hours of LPS stimulation, collect the cell culture supernatant.

      • Measure the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound at different concentrations compared to the LPS-stimulated control.

    • Determine the IC₅₀ values for the most active compounds.

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis and preliminary anti-inflammatory evaluation of novel N-substituted 4-methoxy-1H-indole-6-carboxamides derived from Methyl 4-methoxy-1H-indole-6-carboxylate. The described protocols are robust and can be adapted for the generation of a larger library of compounds to establish a clear structure-activity relationship. Further investigations should focus on in vivo anti-inflammatory models for the most promising candidates, as well as detailed mechanistic studies to elucidate their precise molecular targets. The versatility of the indole scaffold, coupled with the strategic functionalization of Methyl 4-methoxy-1H-indole-6-carboxylate, offers a promising avenue for the discovery of next-generation anti-inflammatory therapeutics.

References

  • Harris, P. A., Berger, S., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]

  • Gopalakrishnan, R., Madhanasundareswari, K., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s), 305-311. [Link]

  • Scarpellini, C., Valembois, S., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1145639. [Link]

  • Gopalakrishnan, R., Madhanasundareswari, K., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. [Link]

  • Harris, P. A., Berger, S., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Semantic Scholar. [Link]

  • Kim, M., et al. (2021). The immunostimulatory effect of indole-6-carboxaldehyde isolated from Sargassum thunbergii (Mertens) Kuntze in RAW 264.7 macrophages. Algae, 36(1), 55-66. [Link]

  • Harris, P. A., Berger, S., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. ResearchGate. [Link]

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (2022). ResearchGate. [Link]

  • Kour, G., et al. (2025). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 155, 108091. [Link]

  • Gopalakrishnan, R., Madhanasundareswari, K., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. [Link]

  • Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). [Link]

  • Kour, G., et al. (2025). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

  • Asif, M. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 20(9), 16476-16493. [Link]

  • Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s), 305-311. [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Anticancer Agents from Methyl 4-methoxy-1H-indole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its structural versatility and ability to interact with numerous biological targets have made it a fertile ground for drug discovery, particularly in oncology.[2][3] This is evidenced by the number of U.S. Food and Drug Administration (FDA) approved anticancer agents, such as sunitinib and osimertinib, that feature an indole core.[2][3][4][5]

Within this diverse chemical class, derivatives of Methyl 4-methoxy-1H-indole-6-carboxylate serve as a particularly promising starting point for novel anticancer agent development.[6] The scaffold itself presents several key advantages: the indole ring provides a robust framework for interaction with protein targets, the methoxy group can enhance metabolic stability and bioavailability, and the methyl carboxylate at the 6-position offers a reactive handle for extensive chemical modification.[1][6] This allows for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various cancer targets.

This guide provides a comprehensive overview of the strategic development of anticancer agents from this scaffold. It details field-proven protocols for the synthesis of key derivatives, their subsequent biological evaluation through a cascade of in vitro assays, and methods for target validation. The causality behind experimental choices is explained to provide researchers with not just a methodology, but a framework for rational drug design.

Section 1: Synthesis of Bio-active Derivatives

The strategic modification of the Methyl 4-methoxy-1H-indole-6-carboxylate core is paramount to generating novel chemical entities with therapeutic potential. The carboxylate group is the primary site for derivatization, often being converted into amides, hydrazones, or heterocyclic structures like oxadiazoles, which have shown efficacy against key cancer targets.[7][8]

The following protocols outline the synthesis of key intermediate and final compounds. The general workflow is depicted below.

G Start Methyl 4-methoxy-1H- indole-6-carboxylate Acid 4-methoxy-1H-indole- 6-carboxylic Acid Start->Acid Protocol 1.1 (Hydrolysis) Hydrazide 4-methoxy-1H-indole- 6-carbohydrazide Start->Hydrazide Hydrazine Hydrate Amides Amide Derivatives (Library) Acid->Amides Protocol 1.2 (Amide Coupling) Hydrazones Hydrazone Derivatives (Library) Hydrazide->Hydrazones Protocol 1.3 (Condensation) Oxadiazoles Oxadiazole Derivatives (Library) Hydrazide->Oxadiazoles Protocol 1.4 (Cyclization)

Caption: General synthetic workflow for derivatization.

Protocol 1.1: Saponification of Methyl Ester to Carboxylic Acid

Rationale: The conversion of the chemically stable methyl ester to a more reactive carboxylic acid is a critical first step for subsequent modifications, such as amide bond formation. Saponification using a mild base like lithium hydroxide (LiOH) is a standard and effective method that minimizes side reactions on the sensitive indole ring.[9]

Materials:

  • Methyl 4-methoxy-1H-indole-6-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water

  • Hydrochloric acid (HCl), 1M solution

  • Magnetic stirrer and heating plate

  • Round-bottom flask and condenser

Procedure:

  • Dissolve Methyl 4-methoxy-1H-indole-6-carboxylate (1.0 eq) in a 1:1 mixture of THF and MeOH in a round-bottom flask.

  • Add an aqueous solution of LiOH·H₂O (2.0-3.0 eq).

  • Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and remove the organic solvents under reduced pressure.

  • Re-dissolve the aqueous residue in water and acidify to pH 2-3 with 1M HCl.

  • The resulting precipitate (4-methoxy-1H-indole-6-carboxylic acid) is collected by vacuum filtration, washed with cold water, and dried.

Protocol 1.2: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Rationale: This protocol creates a diverse library of amides. Amide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid. This method is efficient, proceeds under mild conditions, and crucially, minimizes racemization if chiral amines are used.

Materials:

  • 4-methoxy-1H-indole-6-carboxylic acid (from Protocol 1.1)

  • A library of primary or secondary amines (R₁R₂NH)

  • EDC and HOBt

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution, Brine

Procedure:

  • Dissolve the indole-6-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, followed by DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Protocol 1.3: Synthesis of Hydrazone Derivatives

Rationale: Hydrazones are a key class of indole derivatives that have shown potent activity as kinase inhibitors.[7] This two-step protocol first generates the carbohydrazide intermediate, which is then condensed with various aromatic or aliphatic aldehydes to introduce significant structural diversity.

Materials:

  • Methyl 4-methoxy-1H-indole-6-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • A library of aldehydes (R-CHO)

  • Glacial acetic acid (catalyst)

Procedure: Step A: Synthesis of 4-methoxy-1H-indole-6-carbohydrazide

  • Add hydrazine hydrate (10 eq) to a solution of Methyl 4-methoxy-1H-indole-6-carboxylate (1.0 eq) in ethanol.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step B: Condensation to form Hydrazones

  • Suspend the carbohydrazide (1.0 eq) from Step A and a selected aldehyde (1.0 eq) in ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature. The resulting hydrazone product often precipitates and can be collected by filtration and recrystallized.

Section 2: In Vitro Biological Evaluation Cascade

Once a library of derivatives is synthesized, a systematic screening process is required to identify promising lead compounds. The following cascade of assays moves from broad cytotoxicity screening to more detailed mechanistic studies.

G Compound Synthesized Compound Library MTT Protocol 2.1: Cytotoxicity Screening (MTT Assay) Compound->MTT IC50 Determine IC50 Values (Identify 'Hits') MTT->IC50 CellCycle Protocol 2.2: Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle 'Hits' (IC50 < 10 µM) Apoptosis Protocol 2.3: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis 'Hits' (IC50 < 10 µM) Mechanism Elucidate Mechanism of Action (e.g., G2/M Arrest, Apoptosis Induction) CellCycle->Mechanism Apoptosis->Mechanism

Caption: In Vitro screening cascade for lead identification.

Protocol 2.1: Cell Viability Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11] It is the gold standard for initial high-throughput screening to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., HCT-116 colorectal, A549 lung, MCF-7 breast)[4][10][11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 96-well microplates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compounds. Include "vehicle control" wells with DMSO only and "untreated" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation: IC₅₀ Values

Summarize the results in a clear, tabular format for easy comparison.

Compound IDModificationIC₅₀ (µM) vs HCT-116IC₅₀ (µM) vs A549IC₅₀ (µM) vs MCF-7
Control Doxorubicin0.080.120.06
4a Hydrazone (R=H)8.512.39.1
6c Oxadiazole (R=4-Cl)6.27.85.5
...............
Protocol 2.2: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: For compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM), it is crucial to understand their mechanism. Cell cycle analysis determines if a compound induces arrest at a specific phase (G0/G1, S, or G2/M), which is a common mechanism for anticancer drugs.[7][12] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at 1x and 2x its IC₅₀ concentration for 24 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with ice-cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C overnight.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The data is used to generate a histogram showing the distribution of cells in different phases of the cell cycle. A significant increase in the G2/M population compared to the control suggests G2/M arrest.

Protocol 2.3: Apoptosis Detection via Annexin V-FITC/PI Assay

Rationale: This assay determines if the observed cell death is due to apoptosis (programmed cell death) or necrosis.[12][13] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by fluorescently-labeled Annexin V. PI is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Procedure:

  • Seed and treat cells as described in Protocol 2.2 for 24 or 48 hours.

  • Harvest all cells and wash with cold PBS.

  • Resuspend the cells in 1x Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze immediately by flow cytometry. The results will quadrant the cell population into: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Section 3: Target Identification and Validation

In vitro data suggests that indole-6-carboxylate derivatives often target protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] Validating direct target engagement is a critical step in lead development.

G Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Dimer Dimerization & Autophosphorylation Receptor->Dimer Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimer->Pathway Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Inhibitor Indole Derivative (e.g., Compound 6c) Inhibitor->Dimer Inhibits Kinase Activity

Caption: Simplified RTK signaling and point of inhibition.

Protocol 3.1: Cell-Free Kinase Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified target kinase (e.g., EGFR or VEGFR-2). This confirms that the compound's cytotoxic effect is mediated, at least in part, by direct target engagement and rules out off-target cytotoxicity.

Procedure (General Outline):

  • Recombinant human EGFR or VEGFR-2 kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP.

  • Test compounds are added at varying concentrations.

  • The reaction is allowed to proceed for a set time at 30°C.

  • The amount of phosphorylated substrate is quantified. This is often done using luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

  • The luminescence signal is inversely proportional to kinase activity. Data is plotted to determine the IC₅₀ of the compound against the specific kinase.

Protocol 3.2: Molecular Docking Studies

Rationale: In silico molecular docking predicts how a ligand (the indole derivative) binds to the active site of its protein target.[4][7] It provides a structural hypothesis for the observed biological activity, helps rationalize the SAR, and can guide the design of more potent derivatives.

Procedure (General Outline):

  • Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site (typically the ATP-binding pocket).

  • Ligand Preparation: Draw the 2D structures of the synthesized indole derivatives and convert them to 3D structures. Perform energy minimization.

  • Docking: Use docking software (e.g., AutoDock, Glide) to place the ligands into the defined binding site of the receptor. The program will generate multiple possible binding poses and score them based on predicted binding affinity.

  • Analysis: Analyze the top-scoring poses. Examine key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and critical amino acid residues in the active site (e.g., the hinge region). This analysis can explain why certain chemical modifications increase or decrease activity.

References

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). ResearchGate.
  • Synthesis of indole-6-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Di-Hydropyrazole Derivatives as Potential Anticancer Agents. (2022). MDPI. Retrieved from [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (2022). PubMed. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. Retrieved from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). National Institutes of Health. Retrieved from [Link]

  • Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. (2017). ResearchGate. Retrieved from [Link]

  • Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation. (2022). PubMed. Retrieved from [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). (2022). ResearchGate. Retrieved from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). National Institutes of Health. Retrieved from [Link]

  • A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (2007). PubMed. Retrieved from [Link]

  • Synthesis and molecular modeling studies of indole-based antitumor agents. (2016). TU Eindhoven. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). National Institutes of Health. Retrieved from [Link]

  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. (2020). ACS Publications. Retrieved from [Link]

  • Methyl 4-methoxy-1H-indole-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals. Retrieved from [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2024). MDPI. Retrieved from [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (2024). PubMed. Retrieved from [Link]

  • Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. (2022). Dr. Babasaheb Ambedkar Marathwada University. Retrieved from [Link]

  • Structure of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. (2021). ResearchGate. Retrieved from [Link]

  • Organometallic Anticancer Compounds. (2009). National Institutes of Health. Retrieved from [Link]

  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. (2021). PubMed. Retrieved from [Link]

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Derivatisierung der Carboxylatgruppe von Methyl-4-methoxy-1H-indol-6-carboxylat: Detaillierte Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Carboxylatgruppe von Methyl-4-methoxy-1H-indol-6-carboxylat, einer vielseitigen Bausteinverbindung in der medizinischen Chemie und der organischen Synthese. Die hier beschriebenen Protokolle sind für die Synthese von Carbonsäuren, Amiden, Alkoholen und anderen Esterderivaten aus dem Titel-Ausgangsmaterial konzipiert und bieten Forschern die Werkzeuge zur Erzeugung diverser Molekülbibliotheken für die Wirkstoffentdeckung und darüber hinaus.

Einleitung: Die Bedeutung von 4-Methoxy-1H-indol-6-carboxylat-Derivaten

Methyl-4-methoxy-1H-indol-6-carboxylat ist ein wertvolles Zwischenprodukt für die Entwicklung neuartiger Pharmazeutika, insbesondere bei der Synthese von Indolderivaten mit biologischer Aktivität, einschließlich entzündungshemmender und krebsbekämpfender Eigenschaften.[1][2] Die Methoxygruppe trägt zu einer verbesserten Löslichkeit und Bioverfügbarkeit bei, was es zu einem attraktiven Baustein in der medizinischen Chemie macht.[1][2] Die Derivatisierung der Carboxylatgruppe an der C6-Position des Indolrings ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen, was zu einer breiten Palette von Verbindungen mit potenziell unterschiedlichen pharmakologischen Profilen führt.

Die Fähigkeit, den Methylester selektiv in eine Carbonsäure, verschiedene Amide, einen primären Alkohol oder andere Ester umzuwandeln, eröffnet Wege zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Optimierung von Leitstrukturen in der Arzneimittelentwicklung.

Strategien zur Derivatisierung der Carboxylatgruppe

Die Carboxylatgruppe des Methyl-4-methoxy-1H-indol-6-carboxylats kann durch verschiedene etablierte chemische Umwandlungen modifiziert werden. Die Wahl der Methode hängt vom gewünschten Endprodukt ab. Die folgenden Abschnitte beschreiben detaillierte Protokolle für die wichtigsten Derivatisierungswege.

Hydrolyse zur 4-Methoxy-1H-indol-6-carbonsäure

Die Umwandlung des Methylesters in die entsprechende Carbonsäure ist ein entscheidender erster Schritt für viele weitere Funktionalisierungen, insbesondere für die Amidkopplung. Die basische Hydrolyse mit Lithiumhydroxid (LiOH) in einem Gemisch aus Tetrahydrofuran (THF) und Wasser ist eine milde und effektive Methode, die sich für Substrate eignet, die empfindlich auf härtere Bedingungen reagieren könnten.[3][4]

Wissenschaftliche Begründung: Die Hydrolyse von Estern unter basischen Bedingungen, auch Verseifung genannt, ist eine irreversible Reaktion, die durch den nukleophilen Angriff des Hydroxidions auf den Carbonylkohlenstoff des Esters eingeleitet wird.[4] Dies führt zur Bildung eines tetraedrischen Zwischenprodukts, das anschließend unter Abspaltung des Methoxidions zusammenbricht und das Carboxylat-Anion bildet. Die anschließende Ansäuerung protoniert das Carboxylat zum Endprodukt, der Carbonsäure. Die Verwendung von LiOH in einem THF/Wasser-Gemisch ist vorteilhaft, da Lithiumionen die Hydrolyse in zweiphasigen Systemen beschleunigen können und THF die Löslichkeit des organischen Substrats erhöht.[3][5][6]

Experimentelles Protokoll: Hydrolyse mit LiOH

  • Reaktionsaufbau: In einem Rundkolben wird Methyl-4-methoxy-1H-indol-6-carboxylat (1,0 Äquiv.) in einer Mischung aus THF und Wasser (typischerweise im Verhältnis 2:1 bis 3:1) gelöst.

  • Reagenzzugabe: Lithiumhydroxid-Monohydrat (LiOH·H₂O, 1,5–3,0 Äquiv.) wird zur gerührten Lösung bei Raumtemperatur gegeben.

  • Reaktionsüberwachung: Die Reaktion wird bei Raumtemperatur für 2–12 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden, indem das Verschwinden des Ausgangsmaterials verfolgt wird.

  • Aufarbeitung: Nach Abschluss der Reaktion wird das THF unter reduziertem Druck entfernt. Die verbleibende wässrige Lösung wird mit Diethylether oder Ethylacetat gewaschen, um unumgesetztes Ausgangsmaterial zu entfernen.

  • Ansäuerung: Die wässrige Phase wird in einem Eisbad gekühlt und vorsichtig mit 1 M Salzsäure (HCl) auf einen pH-Wert von 2–3 angesäuert.

  • Produktisolierung: Der ausgefallene Feststoff wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen, um anorganische Salze zu entfernen, und im Vakuum getrocknet, um die reine 4-Methoxy-1H-indol-6-carbonsäure zu erhalten.

Amidsynthese: Kopplung mit primären und sekundären Aminen

Die Bildung von Amidbindungen ist eine der wichtigsten Reaktionen in der medizinischen Chemie.[7] Ausgehend von der durch Hydrolyse gewonnenen 4-Methoxy-1H-indol-6-carbonsäure können verschiedene Amide durch Kopplung mit primären oder sekundären Aminen synthetisiert werden. Die Verwendung von Kopplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ist für ihre hohe Effizienz und die geringe Racemisierung bei chiralen Aminen bekannt.[8][9]

Wissenschaftliche Begründung: Die direkte Reaktion einer Carbonsäure mit einem Amin führt typischerweise zur Bildung eines stabilen Ammoniumcarboxylatsalzes und erfordert hohe Temperaturen, um die Amidbindung zu bilden. Kopplungsreagenzien wie HATU aktivieren die Carbonsäure durch Bildung eines hochreaktiven Acyl-OAt-Esters.[9] Dieses aktivierte Zwischenprodukt reagiert dann leicht mit dem Amin-Nukleophil unter Bildung der Amidbindung. Eine nicht-nukleophile Base wie N,N-Diisopropylethylamin (DIPEA) wird hinzugefügt, um das bei der Reaktion freigesetzte Proton abzufangen und das Amin in seiner reaktiven, unprotonierten Form zu halten.[9]

Experimentelles Protokoll: HATU-vermittelte Amidkopplung

  • Reaktionsaufbau: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben werden 4-Methoxy-1H-indol-6-carbonsäure (1,0 Äquiv.) und HATU (1,1 Äquiv.) in wasserfreiem N,N-Dimethylformamid (DMF) gelöst.

  • Aktivierung: DIPEA (2,0–3,0 Äquiv.) wird zur Lösung gegeben und die Mischung wird bei Raumtemperatur für 15–30 Minuten gerührt, um die Carbonsäure zu aktivieren.

  • Aminzugabe: Das gewünschte primäre oder sekundäre Amin (1,2 Äquiv.) wird zur voraktivierten Mischung gegeben.

  • Reaktionsüberwachung: Die Reaktion wird bei Raumtemperatur für 1–4 Stunden gerührt und der Fortschritt mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung mit Ethylacetat verdünnt und nacheinander mit 5%iger wässriger HCl, gesättigter wässriger Natriumbicarbonatlösung (NaHCO₃) und gesättigter Kochsalzlösung (Sole) gewaschen.

  • Produktisolierung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amid zu erhalten.

KopplungsreagenzBaseTypisches LösungsmittelVorteile
HATU DIPEADMFHohe Reaktivität, geringe Racemisierung
EDC/HOBt DIPEA/NMMDCM, DMFWasserlösliche Nebenprodukte, kostengünstig
PyBOP DIPEADMF, DCMEffektiv für sterisch gehinderte Substrate

Tabelle 1: Vergleich gängiger Amidkopplungsreagenzien.

Reduktion zum (4-Methoxy-1H-indol-6-yl)methanol

Die Reduktion der Esterfunktion zu einem primären Alkohol erweitert das Spektrum der möglichen Derivate erheblich. Lithiumaluminiumhydrid (LiAlH₄) ist ein potentes Reduktionsmittel, das Ester effizient zu Alkoholen reduziert.[1][10]

Wissenschaftliche Begründung: LiAlH₄ ist ein starkes, nukleophiles Hydridreagenz, das in der Lage ist, eine Vielzahl von Carbonylverbindungen zu reduzieren.[11] Der Mechanismus beinhaltet den nukleophilen Angriff eines Hydridions (H⁻) vom AlH₄⁻-Komplex auf den elektrophilen Carbonylkohlenstoff des Esters.[10] Dies führt zur Bildung eines tetraedrischen Zwischenprodukts. Anschließend wird die Methoxygruppe als Abgangsgruppe eliminiert, wodurch intermediär ein Aldehyd entsteht, der sofort von einem weiteren Hydridion zum Alkoholat reduziert wird. Eine wässrige Aufarbeitung protoniert das Alkoholat zum primären Alkohol. Aufgrund der hohen Reaktivität von LiAlH₄ müssen die Reaktionen unter streng wasserfreien Bedingungen durchgeführt werden.[1]

Experimentelles Protokoll: Reduktion mit LiAlH₄

  • Reaktionsaufbau: Ein trockener, mit Inertgas gespülter Dreihalskolben wird mit einem Tropftrichter und einem Rückflusskühler ausgestattet. Eine Suspension von LiAlH₄ (1,5–2,0 Äquiv.) in wasserfreiem THF wird in den Kolben gegeben und auf 0 °C gekühlt.

  • Substratzugabe: Eine Lösung von Methyl-4-methoxy-1H-indol-6-carboxylat (1,0 Äquiv.) in wasserfreiem THF wird langsam über den Tropftrichter zur gerührten LiAlH₄-Suspension gegeben, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktion: Nach beendeter Zugabe wird die Kühlung entfernt und die Reaktionsmischung für 1–4 Stunden bei Raumtemperatur gerührt oder bei Bedarf unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Aufarbeitung (Fieser-Methode): Die Reaktion wird vorsichtig bei 0 °C durch die langsame, tropfenweise Zugabe von Wasser (x mL), gefolgt von 15%iger wässriger NaOH-Lösung (x mL) und erneut Wasser (3x mL) gequencht, wobei x die Masse des verwendeten LiAlH₄ in Gramm ist.

  • Produktisolierung: Die resultierende Suspension wird kräftig gerührt, bis sich ein gut filtrierbarer, körniger Niederschlag bildet. Der Feststoff wird abfiltriert und gründlich mit THF oder Ethylacetat gewaschen. Die vereinigten organischen Filtrate werden über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt, um das rohe (4-Methoxy-1H-indol-6-yl)methanol zu erhalten, das bei Bedarf weiter durch Chromatographie oder Umkristallisation gereinigt werden kann.

Umesterung zu anderen Estern

Die Umwandlung des Methylesters in andere Esterderivate, beispielsweise einen Benzylester, kann durch Umesterung erreicht werden. Diese Reaktion wird typischerweise durch eine Säure oder eine Base katalysiert und ist eine Gleichgewichtsreaktion.[12][13]

Wissenschaftliche Begründung: Bei der säurekatalysierten Umesterung wird der Carbonylsauerstoff des Esters protoniert, was seine Elektrophilie erhöht.[14] Der neue Alkohol (z. B. Benzylalkohol) greift dann den Carbonylkohlenstoff nukleophil an. Nach einer Protonenübertragung wird Methanol als Abgangsgruppe eliminiert. Um das Gleichgewicht in Richtung des gewünschten Produkts zu verschieben, wird der neue Alkohol oft im Überschuss verwendet.

Experimentelles Protokoll: Säurekatalysierte Umesterung

  • Reaktionsaufbau: Methyl-4-methoxy-1H-indol-6-carboxylat (1,0 Äquiv.) wird im gewünschten Alkohol (z. B. Benzylalkohol, großer Überschuss, der auch als Lösungsmittel dient) gelöst.

  • Katalysatorzugabe: Eine katalytische Menge einer starken Säure wie p-Toluolsulfonsäure (p-TsOH) oder Schwefelsäure (H₂SO₄) wird hinzugefügt.

  • Reaktion: Die Mischung wird für mehrere Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels DC oder GC-MS überwacht werden.

  • Aufarbeitung: Nach Abkühlen wird die Reaktionsmischung mit einer Base (z. B. gesättigte NaHCO₃-Lösung) neutralisiert und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Produktisolierung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel unter reduziertem Druck entfernt. Der Überschuss an Alkohol wird durch Vakuumdestillation oder Säulenchromatographie entfernt, um den reinen neuen Ester zu isolieren.

Visualisierung der Arbeitsabläufe

Die folgenden Diagramme veranschaulichen die logischen Beziehungen und Arbeitsabläufe der beschriebenen Derivatisierungsstrategien.

Derivatization_Workflow Start Methyl 4-methoxy-1H- indole-6-carboxylate Acid 4-Methoxy-1H-indole- 6-carboxylic Acid Start->Acid Hydrolysis (LiOH, THF/H2O) Alcohol (4-Methoxy-1H-indol-6-yl)methanol Start->Alcohol Reduction (LiAlH4, THF) New_Ester New Ester Derivative (e.g., Benzyl Ester) Start->New_Ester Transesterification (Alcohol, H+) Amide N-Substituted 4-Methoxy-1H- indole-6-carboxamide Acid->Amide Amide Coupling (HATU, Amine, DIPEA)

Abbildung 1: Überblick über die Derivatisierungswege.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated OAt-Ester Carboxylic_Acid->Activated_Ester + HATU, DIPEA HATU HATU Amide_Product Amide Product (R-CONH-R') Activated_Ester->Amide_Product + Amine Amine Amine (R'-NH2)

Abbildung 2: Vereinfachter Mechanismus der HATU-vermittelten Amidkopplung.

Fazit und Ausblick

Die in diesem Dokument beschriebenen Protokolle bieten eine solide Grundlage für die Derivatisierung von Methyl-4-methoxy-1H-indol-6-carboxylat. Durch die Anwendung dieser Methoden können Forscher eine Vielzahl von Analoga mit modifizierten Carboxylat-Funktionalitäten herstellen, was für die systematische Untersuchung in der medizinischen Chemie und Materialwissenschaft von entscheidender Bedeutung ist. Jedes Protokoll ist als ein sich selbst validierendes System konzipiert, das jedoch je nach den spezifischen Eigenschaften der Substrate und Reagenzien möglicherweise optimiert werden muss. Die sorgfältige Überwachung der Reaktionen und die angemessene Charakterisierung der Produkte sind für den Erfolg unerlässlich.

Referenzen

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  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Hayashi, Y., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 582-586. [Link]

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  • Reddit. (2021). What solvents can you do an ester base hydrolysis in? r/Chempros. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Organic Syntheses. (1993). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 71, 168. [Link]

  • Chandregowda, V., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(10), 1665-1669. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Lainer, T., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(16), 3326-3331. [Link]

  • Lainer, T., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Organic & Biomolecular Chemistry, 20(16), 3326-3331. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.

  • Mondal, D., & Bora, U. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13296. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • ResearchGate. (2014). Optimization of trans-esterification of methyl acetoacetate with benzyl alcohol catalysed by SiO2. ResearchGate. [Link]

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  • Organic Syntheses. (1977). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 56, 72. [Link]

  • MDPI. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Molecules, 28(14), 5369. [Link]

Sources

N-alkylation and N-acylation reactions of the indole nitrogen in Methyl 4-methoxy-1H-indole-6-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Functionalized Indoles in Medicinal Chemistry

The indole nucleus is a cornerstone structural motif in a vast array of natural products and pharmaceutical agents, celebrated for its versatile biological activities.[1][2] The functionalization of the indole nitrogen (N-1 position) is a critical strategy in drug discovery, as it allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[3][4] N-alkyl and N-acyl indole derivatives have demonstrated significant potential in various therapeutic areas, including oncology, virology, and neurology.[1][3]

This guide provides a comprehensive overview and detailed protocols for the N-alkylation and N-acylation of a representative indole substrate, Methyl 4-methoxy-1H-indole-6-carboxylate. The methodologies described herein are grounded in established chemical principles and are designed to offer researchers a reliable and adaptable framework for their synthetic endeavors.

PART 1: N-Alkylation of the Indole Nitrogen

The introduction of an alkyl group onto the indole nitrogen is a fundamental transformation in the synthesis of indole-based compounds. The choice of methodology is often dictated by the nature of the alkylating agent and the overall functional group tolerance of the substrate.

Causality Behind Experimental Choices for N-Alkylation

The N-H bond of an indole is weakly acidic, with a pKa of approximately 17 in DMSO. Therefore, a sufficiently strong base is required to deprotonate the nitrogen, generating a nucleophilic indolide anion. The choice of base and solvent is crucial to prevent side reactions, such as C-alkylation, which is a common challenge due to the electron-rich nature of the indole ring, particularly at the C-3 position.[5]

Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the indolide anion.[6] Strong bases such as sodium hydride (NaH) are frequently employed due to their ability to irreversibly deprotonate the indole nitrogen, driving the reaction to completion.[7]

Alternative methods, such as the Mitsunobu reaction, offer a milder approach for the N-alkylation of indoles with alcohols, proceeding through a different mechanistic pathway that avoids the need for a strong base.[8][9]

Experimental Protocols for N-Alkylation

This protocol describes a general and widely used method for the N-alkylation of indoles using an alkyl halide as the electrophile and sodium hydride as the base.[6][7]

Workflow Diagram: N-Alkylation with Alkyl Halide

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_indole Dissolve Indole in Anhydrous DMF prep_atmosphere Establish Inert Atmosphere (N2/Ar) prep_indole->prep_atmosphere prep_cool Cool to 0 °C prep_atmosphere->prep_cool add_base Add NaH (portion-wise) prep_cool->add_base stir_deprotonation Stir for 30-60 min at 0 °C add_base->stir_deprotonation add_alkyl_halide Add Alkyl Halide (dropwise) stir_deprotonation->add_alkyl_halide stir_reaction Warm to RT, Stir for 2-24h add_alkyl_halide->stir_reaction quench Quench with sat. aq. NH4Cl stir_reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Isolated N-alkylated Indole

Caption: Workflow for N-alkylation using NaH and an alkyl halide.

Materials:

  • Methyl 4-methoxy-1H-indole-6-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-methoxy-1H-indole-6-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (concentration typically 0.1 to 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, or until the cessation of gas evolution indicates complete deprotonation.

  • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Mitsunobu reaction provides a powerful method for the N-alkylation of indoles with primary or secondary alcohols under mild, neutral conditions.[8][10] This reaction is particularly useful for substrates that are sensitive to strong bases.

Reaction Mechanism: Mitsunobu N-Alkylation

G PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD DEAD DEAD Phosphonium Salt Phosphonium Salt Betaine->Phosphonium Salt + Indole-H - H+ Reduced DEAD Reduced DEAD Betaine->Reduced DEAD Indole-H Indole-H Alkoxyphosphonium Salt Alkoxyphosphonium Salt Phosphonium Salt->Alkoxyphosphonium Salt + R-OH R-OH R-OH N-Alkylated Indole N-Alkylated Indole Alkoxyphosphonium Salt->N-Alkylated Indole SN2 attack by Indolide Ph3P=O Ph3P=O Alkoxyphosphonium Salt->Ph3P=O

Caption: Simplified mechanism of the Mitsunobu reaction for indole N-alkylation.

Materials:

  • Methyl 4-methoxy-1H-indole-6-carboxylate

  • Alcohol (1.2 - 1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl 4-methoxy-1H-indole-6-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and the reduced hydrazide byproduct.

Data Summary Table: N-Alkylation Conditions

MethodAlkylating AgentBase/ReagentSolventTemperatureTypical YieldsNotes
NaH/Alkyl Halide Alkyl Halides (I, Br, Cl)NaH, KHDMF, THF0 °C to RTGood to ExcellentWidely applicable; requires anhydrous conditions.[7]
Mitsunobu Reaction Primary & Secondary AlcoholsPPh₃, DEAD/DIADTHF, DCM0 °C to RTModerate to GoodMild conditions; suitable for base-sensitive substrates.[9][11]
Cu-catalyzed Coupling N-TosylhydrazonesKOHDioxane100 °CModerate to GoodAccess to diverse alkyl groups from carbonyls.[12]
Reductive Amination Aldehydes, KetonesNaBH₃CN, NaBH(OAc)₃DCE, MeOHRTGoodForms an intermediate imine/iminium ion.[13]

PART 2: N-Acylation of the Indole Nitrogen

N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole (an amide). These compounds are prevalent in pharmaceuticals and serve as important synthetic intermediates.[14] The primary challenge in indole acylation is achieving selectivity for the nitrogen atom over the more nucleophilic C-3 position.[5]

Causality Behind Experimental Choices for N-Acylation

Direct acylation of the indole N-H bond often requires activation of the carboxylic acid, typically by converting it to a more reactive derivative like an acyl chloride or anhydride.[5][15] The reaction conditions can be manipulated to favor N-acylation. For instance, forming the indolide anion with a strong base in a polar aprotic solvent, similar to N-alkylation, generally directs acylation to the nitrogen.

However, alternative, milder methods have been developed to enhance chemoselectivity and functional group tolerance. The use of thioesters as acylating agents in the presence of a base like cesium carbonate (Cs₂CO₃) has been shown to be a highly effective and chemoselective method for N-acylation.[14][16][17] This approach avoids the use of highly reactive and often unstable acyl chlorides.[14]

Experimental Protocols for N-Acylation

This protocol outlines the N-acylation of an indole using a strong base to form the indolide anion, followed by reaction with an acyl chloride or anhydride.

Materials:

  • Methyl 4-methoxy-1H-indole-6-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Acyl chloride or Acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve Methyl 4-methoxy-1H-indole-6-carboxylate (1.0 eq) in anhydrous DMF or THF.

  • Cool the solution to 0 °C.

  • Add NaH (1.2 eq) portion-wise and stir for 30-60 minutes at 0 °C.

  • Slowly add the acyl chloride or anhydride (1.1 eq) to the reaction mixture.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

This protocol is based on a mild and efficient method for the N-acylation of indoles using stable thioesters as the acyl source.[14][18]

General Reaction Scheme: N-Acylation

G cluster_reactants Indole Indole-H Product N-Acyl Indole Indole->Product Base, Solvent AcylatingAgent R-CO-X (X = Cl, OCOR', SR') AcylatingAgent->Product

Caption: General scheme for the N-acylation of indoles.

Materials:

  • Methyl 4-methoxy-1H-indole-6-carboxylate

  • Thioester (e.g., S-methyl butanethioate) (3.0 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Xylene

Procedure:

  • To a reaction vial, add Methyl 4-methoxy-1H-indole-6-carboxylate (1.0 eq), the thioester (3.0 eq), and cesium carbonate (3.0 eq).[14]

  • Add xylene as the solvent (typically to a concentration of 0.1 M).

  • Seal the vial and heat the reaction mixture to 140 °C for 12 hours.[14]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter to remove the base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting N-acylindole by column chromatography.

Data Summary Table: N-Acylation Conditions

Acylating AgentBase/CatalystSolventTemperatureTypical YieldsNotes
Acyl Chlorides NaH, Pyridine, DBUDMF, THF, DCM0 °C to RTGood to ExcellentHighly reactive; may require careful control to avoid side reactions.[5]
Acid Anhydrides NaH, DMAPTHF, DCMRTGoodGenerally less reactive than acyl chlorides.[15]
Thioesters Cs₂CO₃Xylene, Toluene140 °CModerate to GoodExcellent chemoselectivity for N-acylation; good functional group tolerance.[14][17]
Carboxylic Acids Boric AcidMesityleneRefluxModerateDirect acylation, avoiding pre-activation of the acid.[19]

Conclusion

The N-functionalization of indoles is a pivotal step in the synthesis of a wide range of biologically active molecules. The protocols detailed in this guide for the N-alkylation and N-acylation of Methyl 4-methoxy-1H-indole-6-carboxylate offer robust and versatile methods for researchers. The choice of a specific protocol should be guided by the nature of the desired substituent, the functional group tolerance of the substrate, and the desired scale of the reaction. By understanding the chemical principles behind each method, scientists can effectively navigate the synthesis of novel indole derivatives for applications in drug discovery and beyond.

References

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  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Retrieved from ResearchGate.[5]

  • National Center for Biotechnology Information. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from PubMed Central.[24]

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  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. ACS Publications.[25]

  • BenchChem. (n.d.). Application Notes and Protocols: N-acylation of 1H-Isoindole-1,3-diamine. Retrieved from BenchChem website.[26]

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  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Retrieved from ResearchGate.[29]

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  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from ResearchGate.[9]

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Application Note: A Multi-faceted Approach to the Analytical Characterization of Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of Methyl 4-methoxy-1H-indole-6-carboxylate, a key intermediate in pharmaceutical synthesis and organic chemistry.[1] Recognizing its role in the development of novel therapeutics, including anti-cancer agents, rigorous analytical control is paramount to ensure quality, purity, and structural integrity.[1] This document moves beyond simple protocols to explain the scientific rationale behind method selection and parameter optimization. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method is designed to be self-validating, adhering to principles outlined in authoritative guidelines such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3]

Compound Overview and Physicochemical Properties

Methyl 4-methoxy-1H-indole-6-carboxylate is a substituted indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, and modifications such as the methoxy and methyl carboxylate groups can significantly influence the molecule's reactivity, solubility, and biological activity.[1] A precise understanding of its properties is the foundation for any analytical endeavor.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[4][5]
Molecular Weight 205.21 g/mol [1][4][5]
CAS Number 41082-79-5[4][5]
Appearance Tan Solid[1]
Synonyms Methyl 4-methoxyindole-6-carboxylate, 4-Methoxy-6-indole carboxylic acid methyl ester[1][5]

Chromatographic Analysis for Purity, Assay, and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. We employ HPLC for quantitative analysis (assay and purity) and GC-MS for the identification of volatile and semi-volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the target molecule. A C18 stationary phase provides the necessary hydrophobic interaction for retention. The mobile phase incorporates an organic modifier (acetonitrile) for elution control and a mildly acidic aqueous component (formic acid) to suppress the ionization of any acidic or basic functionalities, ensuring sharp, symmetrical peaks.[6][7] UV detection is ideal, as the indole ring possesses a strong chromophore that absorbs significantly around 280 nm.[7][8] A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted within a reasonable runtime.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D System Suitability Injection C->D E HPLC Separation (Gradient Elution) D->E F UV Detection (λ = 280 nm) E->F G Integrate Peaks F->G H Calculate Purity & Assay (%) G->H I Generate Report H->I

Caption: HPLC analysis workflow from preparation to reporting.

Protocol 2.1: Quantitative HPLC Method

A. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of Methyl 4-methoxy-1H-indole-6-carboxylate (>99.5% purity).

B. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

| Gradient Program | 0-2 min (30% B), 2-15 min (30-90% B), 15-18 min (90% B), 18-18.1 min (90-30% B), 18.1-22 min (30% B) |

C. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask, dissolve, and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

D. Method Validation Framework (ICH Q2(R2) & USP <621>): This protocol must be validated to be considered trustworthy.[9][10] The system suitability must be confirmed before analysis by ensuring the following for replicate injections of the standard:

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

The method's performance characteristics should be validated according to ICH Q2(R2) guidelines.[3][11][12]

Validation ParameterAcceptance CriteriaRationale
Specificity Peak is free from interference from blank and known impurities.Ensures the signal is only from the analyte.
Linearity R² ≥ 0.998 over a range of 50-150% of the nominal concentration.Confirms a proportional response to concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples at 3 levels.Measures the closeness of results to the true value.
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%.Demonstrates the method's consistency.
Robustness Results are unaffected by small, deliberate changes in method parameters (e.g., flow rate ±10%, temp ±2°C).Shows the method's reliability under varied conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Expertise & Causality: GC-MS is a superior technique for identifying unknown volatile or semi-volatile impurities that may not be detected or resolved by HPLC. The high efficiency of capillary GC columns provides excellent separation, while the mass spectrometer offers definitive identification through characteristic fragmentation patterns and the molecular ion peak. Electron Impact (EI) ionization is used as it creates reproducible, library-searchable mass spectra. A temperature gradient program is essential to elute compounds with different boiling points.[13][14]

Protocol 2.2: GC-MS Impurity Profiling

A. Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • High-purity Helium as carrier gas.

  • Sample dissolved in a volatile solvent like Dichloromethane or Ethyl Acetate.

B. GC-MS Conditions:

Parameter Condition
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV

| Mass Scan Range | 40 - 500 m/z |

C. Data Analysis:

  • Analyze the Total Ion Chromatogram (TIC) to identify all separated components.

  • Examine the mass spectrum for each peak.

  • Identify the molecular ion peak (M⁺) which should correspond to the molecular weight of the compound. For the parent compound, this would be at m/z = 205.

  • Analyze the fragmentation pattern to confirm the structure.

  • Search the NIST mass spectral library to tentatively identify unknown impurity peaks.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide an orthogonal and definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. For Methyl 4-methoxy-1H-indole-6-carboxylate, we expect distinct signals for the indole N-H proton, the aromatic protons, and sharp singlets for the non-coupled methoxy and methyl ester protons. The solvent choice (e.g., DMSO-d₆) is critical as it can influence the chemical shift of exchangeable protons like N-H.

Expected ¹H and ¹³C NMR Data (Predicted in DMSO-d₆): Note: Precise, experimentally determined data for this specific compound were not located in the initial search; these are expert predictions based on analogous structures.[15]

¹H NMR AssignmentPredicted δ (ppm)Multiplicity
~11.2N-HBroad Singlet
~7.5Ar-H (Position 5 or 7)Singlet/Doublet
~7.2Ar-H (Position 2 or 3)Doublet
~7.0Ar-H (Position 5 or 7)Singlet/Doublet
~6.5Ar-H (Position 2 or 3)Doublet
~3.9-OCH₃ (Methoxy)Singlet
~3.8-OCH₃ (Ester)Singlet
¹³C NMR AssignmentPredicted δ (ppm)
~167C=O (Ester)
~155Ar-C (C4, attached to OMe)
~138-120Ar-C (Multiple)
~105-100Ar-C (Multiple)
~55-OCH₃ (Methoxy)
~52-OCH₃ (Ester)

Protocol 3.1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Include standard experiments like DEPT-135 to aid in distinguishing CH, CH₂, and CH₃ carbons.

  • Analysis: Process the spectra and assign peaks based on chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint." For this molecule, we expect to see characteristic vibrations for the N-H bond of the indole, the C=O of the ester, and the C-O bonds of the ester and ether functionalities, in addition to aromatic ring vibrations.[16][17]

Workflow Diagram: Integrated Spectroscopic Confirmation

Spectro_Workflow cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_uv UV-Vis Analysis Sample Test Sample (Methyl 4-methoxy-1H-indole-6-carboxylate) NMR ¹H & ¹³C NMR ¹H: Proton Environment ¹³C: Carbon Backbone Sample->NMR FTIR FT-IR N-H Stretch C=O Stretch C-O Stretch Sample->FTIR UV UV-Vis Indole Chromophore (π → π* transitions) Sample->UV Result Confirmed Molecular Structure NMR->Result FTIR->Result UV->Result

Caption: Integrated workflow for spectroscopic structural confirmation.

Protocol 3.2: FT-IR Analysis

  • Instrumentation: Use a standard FT-IR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Assignment
3450 - 3300 N-H Stretch (Indole)[16]
3100 - 3000 Aromatic C-H Stretch
2990 - 2850 Aliphatic C-H Stretch (Methyl groups)
1725 - 1700 C=O Stretch (Ester)
1620 - 1450 Aromatic C=C Ring Stretches[16]
1280 - 1200 Asymmetric C-O-C Stretch (Ether & Ester)

| 1150 - 1050 | Symmetric C-O-C Stretch (Ether & Ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system of the indole ring. The position of the maximum absorbance (λmax) is characteristic of the chromophore and is influenced by substituents and the solvent. This technique provides complementary data and is the basis for HPLC detection. Typical indole systems show strong absorbance between 270-290 nm.[18][19]

Protocol 3.3: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a UV-transparent solvent like methanol or ethanol.[20]

  • Acquisition: Using a matched pair of quartz cuvettes, use the pure solvent as a blank. Scan the sample from 400 nm down to 200 nm.

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The primary λmax is expected to be in the 275-285 nm range.

Conclusion

The analytical characterization of Methyl 4-methoxy-1H-indole-6-carboxylate requires a multi-technique, orthogonal approach. The combination of high-resolution chromatographic methods (HPLC and GC-MS) and definitive spectroscopic techniques (NMR, FT-IR, and UV-Vis) provides a robust and reliable framework for confirming the identity, structure, purity, and quality of this important pharmaceutical intermediate. The protocols and validation principles outlined in this guide are grounded in authoritative standards and are designed to deliver trustworthy and reproducible results for researchers, scientists, and drug development professionals.

References

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  • Chen, Z. L., et al. (2012). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 17(8), 9493-9505. [Link]

  • Kim, T., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1413. [Link]

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  • PubMed. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

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  • ResearchGate. (2013). UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole- 3-acetaldehyde by bovine xanthine oxidase. ResearchGate. [Link]

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  • ResearchGate. (2018). UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. ResearchGate. [Link]

  • ResearchGate. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

  • ResearchGate. (2014). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid). ResearchGate. [Link]

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  • Szymańska, G., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Poland. Journal of AOAC International, 99(3), 669-674. [Link]

  • Tarasova, A., et al. (2020). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Metabolites, 10(11), 444. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Indole Intermediate

Methyl 4-methoxy-1H-indole-6-carboxylate is a highly functionalized indole derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique substitution pattern, featuring a methoxy group at the 4-position and a methyl carboxylate at the 6-position, makes it a valuable intermediate in medicinal chemistry and drug development.[1][2] The indole scaffold is a privileged structure in pharmacology, and modifications at these positions can significantly influence the compound's interaction with biological targets. Consequently, a robust and scalable synthesis of this intermediate is of paramount importance for researchers and professionals in the pharmaceutical industry.[3]

This document provides a comprehensive guide to the large-scale synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate, with a focus on practical considerations, process optimization, and safety. We will delve into a recommended synthetic strategy, provide a detailed experimental protocol, and discuss the critical parameters for successful scale-up.

Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis as the Method of Choice

While several methods exist for the synthesis of the indole nucleus, including the well-known Fischer indole synthesis, the Leimgruber-Batcho indole synthesis emerges as a superior strategy for the large-scale production of Methyl 4-methoxy-1H-indole-6-carboxylate.[3][4] This preference is grounded in several key advantages:

  • High Yields and Mild Conditions: The Leimgruber-Batcho synthesis is renowned for proceeding in high chemical yields under relatively mild reaction conditions, which is a significant advantage in industrial settings.[3]

  • Availability of Starting Materials: The synthesis commences from readily available ortho-nitrotoluene derivatives, which are often commercially accessible or can be synthesized in a straightforward manner.[3]

  • Avoidance of Harsh Acids: Unlike the Fischer indole synthesis which often requires strong acids and high temperatures that can lead to side reactions and tar formation, the Leimgruber-Batcho method is generally more tolerant of various functional groups.[5][6][7]

The overall synthetic workflow can be visualized as a two-step process: the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to furnish the indole ring.[3][8]

Leimgruber_Batcho_Workflow Start Substituted o-Nitrotoluene Enamine_Formation Enamine Formation (DMFDMA, Pyrrolidine) Start->Enamine_Formation Step 1 Enamine Intermediate Enamine Enamine_Formation->Enamine Reductive_Cyclization Reductive Cyclization (e.g., Pd/C, H2) Enamine->Reductive_Cyclization Step 2 Indole Methyl 4-methoxy-1H-indole-6-carboxylate Reductive_Cyclization->Indole

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate from a suitable starting material, Methyl 3-methoxy-5-methyl-2-nitrobenzoate.

Part 1: Synthesis of Methyl 3-methoxy-2-nitro-5-((E)-2-(pyrrolidin-1-yl)vinyl)benzoate (Enamine Formation)
  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge Methyl 3-methoxy-5-methyl-2-nitrobenzoate (1.0 eq).

  • Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) to the reactor. To this solution, add N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq) and pyrrolidine (1.2 eq).[9]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-120 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The enamine intermediate often precipitates from the reaction mixture upon cooling. The product can be isolated by filtration, washed with a cold solvent like diethyl ether or hexane, and dried under vacuum. This intermediate is often a deeply colored solid.[3]

Part 2: Synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate (Reductive Cyclization)
  • Reaction Setup: In a suitably sized hydrogenation reactor (e.g., a Parr hydrogenator), suspend the enamine intermediate from Part 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate.[10]

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi). The reaction is often exothermic, so cooling may be required to maintain the desired temperature (typically 25-50 °C).[5]

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude Methyl 4-methoxy-1H-indole-6-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a solid.[11][12]

Data Presentation: Key Reaction Parameters

ParameterPart 1: Enamine FormationPart 2: Reductive Cyclization
Key Reagents Methyl 3-methoxy-5-methyl-2-nitrobenzoate, DMFDMA, PyrrolidineEnamine intermediate, 10% Pd/C, H₂ gas
Solvent DMFMethanol, Ethanol, or Ethyl Acetate
Temperature 100-120 °C25-50 °C
Pressure Atmospheric50-100 psi
Typical Reaction Time 3-5 hours4-12 hours
Typical Yield >90%80-95%
Purity (Post-Purification) >95%>98%

Scale-Up Considerations and Process Optimization

Transitioning from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Scale_Up_Considerations center Scale-Up Optimization Heat_Transfer Heat Transfer Management (Exothermic Reactions) center->Heat_Transfer Reagent_Addition Controlled Reagent Addition center->Reagent_Addition Mixing Efficient Mixing center->Mixing Safety Process Safety (Hydrogenation) center->Safety Purification Purification at Scale (Crystallization) center->Purification

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Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. The following content is structured in a question-and-answer format to directly address issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is producing significant halogenated or alkoxylated byproducts instead of the desired 4-methoxy product. Why is this happening and how can I prevent it?

This is a classic and well-documented issue known as "abnormal" Fischer indolization, which is particularly prevalent with electron-rich phenylhydrazones, such as those bearing methoxy substituents.[1][2]

  • Causality: The reaction proceeds through a key cationic intermediate after the[2][2]-sigmatropic rearrangement. The electron-donating methoxy group stabilizes this cation, but it also makes the benzene ring susceptible to nucleophilic attack. If your acid catalyst is a protic acid in a nucleophilic solvent (e.g., HCl in ethanol), the chloride (Cl⁻) or ethoxide (EtO⁻) anions can attack the ring, displacing the methoxy group and leading to undesired 6-chloro- or 6-ethoxyindole byproducts, respectively.[2]

  • Solution: The key is to use a non-nucleophilic acid catalyst system. Lewis acids are often superior for this purpose as their counter-ions are less likely to participate in the reaction. Alternatively, using a Brønsted acid in a non-nucleophilic solvent can also suppress this side reaction.

Catalyst SystemSolventPredominant Side ProductRecommendation
HCl (concentrated)EthanolEthyl 6-chloroindole-2-carboxylate, Ethyl 6-ethoxyindole-2-carboxylate[2]Avoid
ZnCl₂Acetic Acid5-chloroindole derivatives (via rearrangement)[1][2]Use with caution; may cause rearrangement
Polyphosphoric Acid (PPA)N/ATarry products if overheatedEffective, but requires careful temperature control
BF₃·OEt₂DichloromethaneMinimal substitution byproductsRecommended
p-Toluenesulfonic acidTolueneMinimal substitution byproductsRecommended

See Troubleshooting Guide 1 for a detailed protocol.

Q2: I'm observing a significant amount of 4-methoxyindole as a byproduct. What is causing this decarboxylation and how can I minimize it?

The loss of the C-6 carboxyl group is a common side reaction that occurs under harsh thermal or acidic conditions.[3][4]

  • Causality: The mechanism involves protonation of the indole ring, which facilitates the cleavage of the carbon-carbon bond at the 6-position, releasing carbon dioxide.[3] This process is accelerated by high temperatures and strong acidic environments, which are often employed during the cyclization step of syntheses like the Fischer or Reissert methods.

  • Solution: Employ milder reaction conditions. If synthesizing the indole-6-carboxylic acid first, the final decarboxylation step to yield the indole core should be performed with careful temperature control. Copper-catalyzed decarboxylation in a high-boiling solvent like quinoline or N,N-dimethylacetamide can be effective but must be monitored to avoid over-reaction.[4][5] If the ester is present during a harsh, acidic cyclization step, decarboxylation can still occur.

Q3: During the final esterification of 4-methoxy-1H-indole-6-carboxylic acid, I'm getting a mixture of N-methylated and C3-methylated byproducts. How can I achieve selective O-methylation of the carboxylate?

This issue arises from the competing nucleophilicity of the indole nitrogen (N1) and the C3 position, which can rival that of the carboxylate anion under certain conditions.[6]

  • Causality: Using strong bases like sodium hydride (NaH) with an alkylating agent like methyl iodide will deprotonate the most acidic proton, which is the N-H of the indole. This generates a potent indole anion that readily alkylates on the nitrogen.[6][7] Direct C3 alkylation can also occur as the indole ring is electron-rich.

  • Solution: Avoid strong bases and harsh alkylating agents. The most reliable method for selective esterification is the Fischer-Speier esterification, which uses a catalytic amount of strong acid (like H₂SO₄) in an excess of the alcohol (methanol). The carboxylic acid is protonated, making it more electrophilic and allowing the weakly nucleophilic methanol to attack preferentially over the neutral indole ring.

See Troubleshooting Guide 2 for a detailed protocol and a diagram illustrating the competing reaction pathways.

Q4: My reaction is resulting in a low yield of intractable tar. What are the likely causes?

Tarry products are indicative of polymerization or extensive degradation, a common problem in indole synthesis if conditions are not optimized.[2][8]

  • Causality:

    • Excessive Acidity/Temperature: Strong acids and high heat can promote acid-catalyzed polymerization of the electron-rich indole products.[8]

    • Oxidation: Indoles are susceptible to air oxidation, which can be accelerated by acid and heat, leading to complex, colored mixtures.[9]

    • Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl precursors can initiate unwanted side reactions.[8]

  • Solution:

    • Optimize Conditions: Carefully control the reaction temperature and use the minimum effective concentration of the acid catalyst.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purify Reagents: Ensure the purity of starting materials through recrystallization or distillation before use.

Troubleshooting Guides & Protocols

Guide 1: Mitigating Abnormal Cyclization in Fischer Indole Synthesis

This guide provides a workflow to favor the desired "normal" cyclization and prevent the formation of halogenated or rearranged byproducts.

Experimental Protocol: Fischer Indolization using a Lewis Acid Catalyst

  • Hydrazone Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the appropriate phenylhydrazine precursor (1.0 eq) in anhydrous toluene.

    • Add the carbonyl partner (e.g., a pyruvate ester, 1.1 eq).

    • Add a catalytic amount of acetic acid and heat the mixture to reflux with a Dean-Stark trap for 2-4 hours, or until water evolution ceases.

    • Remove the solvent under reduced pressure. The crude hydrazone is typically used directly in the next step.

  • Indolization:

    • Dissolve the crude hydrazone in an anhydrous, non-nucleophilic solvent such as dichloromethane or 1,2-dichloroethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 - 2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Mechanism: Normal vs. Abnormal Fischer Indolization

Caption: Competing pathways in the Fischer synthesis of methoxy-substituted indoles.

Guide 2: Achieving Selective Esterification

This guide outlines a protocol for the selective esterification of the 6-carboxylic acid group while preserving the indole N-H.

Experimental Protocol: Fischer-Speier Esterification

  • Setup:

    • Suspend 4-methoxy-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous methanol (typically 10-20 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition:

    • Cool the suspension in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 5 mol%).

  • Reaction:

    • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Most of the methanol can be removed under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude methyl ester.

  • Purification:

    • Purify the product via recrystallization or silica gel chromatography if necessary.

Reaction Pathways: Selective vs. Non-Selective Methylation

G cluster_0 Selective Pathway (H⁺/MeOH) cluster_1 Non-Selective Pathway (NaH/MeI) SM 4-Methoxy-1H-indole-6-carboxylic Acid Ester Methyl 4-methoxy-1H-indole-6-carboxylate (Desired Product) SM->Ester Fischer-Speier Esterification Anion Indole Anion SM->Anion NaH (Deprotonation) N_Me N-Methylated Byproduct Anion->N_Me MeI C3_Me C3-Methylated Byproduct Anion->C3_Me MeI

Sources

Technical Support Center: Purification of Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical guidance for the purification of Methyl 4-methoxy-1H-indole-6-carboxylate. As a crucial intermediate in pharmaceutical research, particularly in the development of anti-cancer and anti-inflammatory agents, achieving high purity is paramount for reliable downstream applications and data integrity[1]. This document is structured to address the common and complex challenges encountered during the isolation of this specific indole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude Methyl 4-methoxy-1H-indole-6-carboxylate?

A: The impurity profile is almost entirely dependent on the synthetic route employed. The Fischer indole synthesis is a classic and widely used method for preparing the indole core[2][3]. If this or a similar pathway was used, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual phenylhydrazine and carbonyl precursors.

  • Side-Reaction Products: The acidic conditions of the Fischer synthesis can cause side reactions. A significant one is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate, which can generate aniline-type byproducts[4].

  • Isomeric Indoles: Depending on the substitution pattern of the precursors, the formation of constitutional isomers is possible, although often the directing groups favor the desired product[4]. The methoxy group, in particular, can sometimes direct cyclization to an unexpected position, leading to "abnormal" indole products[5].

  • Oxidation Products: Indoles and their precursors (indolines) can be susceptible to air oxidation, which often results in the formation of colored impurities[4]. This is a common cause of pink, yellow, or brown hues in the crude or even purified product.

Q2: Should I choose column chromatography or recrystallization for my primary purification step?

A: This is a critical decision that depends on the state of your crude material.

  • Column Chromatography is the method of choice when dealing with a complex mixture of impurities, particularly if they have polarities similar to your target compound. It offers high resolving power to separate multiple components. However, it can be material-intensive and may pose a risk of product decomposition if your compound is sensitive to the stationary phase (e.g., acidic silica gel)[6].

  • Recrystallization is an exceptionally efficient and scalable technique for removing small amounts of impurities from a product that is already relatively pure (>85-90%). It is ideal for a final polishing step to achieve high crystalline purity. A key advantage is its efficiency for gram-scale and larger purifications, where chromatography becomes cumbersome[7].

The optimal strategy often involves a hybrid approach: initial purification by flash column chromatography to remove the bulk of impurities, followed by recrystallization of the pooled, product-containing fractions to achieve analytical purity.

Purification Method Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate purification strategy.

G start Crude Product Analysis (TLC, ¹H NMR) is_complex Is the mixture complex? (>3 major spots on TLC) start->is_complex is_solid Is the crude product a solid? is_complex->is_solid  No (Mainly one spot) column_chrom Primary Purification: Flash Column Chromatography is_complex->column_chrom  Yes recrystallize Final Purification: Recrystallization is_solid->recrystallize  Yes oiling_out Product 'oils out' or is an amorphous solid is_solid->oiling_out  No check_purity Assess Purity of Combined Fractions (TLC, NMR) column_chrom->check_purity check_purity->recrystallize Purity <98% or colored solid final_product High-Purity Final Product check_purity->final_product Purity >98% and colorless solid recrystallize->final_product oiling_out->column_chrom Purify via Chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Column Chromatography Issues

Q: My compound is stuck on the column and won't elute, even with a high percentage of polar solvent. What's happening?

A: This is a frequent and frustrating problem. There are two primary causes:

  • Compound Decomposition: Your indole may be unstable on acidic silica gel. Indoles can be sensitive to acid, and prolonged contact with silica can lead to decomposition. The decomposed material will remain as an insoluble baseline streak[6].

    • Diagnostic Test: Before running a large-scale column, perform a silica stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new baseline spot appears or the original spot diminishes, your compound is likely unstable on silica[6].

    • Solution: Consider deactivating the silica gel by pre-treating it with a base like triethylamine (typically 1% v/v in your eluent system). Alternatively, switch to a more neutral stationary phase like alumina[6].

  • Incorrect Solvent Choice: While you may be using a "polar" solvent, it might not be strong enough or have the right properties. For instance, if your compound has strong hydrogen-bonding capabilities, a protic solvent like methanol may be required in small percentages to effectively displace it from the silica.

    • Solution: Try adding 0.5-2% methanol to your ethyl acetate/hexane eluent. This small addition can dramatically increase the eluent strength and help elute highly polar or hydrogen-bonding compounds.

Q: My TLC shows good separation, but on the column, all the spots elute together. Why?

A: This disparity between TLC and column performance usually points to one of these issues:

  • Column Overloading: Too much crude material was loaded relative to the amount of silica gel. As a rule of thumb, the silica-to-sample mass ratio should be at least 30:1, and preferably 50:1 for difficult separations. Overloading leads to broad, overlapping bands that cannot be resolved.

  • Improper Sample Loading: If the initial band of your compound is too wide, separation will be poor. This happens if you dissolve your sample in too much solvent or a solvent that is too strong.

    • Solution (Dry Loading): For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane or acetone), add silica gel (2-3x the mass of your crude), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a very narrow starting band[8].

  • On-Column Degradation: One of your separated "impurities" on the TLC plate might actually be a degradation product of your main compound. On the longer timescale of a column run, this degradation continues, causing the "impurity" to constantly leach from the band of your main product, resulting in mixed fractions[6]. The silica stability test mentioned above will help diagnose this.

Recrystallization Issues

Q: I've dissolved my compound in a hot solvent, but it "oils out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when impurities are inhibiting lattice formation.

  • Potential Cause & Solution 1 (Supersaturation): The solution may be cooling too quickly. Try slowing the cooling process by placing the flask in a warm water bath that is allowed to cool to room temperature slowly.

  • Potential Cause & Solution 2 (Solvent Choice): The solvent might be too "good" at dissolving the compound, even when cold. Try using a two-solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone). Then, while hot, slowly add a "poor" solvent (an anti-solvent like hexanes or petroleum ether) dropwise until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This method is highly effective for many indole derivatives[7].

  • Potential Cause & Solution 3 (Impurity Interference): If a persistent oil forms, the impurity level might be too high for recrystallization to be effective. The oil is likely a mixture of your product and impurities. In this case, you must first purify the material using column chromatography to remove the interfering substances.

Q: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

A: This indicates the solution is supersaturated but lacks a nucleation point for crystal growth.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass will provide nucleation sites.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution. This will provide a template for crystal growth.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure and try cooling again. Your solution may simply be too dilute.

Validated Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a standard procedure for the initial purification of crude Methyl 4-methoxy-1H-indole-6-carboxylate.

1. Eluent System Selection:

  • Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.3-0.4 for the target compound.

  • Common systems for indoles include gradients of Ethyl Acetate (EtOAc) in Hexanes or Dichloromethane (DCM) in Hexanes[9][10][11]. Start with a 10:1 Hexanes:EtOAc mixture and adjust as needed.

2. Column Packing (Slurry Method):

  • Select a column of appropriate size (e.g., for 1g of crude, a 40mm diameter column is suitable).

  • Fill the column about one-third full with your starting, non-polar eluent (e.g., 100% Hexanes).

  • In a separate beaker, create a slurry of silica gel in the same eluent (aim for a consistency that is pourable but not overly dilute).

  • Pour the slurry into the column. Use a funnel to avoid coating the sides.

  • Gently tap the column to help the silica settle evenly. Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed to a stable height. Ensure the top of the bed is perfectly flat.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product (e.g., 1g) in a minimal volume of DCM or acetone.

  • Add 2-3g of silica gel to this solution.

  • Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand (approx. 1 cm) on top to prevent disturbance.

4. Elution and Fraction Collection:

  • Carefully add your eluent to the column.

  • Begin elution with a low-polarity mixture (e.g., 95:5 Hexanes:EtOAc) and collect fractions.

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexanes:EtOAc) to elute your compound. A slow, gradual increase in polarity (gradient elution) generally yields better separation than a single, large step change.

  • Once the desired product has eluted, you can flush the column with a highly polar solvent to remove any remaining baseline material.

5. Analysis and Concentration:

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol is for the final purification of the compound after chromatography or if the crude is already of moderate purity.

1. Solvent System Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/Hexanes).

  • A promising system is a mixture of a "soluble" solvent and an "anti-solvent" (e.g., Ethyl Acetate/Hexane or Toluene/Hexane).

2. Dissolution:

  • Place the solid material in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of the chosen "good" solvent required to dissolve the solid at reflux temperature. Add the solvent in small portions, allowing the mixture to reach reflux before adding more.

3. Decolorization (Optional):

  • If the hot solution is colored, it may indicate the presence of highly colored, minor impurities.

  • Remove the flask from the heat source, allow it to cool slightly, and add a very small amount of activated carbon.

  • Reheat the mixture to reflux for 5-10 minutes. The carbon will adsorb the colored impurities.

4. Hot Filtration (if carbon was used or insoluble impurities are present):

  • Perform this step quickly to prevent crystallization in the funnel.

  • Use a pre-heated filter funnel (fluted filter paper is best) to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, you can place it in an ice bath for 30-60 minutes to maximize crystal yield.

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Chromatography Workflow

G start Problem Encountered During Column no_elution Compound Not Eluting start->no_elution poor_sep Poor Separation start->poor_sep check_polarity Gradually increase eluent polarity. (e.g., add more EtOAc/MeOH) no_elution->check_polarity Is eluent too non-polar? check_stability Perform 2D TLC test. If unstable, use deactivated silica or alumina. no_elution->check_stability Is compound stable on silica? check_loading Re-run with less material (Silica:Crude > 30:1) poor_sep->check_loading Was column overloaded? check_band Use 'Dry Loading' method for a narrow starting band. poor_sep->check_band Was initial band too wide? check_gradient Use a shallower gradient or isocratic elution. poor_sep->check_gradient Was gradient too steep? solution Problem Resolved check_polarity->solution check_stability->solution check_loading->solution check_band->solution check_gradient->solution

Caption: A logical workflow for troubleshooting common column chromatography issues.

Summary of Eluent Systems for Indole Purification

Eluent System ComponentsPolarityTypical Use CaseReference
Hexane / Ethyl AcetateLow to MediumGeneral purpose, good for moderately polar indoles. Excellent starting point.[8][9][11]
Hexane / DichloromethaneLowGood for separating less polar compounds and isomers.[10]
Cyclohexane / Ethyl AcetateLow to MediumSimilar to Hexane/EtOAc, sometimes offers different selectivity.[12]
Petroleum Ether / Ethyl AcetateLow to MediumA common alternative to Hexane/EtOAc, often used in synthesis labs.[13]
Chloroform / MethanolMedium to HighUsed for more polar indoles that do not elute with EtOAc systems. Often requires a small % of MeOH.[14]

References

  • MDPI. (2021). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • NIH. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Retrieved from [Link]

  • NIH. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information - Synthesis of 3-Acylindoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate. This versatile building block is crucial in the development of novel pharmaceuticals and functional materials, making the optimization of its synthesis a key priority for researchers.[1] This guide is structured to provide direct, actionable solutions to common experimental challenges, grounded in mechanistic principles to empower your research.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis, particularly when employing methods like the Fischer indole synthesis, a prevalent route for such scaffolds.[2]

Issue 1: Low or No Product Yield

A diminished yield is one of the most frequent obstacles. The causes can range from suboptimal reaction conditions to competing chemical pathways.[3]

Q: My Fischer indole synthesis reaction is resulting in a very low yield of Methyl 4-methoxy-1H-indole-6-carboxylate. What are the likely causes and how can I fix this?

A: Low yield in this synthesis is typically traced back to one of four areas: the acid catalyst, competing side reactions, starting material quality, or reaction conditions.

  • Possible Cause 1: Inappropriate Acid Catalyst Selection or Concentration. The acid catalyst is not merely an additive; it is fundamental to several key mechanistic steps, including the critical[4][4]-sigmatropic rearrangement.[2][5] An acid that is too weak may not facilitate the reaction efficiently, while an overly strong acid can lead to degradation of the starting materials or the indole product.

    Solution Path:

    • Catalyst Screening: If using a Brønsted acid like HCl or H₂SO₄ yields poor results, consider a Lewis acid such as ZnCl₂ or BF₃·OEt₂. Lewis acids can sometimes be more effective and milder.[5]

    • Optimize Concentration: Titrate the amount of catalyst. Start with catalytic amounts and incrementally increase, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Consider Polyphosphoric Acid (PPA): PPA is often an excellent medium for Fischer indolization as it serves as both a catalyst and a solvent, and can be used at elevated temperatures.[2]

Catalyst TypeExamplesTypical Conditions & Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOH, Acetic AcidOften require elevated temperatures. Can cause degradation if too concentrated.[6]
Lewis Acids ZnCl₂, BF₃, AlCl₃Can be milder and may improve yields where protic acids fail.[4][5]
Solid Acids NaHSO₄ on Silica GelUseful for solvent-free or mechanochemical approaches, enhancing the green profile of the synthesis.[6]
  • Possible Cause 2: Competing Side Reactions (Heterolytic N-N Bond Cleavage). The Fischer synthesis is mechanistically complex. A significant competing pathway is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic when electron-donating groups (EDGs) are present on the carbonyl-derived portion of the intermediate, as they can stabilize the resulting iminylcarbocation, preventing the desired rearrangement.[4][7] While the methoxy group in your target is on the phenylhydrazine ring, awareness of this side reaction is crucial.

    Solution Path:

    • Moderate Temperature: Excessive heat can favor cleavage pathways. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Acid: The choice of acid can influence the equilibrium between the desired rearrangement and the cleavage pathway. Empirical screening is often necessary.[4]

  • Possible Cause 3: Purity of Starting Materials. The Fischer indole synthesis is sensitive to the purity of the phenylhydrazine and carbonyl precursors. Impurities can introduce side reactions or inhibit the catalyst.

    Solution Path:

    • Verify Hydrazine Purity: Ensure the (4-methoxy-3-(methoxycarbonyl)phenyl)hydrazine precursor is pure. If it has been stored for a long time, consider purification by recrystallization or chromatography.

    • Use Fresh Carbonyl Partner: The aldehyde or ketone partner should be pure and, if necessary, freshly distilled.

Visualizing the Troubleshooting Workflow

To logically diagnose low-yield issues, the following decision-making process can be applied.

G cluster_causes Potential Causes & Solutions start Low or No Yield Observed check_tlc Monitor Reaction by TLC. Is starting material consumed? start->check_tlc cause1 Cause: Inactive Reaction (Starting material remains) check_tlc->cause1 No cause2 Cause: Complex Mixture (Multiple spots on TLC) check_tlc->cause2 Yes solution1 Solution: 1. Check Catalyst Activity 2. Increase Temperature Incrementally 3. Verify Reagent Purity cause1->solution1 cause3 Cause: Product Degradation (Product forms then vanishes) cause2->cause3 solution2 Solution: 1. Lower Reaction Temperature 2. Screen Different Acid Catalysts 3. Check for Side Reactions cause2->solution2 solution3 Solution: 1. Reduce Reaction Time 2. Use Milder Catalyst 3. Isolate Product Promptly cause3->solution3 end_node Implement Solution & Re-run solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Impurity Formation & Purification Challenges

Q: My reaction produces the target compound, but it is accompanied by several impurities that are difficult to separate via column chromatography. What are these impurities and how can I improve the purification?

A: Impurity formation often stems from incomplete reaction or undesired side reactions. The structural similarity of these byproducts to the desired indole can make purification challenging.

  • Possible Cause 1: Incomplete Cyclization or Rearrangement. The reaction may stall after the[4][4]-sigmatropic rearrangement but before the final ammonia elimination and aromatization, leaving intermediates in the reaction mixture.

  • Possible Cause 2: Formation of Regioisomers. If the phenylhydrazine precursor has substituents meta to the hydrazine group, two different regioisomers of the final indole can be formed. The electronic nature of the substituent typically directs the cyclization. For your target, the methoxy (an electron-donating group) and carboxylate (an electron-withdrawing group) substituents will direct the regioselectivity of the cyclization.[2]

Solution Path: Optimizing Purification

  • Adjust Column Chromatography Conditions: Standard silica gel chromatography is often the first choice. However, the polarity of your target indole may be very similar to that of the impurities.

    • Solvent System Gradient: Use a very shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).

    • Alternative Solvents: If separation is poor, try different solvent systems. Sometimes adding a small amount of methanol or using a dichloromethane/hexane system can improve resolution.[8][9]

    • Additives: For compounds with amine functionalities, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column.[8]

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method to remove minor impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Reverse-Phase Chromatography: If standard silica gel fails, reverse-phase (C18) chromatography provides an orthogonal separation mechanism based on hydrophobicity and can be very effective for polar compounds.[8]

Purification MethodKey Considerations
Normal Phase Chromatography Silica gel is standard. Optimize the eluent system (e.g., Hexanes/Ethyl Acetate, CH₂Cl₂/MeOH) for best separation (ΔRf > 0.1).[9]
Recrystallization Highly effective for crystalline solids. Requires screening for an appropriate solvent system where the product is soluble when hot and insoluble when cold.
Reverse Phase Chromatography Uses a non-polar stationary phase (e.g., C18 silica). Eluents are typically polar (e.g., Acetonitrile/Water, MeOH/Water). Excellent for separating polar compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare methoxy-substituted indole carboxylates like this one?

A1: Besides the widely used Fischer indole synthesis , other notable methods include the Batcho-Leimgruber indole synthesis and various palladium-catalyzed heteroannulation reactions . The Batcho-Leimgruber synthesis is particularly useful as it often provides good yields for functionalized indoles and proceeds through milder conditions.[9] Palladium-catalyzed methods offer a flexible and modern approach, especially for constructing highly substituted indoles, though they may require more specialized catalysts and ligands.[10][11]

Visualizing a Simplified Fischer Indole Synthesis Mechanism

G cluster_reactants Starting Materials Phenylhydrazine Phenylhydrazine Derivative Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone Carbonyl Carbonyl Compound Carbonyl->Hydrazone Enamine Ene-hydrazine Tautomer Hydrazone->Enamine H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H+, Heat Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole Indole Product Cyclization->Indole -NH3

Caption: Simplified mechanism of the Fischer indole synthesis.

Q2: How do the methoxy (-OCH₃) and methyl carboxylate (-COOCH₃) groups on the indole ring affect the synthesis?

A2: These substituents have significant electronic effects.

  • Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance. On the phenylhydrazine ring, an EDG generally accelerates the[4][4]-sigmatropic rearrangement, which is often the rate-determining step.[2] This can be beneficial for the reaction rate.

  • Methyl Carboxylate Group (-COOCH₃): This is an electron-withdrawing group (EWG). An EWG on the phenylhydrazine ring can slow down the reaction by making the aromatic ring less nucleophilic for the key rearrangement step.[2] The interplay between the activating methoxy group and the deactivating carboxylate group will determine the overall reactivity and may require fine-tuning of the reaction conditions.

Q3: What are the best practices for handling and storing the reagents for this synthesis?

A3: Phenylhydrazine derivatives can be sensitive to air and light and may darken over time due to oxidation. It is best to store them under an inert atmosphere (nitrogen or argon), refrigerated, and protected from light. Aldehydes and ketones, especially low molecular weight ones, can be prone to oxidation or polymerization and should be stored under similar conditions and distilled if their purity is questionable.

References

  • BenchChem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
  • BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • ScienceDirect. (2017). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Retrieved from [Link]

  • MDPI. (2023). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2016). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Allmpus. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

  • ChemRxiv. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Methyl 4-methoxy-1H-indole-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address issues encountered in the lab.

General Considerations & Starting Material

Methyl 4-methoxy-1H-indole-6-carboxylate is a versatile building block in pharmaceutical synthesis.[1] Its unique electronic and steric properties—an electron-donating methoxy group at C4 and an electron-withdrawing methyl ester at C6—present specific challenges and opportunities for regioselective functionalization. Understanding the interplay of these groups is critical for optimizing reaction outcomes.

Experimental Workflow Overview

Successful functionalization requires a systematic approach from planning to analysis. The following workflow outlines the critical stages.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis & Purification A Substrate & Reagent Quality Check B N-H Protection Strategy (If Required) A->B C Anhydrous & Inert Atmosphere Setup B->C D Reagent Addition (Order & Temperature) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Quenching E->F G Crude Product Analysis (NMR, MS) F->G H Purification (Column Chromatography) G->H I Characterization of Pure Product H->I

Caption: General workflow for indole functionalization experiments.

Part 1: N-H Functionalization (Alkylation, Arylation & Protection)

The indole N-H bond is acidic and can be readily functionalized. However, the reduced nucleophilicity of the indole nitrogen compared to aliphatic amines can pose challenges.[2] Furthermore, competition between N- and C3-alkylation is a common issue.[3]

Frequently Asked Questions (FAQs)

Question: My N-alkylation reaction with an alkyl halide is showing low conversion. What are the primary causes?

Answer: Low conversion in N-alkylation of indoles is typically traced back to three factors: the base, the solvent, or the alkylating agent's reactivity.

  • Base Selection: The pKa of the indole N-H is ~17. A base strong enough to deprotonate the indole nitrogen is required to form the highly nucleophilic indolate anion.

    • Weak bases (e.g., K₂CO₃, Cs₂CO₃): Often insufficient for complete deprotonation, leading to slow or incomplete reactions. They may be suitable for highly reactive alkylating agents like benzyl bromide or methyl iodide.[4]

    • Strong bases (e.g., NaH, KHMDS, LiHMDS): These are generally more effective. Sodium hydride (NaH) is a common choice, creating a non-nucleophilic sodium indolate salt. Use in an anhydrous polar aprotic solvent like DMF or THF is critical.

  • Solvent Choice: The solvent must be able to dissolve the indole and the resulting indolate salt.

    • Polar Aprotic Solvents (DMF, THF, DMSO): These are ideal as they solvate the cation of the base (e.g., Na⁺) without solvating the indolate anion, thus maximizing its nucleophilicity. Ensure the solvent is anhydrous, as water will quench the base and the indolate.

  • Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides, secondary halides) will require more forcing conditions—stronger bases, higher temperatures, and longer reaction times.

Question: I am observing a significant amount of the C3-alkylated byproduct. How can I improve selectivity for N-alkylation?

Answer: This is a classic selectivity challenge. The neutral indole is nucleophilic at C3, while the indolate anion is nucleophilic at N1. Therefore, promoting the formation and stability of the indolate is key to achieving N-selectivity.

  • Use a Strong, Non-nucleophilic Base: Employing a strong base like NaH ensures that the reaction proceeds primarily through the indolate anion, favoring N-alkylation.

  • Reaction Temperature: Add the alkylating agent at a low temperature (e.g., 0 °C) after the deprotonation step is complete. This minimizes the concentration of neutral indole available for C3 attack.

  • Cation Effects: The choice of counter-ion can influence selectivity. In some cases, potassium salts (using KH or KHMDS) can offer different selectivity profiles compared to sodium or lithium salts due to varying degrees of ion pairing.

Question: Which protecting group is best for the indole nitrogen before attempting C-H functionalization on the benzene ring?

Answer: The choice of protecting group is critical and depends on the subsequent reaction conditions. The ideal group should be easy to install, stable to the planned reaction, and easy to remove without affecting other functional groups.

Protecting GroupInstallation ConditionsStabilityDeprotection ConditionsKey Considerations
Tosyl (Ts) TsCl, NaH, DMFStrong base, mild acid, most organometallicsStrong reducing agents (e.g., Mg/MeOH) or strong base (e.g., NaOH, reflux)Very stable, but removal can be harsh.
Boc Boc₂O, DMAP, THFMild base, Pd couplingTFA, HClAcid-labile; not suitable for acidic reactions. Can lower indole nucleophilicity.[5]
SEM SEMCl, NaH, DMFStrong base, organolithiumsTBAF, or acid (BF₃·OEt₂)[6][7]Versatile group, removable under fluoride or Lewis acid conditions.[8]
Pivaloyl (Piv) Pivaloyl chloride, PyridineMost reaction conditionsStrong base (e.g., LiOH, t-BuOK)[9]Provides steric hindrance that can direct metalation to the C7 position.[10][11]

For subsequent Suzuki or Buchwald-Hartwig reactions, a Tosyl or SEM group is often a reliable choice due to its stability under palladium catalysis.[5] If directing C-H activation to the C7 position is the goal, a bulky Pivaloyl group is an excellent strategy.[12][13]

Part 2: C-H Functionalization & Cross-Coupling

Direct functionalization of the indole core is a powerful strategy. For Methyl 4-methoxy-1H-indole-6-carboxylate, the electron-rich nature of the ring favors electrophilic substitution at C3, C5, and C7. Transition metal-catalyzed reactions offer pathways to functionalize other positions, often requiring prior halogenation.

Troubleshooting Electrophilic Aromatic Substitution

Question: My Vilsmeier-Haack formylation (POCl₃/DMF) to install a -CHO group at the C3 position is failing. What should I check?

Answer: The Vilsmeier-Haack reaction introduces a formyl group, typically at the C3 position of electron-rich indoles.[14] Failure can stem from several issues:

  • Reagent Quality: The Vilsmeier reagent is formed from POCl₃ and DMF and is moisture-sensitive. Ensure you are using fresh, high-quality POCl₃ and anhydrous DMF.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. It should be prepared at a low temperature (0 °C) before adding the indole substrate. After addition, the reaction may need to be warmed to proceed.

  • Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5-3 equivalents) is often required to drive the reaction to completion.

  • Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically done by pouring the reaction mixture onto ice and then basifying with an aqueous solution of NaOH or Na₂CO₃ until the product precipitates or can be extracted. Incomplete hydrolysis will result in low yields.

Vilsmeier-Haack Mechanism & Troubleshooting Logic

G cluster_pathway Vilsmeier-Haack Reaction Pathway cluster_troubleshooting Troubleshooting Points A 1. Reagent Formation (DMF + POCl₃ @ 0°C) B 2. Electrophilic Attack (Indole attacks Vilsmeier Reagent) A->B C 3. Iminium Salt Intermediate B->C D 4. Aqueous Hydrolysis (Work-up) C->D E Product: 3-Formyl Indole D->E T1 Moisture? Old Reagents? T1->A T2 Reaction Temp Too High/Low? T2->B T3 Incomplete Hydrolysis? Incorrect pH? T3->D

Caption: Key stages and troubleshooting points in the Vilsmeier-Haack reaction.

Troubleshooting Palladium-Catalyzed Cross-Coupling

To perform reactions like Suzuki or Buchwald-Hartwig amination, the indole must first be halogenated (e.g., at C3, C5, or C7).

Question: I am attempting a Suzuki coupling on a 5-bromo derivative of my indole, but I am seeing low yield and significant decomposition/homocoupling of my boronic acid.

Answer: Suzuki coupling success hinges on the delicate balance of the catalytic cycle. Low yields and side reactions point to issues with the catalyst, base, or solvent system.

  • Catalyst and Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating reductive elimination. For electron-rich heteroaromatics like indoles, bulky, electron-rich phosphine ligands are often required.

    • Common Choices: SPhos, XPhos, or RuPhos are excellent starting points. Pd(dppf)Cl₂ can also be effective.[15]

    • Catalyst Deactivation: If your reaction stalls, the active Pd(0) species may be deactivating. Ensure a sufficiently electron-rich ligand is used to prevent this.

  • Base Selection: The base activates the boronic acid. An inappropriate base can lead to boronic acid decomposition (protodeboronation).

    • Aqueous bases (K₂CO₃, Cs₂CO₃): These are common and effective. Cs₂CO₃ is more soluble in organic solvents and can sometimes give superior results.

    • Anhydrous bases (K₃PO₄): Often a good choice, especially if your substrate is sensitive to water.

  • Solvent System and Oxygen Removal: The active Pd(0) catalyst is highly sensitive to oxygen.

    • Degassing is Critical: The solvent (e.g., Dioxane/H₂O, Toluene, DMF) must be thoroughly degassed via sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.

Protocol: Suzuki Coupling of a 5-Bromoindole Derivative

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried Schlenk flask, add the 5-bromoindole substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the mixture (typically 80-110 °C) under an inert atmosphere and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Question: I need to perform a Buchwald-Hartwig amination on a halogenated indole. What are the key parameters to consider?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[16] Similar to the Suzuki reaction, success depends heavily on the catalyst system and reaction conditions.

  • Ligand Choice: This is arguably the most critical parameter. For indole substrates, bulky biarylphosphine ligands are state-of-the-art.

    • Recommended Ligands: BrettPhos, RuPhos, or XPhos often provide high yields and good functional group tolerance.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are common choices.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.

  • Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

It is crucial to screen a small matrix of ligands and bases to find the optimal conditions for your specific substrate and amine coupling partner.[17][18]

References

  • BenchChem. (2025).
  • Alonso, F., et al. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry.
  • Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
  • N/A. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • N/A. (n.d.).
  • N/A. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC.
  • N/A. (2021).
  • N/A. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
  • N/A. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
  • N/A. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety.
  • N/A. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC, NIH.
  • N/A. (n.d.).
  • Muchowski, J. M. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
  • N/A. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
  • N/A. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
  • N/A. (2025). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
  • N/A. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI.
  • N/A. (n.d.). 4-Methoxy-6-indole carboxylic acid methyl ester. Chem-Impex.
  • N/A. (n.d.). Buchwald–Hartwig amination. Wikipedia. 2Tc3ddnsXabaraMqBi2s-HabGok40A==)

Sources

Stability issues and degradation pathways of Methyl 4-methoxy-1H-indole-6-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-methoxy-1H-indole-6-carboxylate

Welcome to the technical support center for Methyl 4-methoxy-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

I. Introduction to the Stability of Methyl 4-methoxy-1H-indole-6-carboxylate

Methyl 4-methoxy-1H-indole-6-carboxylate is a versatile intermediate in pharmaceutical and organic synthesis, valued for its unique indole structure that allows for the development of novel bioactive molecules.[1] However, like many indole derivatives, its stability can be influenced by environmental factors such as pH, light, and the presence of oxidizing agents. The indole nucleus is an electron-rich aromatic system, making it susceptible to various chemical transformations.[2][3] Understanding the potential degradation pathways is crucial for its proper handling, storage, and application in sensitive experimental settings.

This guide will delve into the common stability issues encountered with this compound and provide practical solutions to mitigate them.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your work with Methyl 4-methoxy-1H-indole-6-carboxylate, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Inconsistent Results and Loss of Potency Over Time in Aqueous Solutions

Symptoms:

  • Decreased biological activity in cell-based assays.

  • Appearance of new, unexpected peaks in HPLC or LC-MS analysis of stock solutions.

  • High variability in results between experiments conducted on different days.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis of the Methyl Ester: The methyl ester group at the 6-position is susceptible to hydrolysis, especially under basic or even mildly alkaline conditions, to form the corresponding carboxylic acid.[4][5][6][7] This change in the molecule's structure can significantly alter its biological activity and chromatographic behavior.

    • pH Control: If working with aqueous solutions, ensure they are buffered to a neutral or slightly acidic pH (pH 6-7). Avoid prolonged storage in basic media.[8]

    • Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.

    • Stability Assessment: Conduct a time-course stability study in your specific assay medium. Incubate the compound in the medium at the experimental temperature (e.g., 37°C) and analyze samples by HPLC at different time points (e.g., 0, 2, 6, 24 hours) to monitor for degradation.

  • Oxidative Degradation: The electron-rich indole ring is prone to oxidation by atmospheric oxygen, which can be accelerated by factors like elevated temperature and the presence of metal ions.[9][10]

    • Degassed Solvents: Prepare stock solutions in high-purity, degassed solvents.

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.

    • Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may help to prevent oxidative degradation.

Issue 2: Discoloration of Solid Compound or Solutions

Symptoms:

  • The off-white or light brown solid darkens over time.[11]

  • Solutions, particularly in organic solvents, develop a yellow or brownish tint upon storage.

Potential Causes & Troubleshooting Steps:

  • Photodegradation: Indole derivatives can be sensitive to light, leading to the formation of colored degradation products.[12][13]

    • Light Protection: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[11]

    • Minimize Exposure: During experimental procedures, minimize the exposure of the compound and its solutions to direct light.

  • Oxidative Degradation: As mentioned previously, oxidation can lead to the formation of colored byproducts. Indoles are known to auto-oxidize in the presence of air and light, sometimes forming resinous substances.[14]

    • Proper Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere.[15]

Issue 3: Unexpected Side Reactions in Synthesis

Symptoms:

  • Low yields in reactions involving strong acids, bases, or oxidizing agents.

  • Formation of multiple, difficult-to-separate byproducts.

Potential Causes & Troubleshooting Steps:

  • Acid Sensitivity of the Indole Ring: While the indole nitrogen is not strongly basic, the indole ring can be protonated by strong acids, typically at the C3 position.[16] This can lead to polymerization or other unwanted side reactions.

    • Milder Conditions: Whenever possible, use milder acidic conditions or acid catalysts that are less prone to causing degradation.

  • Reactivity with Oxidizing Agents: The indole nucleus is readily oxidized.[10][14] The use of strong oxidizing agents can lead to the formation of oxindoles, isatins, or even cleavage of the indole ring.[10][17][18][19][20]

    • Controlled Oxidation: If an oxidation reaction is intended, carefully control the stoichiometry of the oxidizing agent and the reaction temperature to improve selectivity and minimize over-oxidation.

  • Base-Mediated Reactions: Strong bases can deprotonate the N-H of the indole ring, forming an indolyl anion.[16] While this can be a useful synthetic strategy, it can also lead to undesired alkylation or other reactions if electrophiles are present.

    • Choice of Base: Select the appropriate base and reaction conditions based on the desired transformation to avoid side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Methyl 4-methoxy-1H-indole-6-carboxylate?

To ensure maximum stability, the solid compound should be stored in a tightly sealed container in a cool (2-8 °C), dry, and dark place.[11] For long-term storage, flushing the container with an inert gas such as argon or nitrogen is recommended to minimize oxidation.

Q2: What is the best solvent for preparing stock solutions?

Anhydrous, aprotic solvents such as DMSO or DMF are generally suitable for preparing concentrated stock solutions. For aqueous-based experiments, it is advisable to make fresh dilutions from the stock solution into a neutral or slightly acidic buffer immediately before use.

Q3: I am observing a new peak in my HPLC analysis that elutes earlier than the parent compound. What could it be?

An earlier eluting peak in reverse-phase HPLC often indicates a more polar compound. A likely candidate is the carboxylic acid hydrolysis product (4-methoxy-1H-indole-6-carboxylic acid), which is more polar than the parent methyl ester. To confirm this, you can intentionally hydrolyze a small sample of your compound with a mild base (e.g., dilute NaOH) and see if the retention time of the resulting product matches the unknown peak.

Q4: Can I use a strong acid like concentrated HCl in a reaction with this compound?

The use of strong acids should be approached with caution. The indole ring is susceptible to acid-catalyzed degradation or polymerization.[16] It is advisable to perform a small-scale test reaction first and monitor for decomposition of the starting material by TLC or LC-MS. If possible, opt for milder acidic conditions.

Q5: Is this compound sensitive to air?

Yes, like many electron-rich indole derivatives, it can be sensitive to air oxidation, especially over extended periods or when exposed to light and heat.[14][15] While it may not be rapidly reactive with air under normal laboratory conditions, taking precautions such as storing under an inert atmosphere for long-term storage is a good practice.

IV. Degradation Pathways & Mechanistic Overview

Understanding the likely degradation pathways of Methyl 4-methoxy-1H-indole-6-carboxylate is key to preventing them. The primary routes of degradation are hydrolysis, oxidation, and photodegradation.

A. Hydrolytic Degradation

The most probable hydrolytic degradation pathway is the saponification of the methyl ester at the C6 position under basic conditions to yield the corresponding carboxylate anion, which upon acidification will give the carboxylic acid. Under acidic conditions, ester hydrolysis can also occur, albeit typically at a slower rate.

G Methyl 4-methoxy-1H-indole-6-carboxylate Methyl 4-methoxy-1H-indole-6-carboxylate 4-methoxy-1H-indole-6-carboxylic acid 4-methoxy-1H-indole-6-carboxylic acid Methyl 4-methoxy-1H-indole-6-carboxylate->4-methoxy-1H-indole-6-carboxylic acid  Base (OH⁻) or Acid (H⁺) / H₂O G cluster_oxidation Oxidative Degradation A Methyl 4-methoxy-1H-indole-6-carboxylate B Oxindole Derivative A->B [O] C Isatin Derivative B->C [O] D Ring-Opened Products C->D Further Oxidation

Caption: General oxidative degradation pathway of the indole nucleus.

V. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • Methyl 4-methoxy-1H-indole-6-carboxylate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 4-methoxy-1H-indole-6-carboxylate in methanol.

  • Set up Degradation Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Photodegradation: Expose 2 mL of the stock solution in a clear vial to a UV lamp (e.g., 254 nm) or direct sunlight.

    • Control: Keep 2 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each condition.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining and to identify the major degradation products.

Data Interpretation:

Stress ConditionExpected Major Degradation Product
Acidic Hydrolysis4-methoxy-1H-indole-6-carboxylic acid
Basic Hydrolysis4-methoxy-1H-indole-6-carboxylic acid
Oxidative (H₂O₂)Oxindole and/or isatin derivatives
PhotolyticVarious photoproducts

VI. References

  • Golec, B., Kijak, M., Vetokhina, V., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283–7293. [Link]

  • Herraiz, T., & Galisteo, J. (2003). Reactivity of indole derivatives towards oxygenated radicals. Free Radical Research, 37(4), 435-442. [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248–250. [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Wikipedia. (2024). Indole. In Wikipedia. [Link]

  • Yadav, M., & Singh, R. (2020). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2020, 8851813. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3183–3190. [Link]

  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 269. [Link]

  • Gillam, E. M. J., Notley, L. M., Cai, H. L., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]

  • Monti, S., & Sortino, S. (2002). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 152(1-3), 115-122. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

Sources

How to handle and store Methyl 4-methoxy-1H-indole-6-carboxylate safely.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-methoxy-1H-indole-6-carboxylate

Welcome to the technical support center for Methyl 4-methoxy-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound in your experiments. As your Senior Application Scientist, I have structured this resource to provide not just procedural steps, but also the scientific reasoning behind them, ensuring both safety and experimental integrity.

Methyl 4-methoxy-1H-indole-6-carboxylate is a versatile intermediate in pharmaceutical development, particularly in the synthesis of novel therapeutics targeting cancer and inflammatory diseases.[1][2][3] Its indole structure, while valuable, also necessitates specific handling and storage protocols to maintain its stability and ensure laboratory safety.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Methyl 4-methoxy-1H-indole-6-carboxylate?

While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar indole derivatives suggest that it should be handled with care.[5] Potential hazards include skin, eye, and respiratory irritation.[6] Indole compounds can be harmful if swallowed or absorbed through the skin.[7] It is crucial to consult the material's specific Safety Data Sheet (SDS) and handle it as a potentially hazardous substance.

Q2: What is the recommended personal protective equipment (PPE) when working with this compound?

To mitigate exposure risks, a standard level of PPE is mandatory. This protective ensemble is designed to prevent contact with skin, eyes, and the respiratory system.[8][9]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[10][11]Protects against accidental splashes of the compound in solid or solution form.
Hand Protection Disposable nitrile gloves.[12]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat.[10]Protects skin and personal clothing from spills and contamination.
Respiratory Use in a certified chemical fume hood.[13]Ensures adequate ventilation and prevents inhalation of dust or aerosols.

Q3: How should I properly store Methyl 4-methoxy-1H-indole-6-carboxylate to ensure its long-term stability?

Proper storage is critical to prevent degradation, which can compromise experimental results.[4] Indole derivatives are often sensitive to light, air, and heat.[14]

Storage ConditionRecommendationScientific Basis
Temperature Store at 0-8 °C.[1]Low temperatures slow down potential degradation pathways.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][15]The indole ring is susceptible to oxidation. An inert atmosphere minimizes this risk.[4]
Light Protect from light by using an amber vial or storing it in a dark place.[14]Light can induce photodegradation of the indole ring system.
Moisture Keep in a dry, desiccated environment.[13]The methyl ester group can be susceptible to hydrolysis in the presence of moisture.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, focusing on the stability and handling of Methyl 4-methoxy-1H-indole-6-carboxylate.

Issue 1: Inconsistent Experimental Results or Suspected Compound Degradation

  • Symptom: You observe high variability in results between experimental replicates or notice unexpected peaks in your analytical data (e.g., HPLC, LC-MS).

  • Potential Cause: The compound may be degrading in your stock solution or during the experiment. The indole nucleus is electron-rich and can be sensitive to acidic conditions and oxidizing agents.[4]

  • Troubleshooting Steps:

    • pH Control: The indole ring can be unstable in strongly acidic conditions. If your protocol involves an acidic mobile phase or buffer, consider using milder pH conditions to prevent acid-catalyzed degradation.[4]

    • Solvent Purity: Ensure that solvents used for stock solutions are of high purity and free of peroxides, which can oxidize the indole ring.

    • Fresh Preparations: Prepare fresh dilutions from a stable, properly stored stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles.

    • Storage of Solutions: Store stock solutions at low temperatures (-20°C) and protected from light to maintain stability.[4]

Issue 2: Poor Solubility of the Compound

  • Symptom: The compound does not fully dissolve in your chosen solvent.

  • Potential Cause: While the methoxy group can improve solubility, indole carboxylates may have limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Selection: Consult literature for appropriate solvents for similar indole derivatives. Organic solvents like DMSO, DMF, or ethanol are often suitable for creating stock solutions.

    • Gentle Warming: Gentle warming and sonication can aid in dissolution. However, avoid excessive heat, which could lead to degradation.

    • pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, but be mindful of the compound's stability at different pH values as noted in Issue 1.

Experimental Protocols

Protocol 1: Spill Response

Immediate and correct response to a chemical spill is critical for laboratory safety. The workflow below outlines the decision-making process for handling a spill of Methyl 4-methoxy-1H-indole-6-carboxylate.[16]

SpillResponse start Chemical Spill Occurs assess Assess Spill Size and Risk start->assess is_small Is the spill small and manageable? assess->is_small evacuate Evacuate Immediate Area Alert Others Contact Emergency Services (e.g., EHS) is_small->evacuate No (Large or Unmanageable Spill) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_small->don_ppe Yes contain Contain the Spill (e.g., with absorbent pads) don_ppe->contain cleanup Clean Up Spill with Absorbent Material contain->cleanup dispose Place Contaminated Material in Sealed Hazardous Waste Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report SafeHandlingWorkflow receipt Receive Compound storage Store Appropriately (Cool, Dry, Dark, Inert Atm.) receipt->storage retrieval Retrieve for Experiment storage->retrieval ppe Don Required PPE retrieval->ppe handling Weigh & Prepare Solutions (in Fume Hood) ppe->handling experiment Conduct Experiment handling->experiment decontamination Decontaminate Glassware & Work Surfaces experiment->decontamination waste Segregate & Store Hazardous Waste experiment->waste disposal Dispose via EHS decontamination->disposal waste->disposal

Caption: Step-by-step workflow for safe handling.

References

  • PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Jinjing Chemical. (2023, December 23). What are the precautions when using 98% Indole? Retrieved from [Link]

  • Edvotek. (n.d.). Indole Detection Reagent - Safety Data Sheet. Retrieved from [Link]

  • LabSolutions. (n.d.). methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

  • Chemical Synthesis Database. (2023, May 20). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, September 16). Safety Data Sheet - 6-Methoxyindole. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Indole Test Reagents. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-methoxy-1H-indole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility challenges with this versatile building block. As a key intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory and anti-cancer agents, ensuring its complete dissolution in reaction media is critical for reaction success, reproducibility, and yield.[1]

This document provides a structured approach to troubleshooting and overcoming the poor solubility of Methyl 4-methoxy-1H-indole-6-carboxylate, moving from frequently asked questions to in-depth experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the solubility of Methyl 4-methoxy-1H-indole-6-carboxylate.

Q1: What are the general solubility characteristics of Methyl 4-methoxy-1H-indole-6-carboxylate?

Based on available data and analogous compounds, Methyl 4-methoxy-1H-indole-6-carboxylate is a crystalline solid that exhibits solubility in polar organic solvents. A close analog, Methyl indole-6-carboxylate, is known to be soluble in chloroform and methanol.[2] The presence of the methoxy group on our target molecule may slightly enhance its solubility.[1] However, it is expected to have limited solubility in non-polar solvents and water.

Q2: My reaction seems to be stalling or giving low yields. Could solubility be the issue?

Yes, poor solubility is a frequent cause of incomplete reactions and low yields. If the starting material is not fully dissolved, the reaction can only proceed as the solid slowly enters the solution, leading to extended reaction times and the potential for side product formation.

Q3: I am observing a precipitate in my reaction mixture. What should I do?

Precipitation during a reaction can indicate that the product is less soluble than the starting material in the chosen solvent system, or that a change in the reaction mixture's composition (e.g., formation of a salt byproduct) is causing your compound of interest to crash out. The first step is to identify the precipitate. If it is your starting material, you need to address the initial solubility. If it's the product, a different solvent system or a modified workup procedure may be necessary.

Q4: Can I just heat the reaction to dissolve the compound?

Increasing the temperature is a common and often effective method to increase solubility. However, this approach must be used with caution. Indole derivatives can be sensitive to heat, which may lead to degradation and the formation of impurities. It is crucial to assess the thermal stability of Methyl 4-methoxy-1H-indole-6-carboxylate under your specific reaction conditions before relying solely on elevated temperatures.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving solubility issues, complete with experimental protocols.

Guide 1: Systematic Solvent Screening

The most direct approach to overcoming solubility issues is to identify a more suitable solvent or solvent mixture.

The Rationale: The principle of "like dissolves like" is a good starting point. The indole ring system has both polar (N-H bond) and non-polar (aromatic rings) characteristics. The methoxy and methyl ester groups add polarity. Therefore, a solvent that can engage in a range of intermolecular interactions is likely to be effective.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of Methyl 4-methoxy-1H-indole-6-carboxylate into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a single test solvent.

  • Observation: Agitate the vials at a controlled temperature (e.g., room temperature) and observe for dissolution.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the observation. Continue this process up to a defined maximum volume (e.g., 1 mL).

  • Categorization: Classify the solubility in each solvent as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)Often used in indole chemistry and are good general solvents for polar molecules.[3]
Polar Protic Methanol (MeOH), Ethanol (EtOH), 1-PropanolCapable of hydrogen bonding, which can aid in dissolving the indole N-H group.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Good for moderately polar compounds. Chloroform is a known solvent for a similar indole ester.[2]
Ethers Diethyl ether, 1,4-DioxaneUseful for understanding solubility in less polar, non-protic environments.
Aromatic Toluene, XyleneGenerally less effective for polar molecules but can be useful in co-solvent mixtures.

Workflow for Solvent Selection

start Start: Poor Solubility Observed screen_solvents Perform Systematic Solvent Screening (Table 1) start->screen_solvents single_solvent Is a single solvent effective? screen_solvents->single_solvent yes_single Yes single_solvent->yes_single no_single No single_solvent->no_single optimize Optimize reaction in the selected solvent yes_single->optimize co_solvent Explore Co-Solvent Systems no_single->co_solvent end End: Solubility Issue Resolved optimize->end co_solvent->optimize

Caption: Workflow for systematic solvent selection.

Guide 2: The Co-Solvent and Additive Approach

If a single solvent is not ideal, a mixture of solvents (a co-solvent system) or the use of additives can be highly effective.

The Rationale: A co-solvent system can fine-tune the polarity of the reaction medium. For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent like THF can dramatically increase the solubility of polar compounds. Additives like surfactants or cyclodextrins can create microenvironments that are more favorable for the solute.[4]

Experimental Protocol: Co-Solvent and Additive Screening

  • Select a Primary Solvent: Choose a primary solvent in which your other reactants are soluble, even if Methyl 4-methoxy-1H-indole-6-carboxylate is only sparingly soluble.

  • Introduce a Co-Solvent: Prepare a series of vials with your compound and the primary solvent. To each, add an increasing percentage (e.g., 5%, 10%, 20% v/v) of a co-solvent (e.g., DMF, NMP, or DMSO).

  • Consider Additives (for aqueous or highly polar systems):

    • Surfactants: For reactions in aqueous or protic media, consider adding a non-ionic surfactant like Tween® 80 (0.1-1% v/v). Surfactants form micelles that can encapsulate non-polar molecules.[4]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively shielding them from the bulk solvent.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Troubleshooting Workflow for Additive Use

Caption: Decision tree for using co-solvents and additives.

Part 3: Advanced Strategies

When standard methods are insufficient, consider these advanced approaches.

1. pH Modification

For reactions involving acidic or basic conditions, the protonation state of the indole nitrogen can be altered. While the indole N-H is generally considered weakly acidic, its protonation or deprotonation can influence solubility. In the presence of a strong acid, protonation at C3 can occur, forming an indolium species which may have different solubility characteristics. Conversely, in the presence of a strong base, deprotonation of the N-H can form an indolide anion, which is often more soluble in polar solvents.

2. Change of Reagent Form

If applicable to your synthesis, consider using a salt form of one of your reagents if it improves the overall compatibility of the reaction medium.

3. Alternative Reaction Technologies

  • Flow Chemistry: Continuous flow reactors offer excellent control over temperature and mixing, which can help maintain solubility even in systems prone to precipitation.[5] The rapid heating and cooling can sometimes keep compounds in solution that would precipitate under batch conditions.[5]

  • Microwave-Assisted Synthesis: The rapid, localized heating provided by microwave reactors can often overcome solubility barriers. Solvents with high dielectric constants are particularly effective in this context. Some reactions can even be performed under solvent-free conditions.[6]

References

  • Moodie, G. F. (2014).
  • Bioorganic & Medicinal Chemistry Letters. (2011). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Retrieved from [Link]

  • MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]

Sources

Navigating the Labyrinth of Indole Synthesis: A Technical Support Center for Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art of indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet often frustrating challenges of byproduct formation in their synthetic routes. Our goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying mechanisms that lead to these impurities. By understanding the "why," you can more effectively minimize unwanted side reactions and optimize your indole synthesis.

This center is structured to address specific issues encountered in some of the most common indole syntheses. We will explore the root causes of byproduct formation and provide actionable, field-proven strategies to steer your reactions toward the desired product.

Troubleshooting Guides: Named Indole Syntheses

This section is dedicated to troubleshooting specific, named indole synthesis reactions. Each guide is presented in a question-and-answer format to directly address common problems.

The Fischer Indole Synthesis: A Classic Prone to Complications

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, is a powerful method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] However, its acidic nature and elevated temperatures can often lead to a variety of byproducts.[3]

Q1: My Fischer indole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

A1: The formation of regioisomers is a frequent challenge when using unsymmetrical ketones.[1][2] The regioselectivity is influenced by the stability of the intermediate enamine, which is in turn affected by the acidity of the medium, steric hindrance, and electronic effects of the substituents on the hydrazine.[1][2]

  • Underlying Cause: The acid-catalyzed[2][2]-sigmatropic rearrangement can proceed through two different enamine intermediates, leading to two possible regioisomeric indoles. The preferred pathway is the one that proceeds through the more stable enamine.

  • Troubleshooting Strategies:

    • Acid Catalyst Optimization: The choice of acid catalyst is critical.[4] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[4] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[4] A milder acid may favor the formation of the kinetic enamine, while a stronger acid at higher temperatures might favor the thermodynamic enamine.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[5]

    • Steric Directing Groups: If possible, modifying the ketone with a bulky substituent can sterically hinder the formation of one of the enamine isomers, thus directing the cyclization towards the desired regioisomer.

Q2: I am observing significant tar and polymer formation in my reaction mixture. What is causing this and how can I prevent it?

A2: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by strong acidic conditions and high temperatures.[3]

  • Underlying Cause: The acidic conditions can promote side reactions such as aldol condensations of the starting ketone or aldehyde, as well as Friedel-Crafts type reactions if the aromatic rings are activated.[2][4] These side reactions can lead to complex polymeric materials. Indole itself can also polymerize in the presence of strong acids.[6]

  • Troubleshooting Strategies:

    • Optimize Acid Concentration: Use the minimum amount of acid required to catalyze the reaction. A large excess of strong acid can accelerate byproduct formation.

    • Temperature Management: Avoid excessively high temperatures.[3] A gradual increase in temperature after the initial hydrazone formation can be beneficial. Microwave-assisted synthesis can offer rapid heating and may lead to cleaner reactions with shorter reaction times.[4]

    • One-Pot Procedure: In many cases, it is not necessary to isolate the intermediate arylhydrazone.[1] A one-pot synthesis, where the hydrazone is generated in situ and immediately cyclized, can minimize the decomposition of unstable hydrazones.[4]

    • Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts, potentially reducing tar formation.[3]

Workflow for Troubleshooting Fischer Indole Synthesis

Caption: Troubleshooting logic for common issues in Fischer Indole Synthesis.

Q3: My Fischer indole synthesis of a 3-aminoindole derivative is failing. Why is this happening?

A3: The synthesis of C3 N-substituted indoles, such as 3-aminoindoles, via the Fischer method is notoriously difficult and often fails.[7][8]

  • Underlying Cause: The presence of an electron-donating group (like an amino or amido group) at the position that will become C3 of the indole can stabilize the intermediate iminylcarbocation. This stabilization favors a competing heterolytic cleavage of the N-N bond over the desired[2][2]-sigmatropic rearrangement.[7][8] This cleavage leads to the formation of byproducts like aniline and a stabilized iminylcarbocation, preventing the formation of the indole ring.[7][8]

  • Troubleshooting Strategies:

    • Lewis Acid Catalysis: While protic acids often fail, Lewis acids like ZnCl₂ or ZnBr₂ have shown some success in improving the efficiency of these challenging cyclizations.[7][8]

    • Alternative Synthetic Routes: For these specific substitution patterns, it is often more practical to consider alternative indole synthesis methods that do not proceed through the same mechanism.

The Bischler-Möhlau Indole Synthesis: Navigating Regioselectivity

This classical method involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-arylindole. While historically significant, it is known for harsh reaction conditions and potential for byproduct formation.

Q1: My Bischler-Möhlau synthesis is giving a mixture of 2-aryl and 3-arylindoles. How can I control the regioselectivity?

A1: The formation of both 2- and 3-arylindole regioisomers is a known complication of the Bischler-Möhlau synthesis, arising from different possible mechanistic pathways.[9]

  • Underlying Cause: The reaction can proceed through two main competing pathways. One pathway involves the initial formation of an α-anilino ketone, which then reacts with a second molecule of aniline. A subsequent intramolecular cyclization can lead to either the 2-aryl or 3-aryl indole. The predominant pathway is often influenced by the specific reactants and reaction conditions.[9]

  • Troubleshooting Strategies:

    • Milder Reaction Conditions: Recent advancements have shown that using milder conditions can improve the outcome. The use of lithium bromide as a catalyst or employing microwave irradiation has been reported to provide better results.

    • Protecting Groups: Strategically using protecting groups on the aniline nitrogen can sometimes help direct the cyclization towards a specific regioisomer.

    • Alternative Syntheses: Given the inherent challenges with regioselectivity, for complex substrates, it may be more efficient to choose a more modern and regioselective indole synthesis.

The Larock Indole Synthesis: A Palladium-Catalyzed Powerhouse

The Larock indole synthesis is a versatile and powerful palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[10][11][12] It generally offers high regioselectivity and functional group tolerance.[12][13]

Q1: I am experiencing low yields in my Larock indole synthesis. What are the critical parameters to optimize?

A1: While generally robust, the Larock synthesis is sensitive to several factors that can impact its efficiency.

  • Underlying Cause: Inefficient catalytic turnover, poor oxidative addition, or side reactions of the starting materials or intermediates can lead to low yields.

  • Troubleshooting Strategies:

    • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂) and phosphine ligand is crucial, especially when using less reactive o-chloro or o-bromoanilines.[14] Bulky, electron-rich phosphine ligands can often improve catalytic activity.[12]

    • Base Selection: An excess of a carbonate base like K₂CO₃ or Na₂CO₃ is typically used.[10] The choice of base can be critical and may need to be optimized for your specific substrate.

    • Chloride Source: The addition of a chloride salt like LiCl or n-Bu₄NCl is often necessary.[10] The stoichiometry of the chloride source is important, as an excess can sometimes inhibit the reaction.[10]

    • Alkyne Stoichiometry: Using 2-5 equivalents of the alkyne is common to drive the reaction to completion.[10]

Palladium-Catalyzed Larock Indole Synthesis Cycle

larock_cycle pd0 Pd(0) pd_complex [Pd(0)Cl]⁻ pd0->pd_complex + Cl⁻ aryl_pd_complex Aryl-Pd(II)-X pd_complex->aryl_pd_complex + o-Iodoaniline oxidative_addition Oxidative Addition alkyne_pd_complex Alkyne-Aryl-Pd(II) aryl_pd_complex->alkyne_pd_complex + Alkyne alkyne_coordination Alkyne Coordination vinyl_pd_complex Vinyl-Pd(II) alkyne_pd_complex->vinyl_pd_complex Migratory Insertion migratory_insertion Migratory Insertion palladacycle Palladacycle vinyl_pd_complex->palladacycle Intramolecular Cyclization cyclization Intramolecular Cyclization palladacycle->pd0 Reductive Elimination indole Indole Product palladacycle->indole Reductive Elimination reductive_elimination Reductive Elimination o_iodoaniline o-Iodoaniline alkyne Alkyne

Caption: Simplified catalytic cycle of the Larock Indole Synthesis.

The Nenitzescu Indole Synthesis: Taming a Divergent Reaction

The Nenitzescu reaction is a valuable method for synthesizing 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester.[15][16] However, it is well-known for its potential to yield 5-hydroxybenzofurans as a significant byproduct.[17][18]

Q1: My Nenitzescu reaction is primarily yielding the 5-hydroxybenzofuran byproduct instead of the desired 5-hydroxyindole. How can I favor indole formation?

A1: The competition between indole and benzofuran formation is a hallmark of the Nenitzescu synthesis, and the outcome is highly sensitive to the reaction conditions and substrates.[17][18]

  • Underlying Cause: The reaction proceeds through a common intermediate that can undergo two different cyclization pathways, one leading to the indole and the other to the benzofuran. The relative activation energies of these pathways determine the product ratio.

  • Troubleshooting Strategies:

    • Solvent Choice is Key: The solvent plays a critical role in directing the reaction. Nitromethane has been shown to be particularly effective in promoting the formation of the 5-hydroxyindole over the benzofuran.[17]

    • Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of one product over the other.

    • Substituent Effects: The electronic and steric nature of the substituents on both the benzoquinone and the enamine can significantly influence the product distribution. While not always easily modifiable, understanding these effects can help in substrate design.

Frequently Asked Questions (FAQs)

This section addresses general questions that are applicable across various indole synthesis methods.

Q1: I am consistently getting low yields across different indole syntheses. What are some universal troubleshooting steps?

A1: Low yields can stem from a variety of factors that are common to many chemical reactions.[5]

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can inhibit the catalyst, participate in side reactions, or decompose under the reaction conditions.[5]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or another appropriate analytical technique to monitor the progress of your reaction. This will help you determine the optimal reaction time and prevent decomposition of the product due to prolonged reaction times or excessive heating.[5]

  • Atmospheric Control: Some indole syntheses are sensitive to atmospheric moisture or oxygen.[5] If you suspect this is an issue, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[5]

Q2: My TLC shows multiple spots, indicating a complex mixture of products. What are my options for purification?

A2: Purifying indoles from complex reaction mixtures can be challenging due to the presence of polar byproducts.[4]

Purification MethodDescriptionBest For
Column Chromatography The most common method for separating the desired indole from impurities.[19]Most indole purifications.
Recrystallization An effective method for purifying solid products.[19]Crystalline indole products.
Acid-Base Extraction Can be used to remove basic or acidic impurities.[19]Removing unreacted anilines or acidic byproducts.
Distillation Suitable for volatile indoles.Low molecular weight, thermally stable indoles.

Q3: My indole product seems to be decomposing on the silica gel column during chromatography. What should I do?

A3: Indoles can be sensitive to the acidic nature of standard silica gel.[19]

  • Deactivate the Silica: Pre-treating the silica gel with a base like triethylamine (typically 1% in the eluent) can neutralize the acidic sites and prevent product degradation.[19]

  • Use Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.[19]

  • Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for decomposition.[19]

Experimental Protocols

Protocol 1: General Procedure for a One-Pot Fischer Indole Synthesis
  • To a solution of the arylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is added the ketone or aldehyde (1.0-1.2 eq).

  • The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the hydrazone.

  • The acid catalyst (e.g., ZnCl₂, PPA, or H₂SO₄) is then added portion-wise.

  • The reaction mixture is heated to the desired temperature (typically 80-150 °C) and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by pouring into ice-water.[19]

  • The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[19]

  • The organic layer is washed with water, brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Protocol 2: General Procedure for a Larock Indole Synthesis
  • To a sealable reaction vessel is added the o-haloaniline (1.0 eq), the alkyne (2.0-3.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (if required), the base (e.g., K₂CO₃, 2.0-3.0 eq), and the chloride salt (e.g., LiCl, 1.0 eq).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

  • A degassed solvent (e.g., DMF, NMP, or toluene) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Conclusion

The synthesis of indoles is a rich and diverse field, but it is not without its challenges. By understanding the mechanistic nuances of each reaction and the factors that lead to byproduct formation, researchers can develop robust and efficient synthetic strategies. This guide provides a starting point for troubleshooting common issues, but it is important to remember that every substrate is unique and may require specific optimization. A systematic and informed approach to experimentation is the key to success in indole synthesis.

References

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  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of Methyl 4-methoxy-1H-indole-6-carboxylate and Other Indole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and clinically approved drugs.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comparative analysis of the biological activity of Methyl 4-methoxy-1H-indole-6-carboxylate, a specific indole derivative, in the context of other functionally and structurally related indole compounds. While this particular molecule is a valuable synthetic intermediate, comprehensive data on its intrinsic biological activity is limited.[5] Therefore, this guide will extrapolate its potential by examining derivatives with shared structural motifs, thereby illuminating promising avenues for future research and development.

Comparative Anticancer Activity

Indole derivatives represent a significant class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of crucial signaling pathways and the induction of apoptosis.[6] Many indole-based compounds function as tyrosine kinase (TK) inhibitors, targeting receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often overexpressed in cancer cells.[7][8]

Methyl 4-methoxy-1H-indole-6-carboxylate's core structure, the indole-6-carboxylate ester, is a key feature in several potent anticancer agents. For instance, researchers have synthesized series of indole-6-carboxylic acid derivatives, including hydrazine-1-carbothioamides and oxadiazoles, that specifically target EGFR and VEGFR-2.[8][9] Compound 4a (a hydrazine-1-carbothioamide derivative of indole-6-carboxylate) was identified as a potent EGFR inhibitor, while compound 6c (an oxadiazole derivative) showed high inhibitory activity against VEGFR-2.[9][10] Both compounds induced cancer cell arrest in the G2/M phase and triggered apoptosis.[9] This strongly suggests that the indole-6-carboxylate scaffold, present in our topic molecule, is a viable starting point for designing novel kinase inhibitors.

The methoxy group at the 4-position of Methyl 4-methoxy-1H-indole-6-carboxylate is also significant. Methoxy substitution on the indole ring is a common strategy to enhance reactivity and biological activity.[11] Furthermore, it can improve solubility and bioavailability, which are critical properties for drug candidates.[5]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Indole Derivatives

Compound/Derivative ClassTarget/MechanismHepG2 (Liver)HCT-116 (Colon)A549 (Lung)MCF-7 (Breast)Reference
Compound 4a (Indole-6-carboxylate derivative)EGFR Inhibitor1.112.505.30-[9]
Compound 6c (Indole-6-carboxylate derivative)VEGFR-2 Inhibitor2.104.8011.2-[9]
Erlotinib (Standard EGFR Inhibitor)EGFR Inhibitor4.609.702.30-[9]
Sorafenib (Standard VEGFR-2 Inhibitor)VEGFR-2 Inhibitor3.905.606.80-[9]
28-Indole-betulin derivative Apoptosis Induction---1.98[12]
Comparative Anti-inflammatory Activity

The indole scaffold is famously represented in the anti-inflammatory field by Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID).[1] This highlights the inherent potential of indole derivatives to modulate inflammatory pathways. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][13]

While direct anti-inflammatory data on Methyl 4-methoxy-1H-indole-6-carboxylate is unavailable, related structures show significant promise. For example, a series of indole-2-carboxamide derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in macrophages.[14] Another study on indole-chalcone hybrids identified a potent derivative that exhibited 61.74% inhibition in an edema model, surpassing the standard drug diclofenac.[2] These examples demonstrate that the indole core, when appropriately functionalized, is highly effective at mitigating inflammatory responses. The electron-donating methoxy group in our topic molecule could potentially enhance such activities.

Table 2: Comparative Anti-inflammatory Activity of Selected Indole Derivatives

Compound/Derivative ClassAssay ModelActivity (% Inhibition)Standard DrugReference
Indole-Chalcone Hybrid (Compound 52) Carrageenan-induced edema61.74%Diclofenac (54.98%)[2]
Pyrazoline derivative of Indole (Compound 7) Carrageenan-induced edemaPotent activity, higher than phenylbutazonePhenylbutazone[15]
Indole Schiff Bases (Compound S14) Carrageenan-induced paw edema63.69% (at 3h)Indomethacin (76.89%)[13]
Indole-thiosemicarbazone (Compound LT87) Carrageenan-induced edema100% (at 4h)Indomethacin[16]
Comparative Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds in this area, capable of disrupting bacterial membranes and inhibiting biofilm formation.[1][2]

The presence of a methoxy group, as seen in Methyl 4-methoxy-1H-indole-6-carboxylate, is particularly noteworthy. Methoxy-substituted compounds have been investigated for their antimicrobial properties. For instance, methoxy chalcone derivatives have demonstrated a wide spectrum of antimicrobial activity.[17] In one study, the introduction of a methoxy group to an antimicrobial peptide was shown to influence its antibacterial activity, potentially by forming hydrogen bonds with the target bacterial membrane.[18]

To provide a robust comparison, we can examine indole derivatives that have been functionalized with other heterocyclic moieties known for their antimicrobial effects, such as 1,2,4-triazole and 1,3,4-thiadiazole. A study on such derivatives revealed broad-spectrum activity against various bacteria and fungi, with some compounds showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).[19]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Indole Derivatives

Compound/DerivativeS. aureusMRSAE. coliC. albicansC. kruseiReference
Indole-thiadiazole (2h) 6.2512.512.512.56.25[19]
Indole-triazole (3d) 6.256.2512.56.253.125[19]
Ampicillin (Standard)1.56>503.125--[19]
Ciprofloxacin (Standard)0.780.780.05--[19]
Fluconazole (Standard)---0.783.125[19]

Methodologies & Visualizations

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating biological activity. Below are step-by-step protocols for the key experiments discussed.

1. Protocol: MTT Assay for Anticancer Cytotoxicity

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test indole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

2. Protocol: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

  • Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce edema.

  • Procedure:

    • Animal Grouping: Use albino rats, dividing them into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the indole derivative).

    • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

    • Edema Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

    • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: (% Inhibition) = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

3. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Compound Preparation: Prepare serial two-fold dilutions of the test indole derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the microbial inoculum to all wells containing the test compounds, as well as to a positive control well (broth + inoculum) and a negative control well (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizing Mechanisms and Workflows

Targeted Anticancer Signaling Pathway

The diagram below illustrates the EGFR and VEGFR-2 signaling pathways, common targets for anticancer indole derivatives. Inhibition at these points can block downstream signals responsible for cell proliferation and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis Vascular Permeability PI3K_AKT->Angiogenesis PLCg->Angiogenesis Indole_Derivatives Indole-6-carboxylate Derivatives Indole_Derivatives->EGFR Indole_Derivatives->VEGFR2

Caption: EGFR/VEGFR-2 pathways targeted by indole derivatives.

Generalized Drug Discovery Workflow

This workflow outlines the logical progression from a starting compound, like Methyl 4-methoxy-1H-indole-6-carboxylate, to a potential drug lead through synthesis and multi-faceted biological screening.

Workflow A Starting Scaffold (Methyl 4-methoxy-1H-indole-6-carboxylate) B Chemical Synthesis (Derivative Library Generation) A->B C In Vitro Biological Screening B->C D Anticancer Assays (MTT, Kinase Inhibition) C->D E Anti-inflammatory Assays (COX, Cytokine Inhibition) C->E F Antimicrobial Assays (MIC, Biofilm) C->F G Hit Identification & Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H Lead Optimization G->H H->B Iterative Synthesis I In Vivo Studies (Animal Models) H->I

Caption: A generalized workflow for indole derivative drug discovery.

Conclusion and Future Directions

This guide establishes that while direct biological data for Methyl 4-methoxy-1H-indole-6-carboxylate is sparse, its core structural features are integral to a variety of highly active indole derivatives. The indole-6-carboxylate moiety is a validated scaffold for developing potent anticancer agents that target key tyrosine kinases like EGFR and VEGFR-2.[8][9] Simultaneously, the methoxy group is a well-established functional addition for enhancing the biological efficacy and pharmacokinetic properties of therapeutic compounds.[5][11]

Future research should focus on:

  • Library Synthesis: Creating a diverse library of analogues by modifying the ester, substituting at the N1 position, and further functionalizing the benzene ring.

  • Broad-Spectrum Screening: Evaluating these new derivatives across a wide range of assays for anticancer, anti-inflammatory, and antimicrobial activities to uncover novel lead compounds.[20]

  • Mechanism of Action Studies: For any identified "hits," elucidating the precise molecular mechanisms will be crucial for optimization and further development.

By leveraging the insights from related compounds, researchers can unlock the therapeutic potential held within the Methyl 4-methoxy-1H-indole-6-carboxylate framework, paving the way for the next generation of indole-based therapeutics.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methoxy-Substituted Indole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in numerous natural products and synthetic drugs.[1][2][3] This heterocyclic scaffold, a fusion of a benzene and a pyrrole ring, offers a unique combination of structural rigidity and electronic properties, making it an ideal framework for interacting with a diverse array of biological targets.[3] The introduction of a carboxylate or related carboxamide group, particularly at the C2 or C3 positions, further enhances its drug-like properties by providing a key hydrogen bonding moiety essential for target recognition and binding.[4]

This guide focuses on a specific, yet highly significant, class of these compounds: methoxy-substituted indole carboxylates. The methoxy group, an electron-donating substituent, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile.[5][6] Its position on the indole ring can dramatically alter biological activity, potency, and even the mechanism of action.[7] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this chemical class across various therapeutic areas, supported by experimental data and detailed protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of designing potent and selective therapeutic agents based on this versatile scaffold.

Synthetic Strategies: Building the Methoxy-Indole Core

The synthesis of methoxy-activated indoles is well-established, with several classic methods providing reliable access to the core scaffold. The most common strategies include the Fischer, Bischler, and Hemetsberger indole syntheses, which utilize commercially available methoxy-substituted anilines or benzaldehydes as starting materials.[5] The choice of synthesis often depends on the desired substitution pattern and the stability of the precursors.

The Fischer indole synthesis, for example, is a robust method involving the reaction of a methoxy-substituted phenylhydrazine with an aldehyde or ketone containing an α-methylene group, followed by acid-catalyzed cyclization. This method is particularly versatile for creating various substitution patterns on the pyrrole ring of the indole nucleus.

Generalized Experimental Protocol: Fischer Indole Synthesis
  • Hydrazone Formation: A solution of 4-methoxyphenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in ethanol is prepared. To this solution, ethyl pyruvate (1.0 eq) is added dropwise at room temperature. The mixture is stirred for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The resulting hydrazone often precipitates and can be collected by filtration.

  • Cyclization: The dried hydrazone is suspended in a high-boiling point solvent like toluene or xylene. A catalytic amount of a strong acid (e.g., polyphosphoric acid, zinc chloride, or Amberlyst® 15 resin) is added.[5]

  • Heating: The reaction mixture is heated to reflux (typically 110-140°C) for 4-12 hours, with the reaction progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the target ethyl 5-methoxy-1H-indole-2-carboxylate.

cluster_synthesis Generalized Synthetic Workflow A 4-Methoxyphenylhydrazine + Ethyl Pyruvate B Hydrazone Formation (Ethanol, RT) A->B C Intermediate Hydrazone B->C D Acid-Catalyzed Cyclization (Toluene, Reflux) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Ethyl 5-Methoxy-1H-indole-2-carboxylate F->G

Caption: A generalized workflow for the Fischer indole synthesis.

Comparative SAR Analysis Across Key Biological Targets

The therapeutic potential of methoxy-substituted indole carboxylates is vast, with documented activity against cancer, inflammation, and viral infections. The following sections compare the SAR of these compounds for different biological targets, with supporting data summarized in tables.

Anticancer Activity: A Tale of Two Methoxy Positions

Indole derivatives are potent anticancer agents that target various mechanisms, including tubulin polymerization, protein kinases, and apoptosis pathways.[8] The position of the methoxy group on the indole ring is critical and can fundamentally change the compound's mode of action.

A study on indolyl-pyridinyl-propenones revealed a remarkable functional switch based on methoxy positioning.[7] When a methoxy group was at the 5-position of the indole ring, the compound induced a novel, non-apoptotic form of cell death called methuosis. However, moving the methoxy group to the 6-position switched the biological activity to microtubule disruption, making the compound a potential new mitotic inhibitor.[7] This highlights the exquisite sensitivity of the biological system to the electronic and steric properties conferred by the substituent's location.

Other studies have identified indole-2-carboxylic acid derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune escape.[9] In this series, 6-acetamido-indole-2-carboxylic acid derivatives showed potent dual inhibition, suggesting that substitutions at the C6 position are well-tolerated and can be exploited for potent activity.[9]

Compound/ScaffoldMethoxy PositionTarget(s)Activity (IC₅₀ / Kᵢ)Cell LineReference
Indolyl-propenone5-OCH₃Methuosis Induction-Glioblastoma[7]
Indolyl-propenone6-OCH₃Microtubule Disruption-Glioblastoma[7]
6-acetamido-indole-2-carboxylateN/A (Acetamido at C6)IDO1 / TDO1.17 µM / 1.55 µM(Enzymatic)[9]
N-substituted indole6-Oxyacetic acidMcl-1110 nM (Kᵢ)(Binding Assay)
Anti-inflammatory Activity: Targeting Prostaglandin Synthesis

Chronic inflammation is a key driver of many diseases. Microsomal prostaglandin E₂ synthase-1 (mPGES-1) is a critical enzyme in the pro-inflammatory cascade. Benzo[g]indol-3-carboxylates have emerged as a novel class of potent mPGES-1 inhibitors.[10] The lead compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated potent inhibition of human mPGES-1 in both cell-free and intact cell assays.[10] While this specific example has a hydroxyl group, the SAR studies around this scaffold suggest that modification at the C5 position is crucial for activity, providing a template for designing methoxy-substituted analogues with potentially improved pharmacokinetic properties.

Compound/ScaffoldSubstitutionTargetActivity (IC₅₀)Assay TypeReference
Benzo[g]indol-3-carboxylate5-OH, 2-(3-chlorobenzyl)mPGES-10.6 µMCell-free[10]
Benzo[g]indol-3-carboxylate5-OH, 2-(3-chlorobenzyl)mPGES-12.0 µMIntact A549 cells[10]
Antiviral Activity: Inhibiting HIV-1 Integrase

The HIV-1 integrase enzyme is a validated target for antiviral therapy. Indole-2-carboxylic acid has been identified as a promising scaffold for developing novel integrase strand transfer inhibitors (INSTIs).[11] The core structure, particularly the indole nitrogen and the C2-carboxylate, effectively chelates the two essential Mg²⁺ ions in the enzyme's active site. SAR studies revealed that introducing a long branched substituent at the C3 position of the indole core significantly enhanced the interaction with a nearby hydrophobic cavity, leading to a marked increase in inhibitory effect.[11] This demonstrates a clear SAR vector where the C2-carboxylate acts as the anchor, and the C3 position serves as the site for optimizing potency and selectivity.

Compound/ScaffoldKey SubstitutionsTargetActivity (IC₅₀)Assay TypeReference
Indole-2-carboxylateParent scaffold (Compound 3)HIV-1 Integrase> 50 µM(Enzymatic)[11]
Indole-2-carboxylateOptimized C3-substituent (Compound 20a)HIV-1 Integrase0.13 µM(Enzymatic)[11]

Key Experimental Protocols: From Synthesis to Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Below is a representative protocol for an in vitro cytotoxicity assay commonly used to evaluate the anticancer potential of newly synthesized compounds.

Protocol: MTT Cell Viability Assay

This protocol assesses the ability of a compound to inhibit cell proliferation, a hallmark of anticancer activity.

  • Cell Seeding: Human cancer cells (e.g., MCF-7 for breast cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., a methoxy-substituted indole carboxylate) is prepared in DMSO. A series of dilutions are made in growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The medium from the cell plate is aspirated, and 100 µL of the compound-containing medium is added to each well. Wells containing medium with DMSO (vehicle control) and untreated cells (negative control) are also included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

cluster_assay MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound (Varying Concentrations) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Workflow for a standard MTT cell viability assay.

Future Perspectives and Unexplored Potential

The SAR studies reviewed here demonstrate that methoxy-substituted indole carboxylates are a rich source of therapeutic leads. The data consistently show that the precise placement of the methoxy group is a critical determinant of biological activity and mechanism.

However, significant opportunities for further research remain. A comprehensive analysis of certain scaffolds, such as Methyl 7-methoxy-1H-indole-4-carboxylate derivatives, is notably absent from the literature, highlighting a promising yet unexplored area of chemical space.[1] Future research should focus on:

  • Systematic Derivatization: Synthesizing and screening libraries of compounds with methoxy groups at all available positions (C4, C5, C6, C7) to build a more complete SAR map for various targets.

  • Exploring Poly-methoxy Scaffolds: Investigating the impact of di- and tri-methoxy substitution patterns on activity and selectivity.[5]

  • Dual-Target Inhibitors: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, such as the dual IDO1/TDO inhibitors, which could offer synergistic therapeutic benefits.[9]

Conclusion

The methoxy-substituted indole carboxylate scaffold is a powerful platform for drug discovery. Structure-activity relationship studies have revealed clear patterns guiding the design of potent and selective inhibitors for a range of diseases. The carboxylate group often serves as a critical anchor for target binding, while the position of the methoxy substituent acts as a fine-tuning element, capable of enhancing potency and even switching the mechanism of action. By integrating rational design, established synthetic protocols, and robust biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

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A Researcher's Guide to Evaluating the Anticancer Potential of Methyl 4-methoxy-1H-indole-6-carboxylate Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indole Scaffolds in Oncology

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] In oncology, indole derivatives have emerged as a particularly promising class of compounds, with several indole-based drugs, such as vincristine and vinblastine, being mainstays in cancer chemotherapy for decades.[2] The versatility of the indole scaffold allows for facile chemical modification, enabling the fine-tuning of its pharmacological properties. Methyl 4-methoxy-1H-indole-6-carboxylate and its derivatives represent a class of synthetic indoles with potential as anticancer agents. The methoxy group can enhance metabolic stability and modulate the electronic properties of the indole ring, potentially influencing its interaction with biological targets.[3]

This guide provides a comprehensive overview of a panel of in vitro assays to rigorously evaluate the anticancer activity of novel Methyl 4-methoxy-1H-indole-6-carboxylate derivatives. We will delve into the rationale behind the selection of each assay, provide detailed experimental protocols, and present illustrative data to guide researchers in their drug discovery efforts. It is important to note that while the methodologies described are standard and robust, the experimental data presented for Methyl 4-methoxy-1H-indole-6-carboxylate is illustrative to demonstrate the application of these assays, as specific published data for this compound is not yet available.

A Multi-faceted Approach to In Vitro Anticancer Screening

A thorough in vitro evaluation of a potential anticancer compound requires a multi-pronged approach to assess its impact on various aspects of cancer cell biology. The following suite of assays provides a comprehensive profile of a compound's activity, from initial cytotoxicity screening to more detailed mechanistic studies.

Cell Viability and Cytotoxicity: The Initial Litmus Test

The first step in evaluating a potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[4][5]

Principle of the MTT Assay

The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Methyl 4-methoxy-1H-indole-6-carboxylate derivatives in a complete culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Illustrative Data: Cytotoxicity of Indole Derivatives
CompoundCell LineIC₅₀ (µM) after 48h
Methyl 4-methoxy-1H-indole-6-carboxylate (Illustrative) MCF-7 (Breast) 15.2
A549 (Lung) 22.5
HCT116 (Colon) 18.9
Doxorubicin (Reference Drug)MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)1.5
Indole Derivative A (Published Data)[6]A549 (Lung)12.0 nM
Indole Derivative B (Published Data)[6]K562 (Leukemia)10.0 nM

Clonogenic Assay: Assessing Long-Term Survival

While the MTT assay measures short-term metabolic activity, the clonogenic assay assesses the long-term ability of a single cancer cell to proliferate and form a colony.[3][7] This assay is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[3]

Principle of the Clonogenic Assay

This technique evaluates the capacity of a single cell to undergo "unlimited" division and form a colony of at least 50 cells.[8] A reduction in the number and size of colonies in treated cells compared to untreated controls indicates the cytotoxic or cytostatic effects of the compound.

Experimental Protocol: Clonogenic Assay
  • Cell Seeding: Prepare a single-cell suspension of the cancer cell line of interest. Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.

  • Compound Treatment: Allow the cells to attach for 24 hours, and then treat them with various concentrations of the Methyl 4-methoxy-1H-indole-6-carboxylate derivatives for a defined period (e.g., 24 hours).

  • Colony Formation: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks in a CO₂ incubator at 37°C, allowing colonies to form.

  • Fixation and Staining: Once the colonies in the control plates are of a sufficient size (at least 50 cells), remove the medium and gently wash the cells with PBS. Fix the colonies with a fixation solution (e.g., 6% glutaraldehyde or 4% paraformaldehyde) for 5-10 minutes at room temperature.[3][8] After fixation, stain the colonies with a 0.5% crystal violet solution for 2 hours.[3]

  • Colony Counting: Carefully wash the plates with tap water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Illustrative Data: Clonogenic Survival of A549 Cells
TreatmentConcentrationSurviving Fraction
Methyl 4-methoxy-1H-indole-6-carboxylate (Illustrative) 5 µM 0.65
10 µM 0.32
20 µM 0.11
Cisplatin (Reference Drug)5 µM0.45
10 µM0.18
20 µM0.05

Unraveling the Mechanism of Cell Death: Apoptosis Assays

Many effective anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[9] Therefore, it is crucial to determine whether the observed cytotoxicity of the indole derivatives is due to the induction of apoptosis.

Principle of Apoptosis Assays

Apoptosis is a tightly regulated process characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Assays to detect apoptosis often utilize these hallmarks.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a common method to detect and quantify apoptosis.[10]

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the Methyl 4-methoxy-1H-indole-6-carboxylate derivatives for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Illustrative Data: Apoptosis Induction in HCT116 Cells
Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Control 2.1 1.5
Methyl 4-methoxy-1H-indole-6-carboxylate (Illustrative, 18.9 µM) 18.7 12.3
Staurosporine (Positive Control) 35.4 25.8

Cell Cycle Analysis: Investigating Proliferation Arrest

In addition to inducing apoptosis, many anticancer agents can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).[9]

Principle of Cell Cycle Analysis

Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[11] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the indole derivatives at their IC₅₀ concentrations for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[12] RNase A is included to ensure that only DNA is stained.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Illustrative Data: Cell Cycle Distribution of A549 Cells
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control 55.2 28.1 16.7
Methyl 4-methoxy-1H-indole-6-carboxylate (Illustrative, 22.5 µM) 25.8 15.3 58.9
Nocodazole (Positive Control for G2/M arrest) 10.3 5.2 84.5

Wound Healing Assay: Assessing Anti-Migratory Potential

Cancer cell migration is a critical step in tumor invasion and metastasis. The wound healing or scratch assay is a simple and widely used method to study collective cell migration in vitro.

Principle of the Wound Healing Assay

A "wound" or a cell-free gap is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close this gap over time is monitored. An inhibition of wound closure in the presence of a test compound indicates its anti-migratory potential.

Experimental Protocol: Wound Healing Assay
  • Cell Seeding: Seed cancer cells in a 24-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Use a sterile pipette tip to create a straight scratch or "wound" in the center of the cell monolayer.

  • Compound Treatment: Wash the cells with PBS to remove any detached cells and then add a fresh medium containing the indole derivatives at non-toxic concentrations (to avoid confounding effects of cytotoxicity).

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Illustrative Data: Wound Closure in MDA-MB-231 Cells
Treatment% Wound Closure at 24h
Control 95.2
Methyl 4-methoxy-1H-indole-6-carboxylate (Illustrative, 5 µM) 42.8
Cytochalasin D (Positive Control) 10.5

Tubulin Polymerization Assay: Targeting the Cytoskeleton

Many successful anticancer drugs, including the vinca alkaloids, target the microtubule cytoskeleton. Indole derivatives have also been shown to inhibit tubulin polymerization. This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Principle of the Tubulin Polymerization Assay

The polymerization of purified tubulin into microtubules can be monitored in vitro by measuring the increase in light scattering or by using a fluorescent reporter that binds to polymerized microtubules. Compounds that inhibit tubulin polymerization will reduce the rate and extent of this increase.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
  • Reaction Setup: In a 96-well plate, add a reaction mixture containing purified tubulin, a fluorescence reporter, and GTP.

  • Compound Addition: Add the Methyl 4-methoxy-1H-indole-6-carboxylate derivatives at various concentrations. Include a known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control and a polymerization enhancer (e.g., Paclitaxel) as another control.

  • Initiation of Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity as a function of time to generate polymerization curves. A decrease in the slope and the maximum fluorescence intensity in the presence of the test compound indicates inhibition of tubulin polymerization.

Illustrative Data: Inhibition of Tubulin Polymerization
CompoundIC₅₀ (µM)
Methyl 4-methoxy-1H-indole-6-carboxylate (Illustrative) 5.8
Nocodazole (Positive Control) 2.1
Colchicine (Reference Inhibitor) 1.5

Visualizing the Workflow and a Key Signaling Pathway

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated.

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation MTT Assay MTT Assay Apoptosis Assay Apoptosis Assay MTT Assay->Apoptosis Assay Mechanism of Death Cell Cycle Analysis Cell Cycle Analysis MTT Assay->Cell Cycle Analysis Proliferation Arrest Wound Healing Assay Wound Healing Assay MTT Assay->Wound Healing Assay Anti-migration Tubulin Polymerization Assay Tubulin Polymerization Assay MTT Assay->Tubulin Polymerization Assay Target Identification Clonogenic Assay Clonogenic Assay Data Analysis & Interpretation Data Analysis & Interpretation Clonogenic Assay->Data Analysis & Interpretation Apoptosis Assay->Data Analysis & Interpretation Cell Cycle Analysis->Data Analysis & Interpretation Wound Healing Assay->Data Analysis & Interpretation Tubulin Polymerization Assay->Data Analysis & Interpretation Compound Synthesis Compound Synthesis Compound Synthesis->MTT Assay Cytotoxicity Compound Synthesis->Clonogenic Assay Long-term Survival Lead Optimization Lead Optimization Data Analysis & Interpretation->Lead Optimization

Caption: Experimental workflow for in vitro anticancer evaluation.

G Indole Derivative Indole Derivative Tubulin Tubulin Indole Derivative->Tubulin Inhibits Polymerization Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Essential for Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Crucial for Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Disruption leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Triggers

Caption: Simplified signaling pathway of tubulin inhibition by indole derivatives.

Conclusion and Future Directions

The comprehensive suite of in vitro assays detailed in this guide provides a robust framework for the initial evaluation of Methyl 4-methoxy-1H-indole-6-carboxylate derivatives as potential anticancer agents. By systematically assessing cytotoxicity, long-term survival, induction of apoptosis, effects on the cell cycle, anti-migratory potential, and interaction with specific molecular targets like tubulin, researchers can build a detailed profile of a compound's anticancer activity. The illustrative data presented serves as a template for interpreting experimental outcomes and comparing the potency of novel derivatives against established anticancer drugs and other indole-based compounds. Promising candidates identified through this in vitro screening cascade can then be advanced to more complex preclinical models, such as 3D cell cultures and in vivo animal studies, to further validate their therapeutic potential. The continued exploration of the versatile indole scaffold holds significant promise for the discovery of the next generation of effective and targeted cancer therapies.

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Positional Isomerism in Methoxy-Substituted Indole Carboxylates: A Guide to Unlocking Novel Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in biologically active natural products and its versatile electronic properties.[1] The introduction of substituents onto the indole ring is a fundamental strategy for fine-tuning its chemical and physical characteristics. Among these, the methoxy group (–OCH₃) is particularly significant due to its potent, position-dependent electronic influence.

This guide provides a comparative analysis of how the position of a single methoxy group on the benzene ring of an indole carboxylate framework dramatically alters its electronic structure, reactivity, spectroscopic signature, and biological potential. Understanding these structure-property relationships is paramount for the rational design of novel therapeutics, molecular probes, and organic electronic materials.

The Duality of the Methoxy Substituent: Resonance vs. Induction

The profound impact of the methoxy group stems from two opposing electronic effects:

  • Mesomeric (Resonance) Effect (+M) : The oxygen atom's lone pair of electrons can delocalize into the aromatic π-system, increasing electron density within the ring. This is a powerful electron-donating effect.[2]

  • Inductive Effect (-I) : Due to oxygen's high electronegativity, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[2]

In aromatic systems, the resonance effect typically dominates, rendering the methoxy group a net electron-donating and ring-activating substituent.[2] However, the extent to which it donates electron density to specific positions on the indole nucleus is highly dependent on its point of attachment, leading to distinct properties among its positional isomers.

Caption: Competing electronic effects of the methoxy substituent.

A Comparative Analysis of Positional Isomers of Methoxyindole-2-Carboxylic Acid

We will focus our comparison on methoxyindole-2-carboxylates, a common and synthetically accessible class of indole derivatives. The carboxylate group at the C2 position is a moderate electron-withdrawing group, and its interplay with the methoxy substituent is crucial.

4-Methoxyindole-2-carboxylate
  • Electronic Influence : When placed at the C4 position, the methoxy group strongly donates electron density towards the pyrrole ring, particularly influencing the C3 position. However, steric hindrance between the C4-methoxy group and the N1-H can influence the conformation and planarity of the system. Computational studies suggest that substitution on the 6-membered ring of indole has a significant effect on the ground state electronic structure.[3] The 4-position is considered unique, as its local electronic density may have a greater effect on the electronic transition dipole moments of the indole chromophore.[4][5]

  • Reactivity : The increased electron density at positions like C3 and C7 enhances susceptibility to electrophilic attack. However, the steric bulk of the C4-methoxy group can direct incoming electrophiles away from the C4 position itself.

  • Spectroscopic Properties : Studies on 4-substituted indoles show that they often produce the most red-shifted absorption and emission spectra compared to other isomers.[4] This suggests that substitution at the 4-position significantly lowers the HOMO-LUMO gap.

  • Biological Activity : While less explored than the 5-methoxy isomer, the 4-methoxyindole scaffold is a valuable starting point for synthesizing novel compounds. The unique electronic properties conferred by the 4-position substitution could lead to novel pharmacological profiles.[4]

5-Methoxyindole-2-carboxylate
  • Electronic Influence : This is one of the most studied isomers. The methoxy group at C5 effectively donates electron density into the indole system, with significant resonance contribution to the C4 and C6 positions, and importantly, to the pyrrole nitrogen. This enhances the overall nucleophilicity of the ring system. Quantum chemical calculations on 5-substituted indoles show that electron-donating groups alter the spin density distribution in their radical cations compared to electron-withdrawing groups.[6]

  • Reactivity : The activation by the 5-methoxy group facilitates electrophilic substitution, often directed to the C4 and C6 positions.

  • Spectroscopic Properties : The 5-methoxy substitution leads to a noticeable red-shift in the absorption and emission spectra compared to unsubstituted indole, a consequence of the raised HOMO energy level.[7]

  • Biological Activity : 5-Methoxyindole-2-carboxylic acid (MICA) is a well-documented bioactive compound. It is a potent hypoglycemic agent that inhibits hepatic gluconeogenesis.[8] It also acts as an inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase.[8][9] Furthermore, derivatives have been investigated for neuroprotective, antioxidant, and anticancer properties.[9][10][11]

6-Methoxyindole-2-carboxylate
  • Electronic Influence : The C6-methoxy group donates electron density primarily to the C5 and C7 positions, as well as into the pyrrole ring via extended conjugation. The influence on the critical C3 position is less direct than that of the 4- or 5-methoxy isomers but still significant. High-resolution spectroscopy studies of 6-methoxyindole reveal a significant alteration of the transition dipole moment orientation compared to unsubstituted indole.[12]

  • Reactivity : The molecule is activated towards electrophilic substitution, with the C5 and C7 positions being the most likely sites of reaction. The carboxylic acid group at C2 and the methoxy group at C6 make it a versatile building block in organic synthesis.[13]

  • Spectroscopic Properties : Like other isomers, it shows a bathochromic (red) shift in its spectra. Interestingly, studies on 6-methoxyindole have shown that two distinct conformers (syn and anti, depending on the orientation of the methyl group relative to the indole ring) can be observed, which may have slightly different spectroscopic properties.[12][14]

  • Biological Activity : 6-Methoxyindole-2-carboxylic acid has been explored as a reactant for preparing melatonin antagonists and opioid receptor antagonists. It is also emerging as a valuable ingredient in advanced cosmetic formulations, potentially for anti-aging or skin-brightening effects.[15]

7-Methoxyindole-2-carboxylate
  • Electronic Influence : The C7-methoxy group is ortho to the indole nitrogen. This proximity can lead to unique electronic and steric effects, including potential intramolecular hydrogen bonding with the N1-H proton. This can influence the acidity of the N-H bond and the overall conformation. The methoxy group strongly activates the C6 position.

  • Reactivity : The C7-methoxy group strongly directs electrophilic substitution to the C6 position. The reactivity at C3 remains high, characteristic of the indole nucleus. The synthesis of 7-methoxyindoles can sometimes be more challenging than other isomers.

  • Spectroscopic Properties : The spectroscopic properties are influenced by the electron-donating methoxy group, though fewer comparative studies are available for this specific isomer.

  • Biological Activity : There is a notable scarcity of specific research on the biological activities of 7-methoxy-1H-indole-4-carboxylate derivatives, highlighting this as an area with unexplored potential for drug discovery.[16] However, the general class of methoxyindoles is known for a wide range of pharmacological properties.[1][16]

Data Summary: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Methoxyindole-2-carboxylic acid103260-65-7C₁₀H₉NO₃191.19234-235[17]
5-Methoxyindole-2-carboxylic acid4382-54-1C₁₀H₉NO₃191.18199-201[9]
6-Methoxyindole-2-carboxylic acid16732-73-3C₁₀H₉NO₃191.18198-203
7-Methoxyindole-2-carboxylic acid24610-33-1C₁₀H₉NO₃191.18187-188[18]

Experimental Protocols

General Workflow for Synthesis and Evaluation

A typical research workflow involves synthesis, purification, structural confirmation, and evaluation of the target compound's properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Property Evaluation A Starting Materials (e.g., Methoxy-phenylhydrazine, Pyruvate) B Chemical Synthesis (e.g., Fischer Indole Synthesis) A->B C Crude Product B->C D Purification (Recrystallization / Chromatography) C->D E Pure Methoxyindole Carboxylate D->E Verified Pure Compound F Spectroscopy (NMR, IR, MS) E->F G X-Ray Crystallography E->G H Spectroscopic Analysis (UV-Vis, Fluorescence) E->H I Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->I J Data Analysis H->J I->J

Caption: General workflow from synthesis to property evaluation.

Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole core and is suitable for preparing various methoxy-substituted indole carboxylates.[1][19]

Objective: To synthesize a target methoxyindole-2-carboxylic acid derivative.

Materials:

  • Appropriately substituted methoxyphenylhydrazine hydrochloride

  • Ethyl pyruvate (or similar keto-ester)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)

  • Ethanol

  • Sodium hydroxide (for subsequent hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

  • Hydrazone Formation:

    • Dissolve the methoxyphenylhydrazine hydrochloride in ethanol.

    • Add ethyl pyruvate to the solution. A precipitate of the corresponding hydrazone should form.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Filter the resulting solid hydrazone, wash with cold ethanol, and dry under vacuum. Causality: This initial step forms the key intermediate required for the subsequent cyclization.

  • Indolization (Cyclization):

    • Add the dry hydrazone to the acid catalyst (e.g., pre-heated PPA at 80-100 °C) slowly and with vigorous stirring. Causality: The strong acid protonates the hydrazone, initiating a[16][16]-sigmatropic rearrangement (the key step of the Fischer synthesis), followed by ammonia elimination to form the aromatic indole ring.

    • Maintain the temperature and stir for the prescribed time (e.g., 30-60 minutes), monitoring the reaction by TLC.

    • Pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the crude indole ester.

  • Work-up and Purification (Ester):

    • Filter the crude solid product.

    • Neutralize the filtrate with a base (e.g., NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • Combine the solid and the extracted organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude ethyl methoxyindole-2-carboxylate via column chromatography or recrystallization.

  • Saponification (Hydrolysis to Carboxylic Acid):

    • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC). Causality: The hydroxide ions perform a nucleophilic acyl substitution on the ester carbonyl, hydrolyzing it to the carboxylate salt.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with cold 2M HCl until the pH is ~2-3.

    • The desired methoxyindole-2-carboxylic acid will precipitate out of the solution.

  • Final Purification:

    • Filter the solid carboxylic acid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final, pure product.

Conclusion

The position of the methoxy group on the indole carboxylate ring is not a trivial structural modification; it is a powerful determinant of the molecule's fundamental properties. By strategically placing this substituent at the C4, C5, C6, or C7 position, researchers can precisely manipulate electron density distribution, thereby controlling chemical reactivity, tuning spectroscopic characteristics, and modulating biological activity. The 5-methoxy isomer is well-established as a pharmacologically active scaffold, while the unique electronic features of the 4-methoxy isomer and the cosmetic potential of the 6-methoxy isomer highlight the diverse opportunities presented by positional isomerism. A thorough understanding of these structure-property relationships is essential for the rational design of next-generation indole-based compounds tailored for specific applications in medicine, biology, and materials science.

References

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  • 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem.
  • Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent.
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  • 5-METHOXYINDOLE-2-CARBOXYLIC ACID 4382-54-1 wiki - Guidechem.
  • 7-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID - LookChem.
  • 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem.
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  • 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid | 383132-41-0 | Benchchem.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 4-methoxy-1H-indole-6-carboxylate using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and chemical research, the meticulous confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. For a versatile intermediate such as Methyl 4-methoxy-1H-indole-6-carboxylate, which serves as a crucial building block in the synthesis of various biologically active molecules, ensuring its purity is paramount.[1][2] This guide offers an in-depth, experience-driven approach to validating the purity of this indole derivative, leveraging the power and precision of High-Performance Liquid Chromatography (HPLC). We will delve into not just the "how," but the critical "why" behind each step, providing a self-validating framework for robust and reliable purity assessment.

The Indispensable Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for assessing the purity of non-volatile and thermally sensitive compounds like Methyl 4-methoxy-1H-indole-6-carboxylate.[3][4] Its superior resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the principal compound from structurally similar impurities that may arise during synthesis or degradation.[5] Among the various HPLC modes, Reversed-Phase HPLC (RP-HPLC) is particularly adept at separating indole derivatives based on their hydrophobicity, making it our technique of choice.[6][7]

Why RP-HPLC? The indole ring system, with its aromatic and heterocyclic nature, interacts favorably with the nonpolar stationary phases (like C18) used in RP-HPLC. Subtle differences in substituents on the indole core, which are characteristic of potential impurities, lead to differential retention times, allowing for their effective separation and quantification.

Strategic Development of a Purity-Indicating HPLC Method

A successful purity validation hinges on a well-developed HPLC method that can separate the main peak from all potential impurities. This requires a systematic approach to selecting and optimizing chromatographic conditions.

  • The Column - The Heart of the Separation: For indole derivatives, a C18 (octadecyl) column is a robust starting point. These columns provide excellent hydrophobic retention for aromatic compounds.[6][7] A standard dimension of 4.6 mm x 150 mm with 3.5 µm or 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.

  • The Mobile Phase - Driving the Separation: A typical mobile phase for the RP-HPLC analysis of aromatic heterocycles consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.[6][8]

    • Organic Modifier: Acetonitrile is often preferred due to its lower UV cutoff and viscosity, which results in lower backpressure.

    • Aqueous Phase: A buffered aqueous phase is crucial for ensuring reproducible retention times, especially for compounds with ionizable groups. For indole derivatives, a slightly acidic mobile phase (pH 2.5-4.5) using a phosphate or formate buffer can sharpen peaks by suppressing the ionization of any acidic or basic functionalities.[6][9]

The following is a detailed, step-by-step protocol for developing a robust HPLC method for Methyl 4-methoxy-1H-indole-6-carboxylate.

Objective: To achieve a symmetric peak for the main compound, well-resolved from any impurity peaks.

Materials:

  • Methyl 4-methoxy-1H-indole-6-carboxylate reference standard and synthesized sample lot.

  • HPLC-grade acetonitrile and water.

  • Potassium phosphate monobasic, HPLC grade.

  • Phosphoric acid, analytical grade.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[10]

Procedure:

  • Preparation of Mobile Phase:

    • Aqueous Phase (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase: HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the Methyl 4-methoxy-1H-indole-6-carboxylate reference standard and the sample to be tested in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Acetonitrile (B) and 20 mM Potassium Phosphate, pH 3.0 (A).

      • Start with a gradient of 30% B to 90% B over 20 minutes. This broad gradient will help in eluting a wide range of potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (Indole derivatives typically have strong absorbance in this region). A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for detection.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Analyze the chromatograms from the initial run. Look for peak shape, retention time, and the presence of any other peaks.

    • If peaks are broad, adjust the pH of the mobile phase.

    • If resolution is poor, adjust the gradient slope or the organic modifier. A shallower gradient will improve the separation of closely eluting peaks.

    • Once a suitable separation is achieved, the method can be optimized for a shorter run time if necessary.

Method Validation: The Cornerstone of Trustworthiness

A developed analytical method is only reliable if it has been thoroughly validated. The validation process ensures that the method is suitable for its intended purpose. We will follow the International Council for Harmonisation (ICH) Q2(R1) guidelines for this validation.[11][12][13][14]

The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a sample spiked with a known amount of the analyte.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical workflow for a comprehensive HPLC method validation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_data Data Analysis cluster_report Final Assessment prep_standards Prepare Standard Solutions (Linearity, Accuracy) linearity Linearity (Inject 5 concentrations in triplicate) prep_standards->linearity accuracy Accuracy (Spike sample at 3 levels, inject) prep_standards->accuracy prep_sample Prepare Sample Solutions (Precision, Robustness) precision Precision (Repeatability & Intermediate) prep_sample->precision robustness Robustness (Vary Flow Rate, pH, Temp) prep_sample->robustness specificity Specificity (Analyze Blank, Standard, Sample) final_report Compile Validation Report specificity->final_report calc_linearity Calculate R², y-intercept linearity->calc_linearity calc_accuracy Calculate % Recovery accuracy->calc_accuracy calc_precision Calculate %RSD precision->calc_precision eval_robustness Evaluate System Suitability robustness->eval_robustness calc_lod_loq Calculate LOD & LOQ (Signal-to-Noise or Slope Method) calc_linearity->calc_lod_loq calc_linearity->final_report calc_accuracy->final_report calc_precision->final_report calc_lod_loq->final_report eval_robustness->final_report

Caption: Workflow for HPLC Method Validation.

Results and Discussion: Interpreting the Data

The data obtained from the validation experiments should be systematically tabulated and analyzed.

Before any sample analysis, the suitability of the chromatographic system must be verified. This is typically done by injecting a standard solution multiple times.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for ≥ 5 injections)Demonstrates the precision of the injection and detection system.

These criteria are based on general pharmacopeial guidelines such as USP <621>.[10][15][16]

The following table summarizes the expected outcomes from a successful method validation.

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaTypical Result
Specificity Well-resolved peaksResolution (Rs) > 2.0 between main peak and closest impurity.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.2%
Limit of Quantitation (LOQ) Sufficiently low to quantify impurities at the reporting threshold (e.g., 0.05%)0.03%
Robustness System suitability parameters are met after minor changes.No significant impact on resolution or peak area.
Comparative Analysis with Alternative Techniques

While HPLC is the definitive method for quantitative purity analysis, other techniques can offer complementary information or serve as preliminary checks.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and quantitative accuracy.Higher cost and complexity.
Thin-Layer Chromatography (TLC) Differential migration on a thin layer of adsorbent via capillary action.Rapid, simple, and low-cost.Low resolution and not quantitative.
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.Very simple and rapid.Insensitive to small amounts of impurities; not suitable for non-crystalline solids.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.Provides molecular weight information for impurity identification.More complex and expensive; response factors can vary significantly.

A multi-faceted approach ensures the highest confidence in the purity of the synthesized material.

Purity_Assessment_Flow start Synthesized Methyl 4-methoxy-1H- indole-6-carboxylate tlc Preliminary Check: Thin-Layer Chromatography start->tlc mp Preliminary Check: Melting Point Analysis start->mp hplc Quantitative Purity Assay: Validated HPLC Method tlc->hplc mp->hplc lcms Impurity Identification: LC-MS Analysis hplc->lcms If unknown impurities are detected decision Purity Meets Specification? hplc->decision pass Release for Further Use decision->pass Yes fail Repurify or Reject Batch decision->fail No

Caption: Logical Flow for Comprehensive Purity Assessment.

Conclusion

For the definitive purity assessment of synthesized Methyl 4-methoxy-1H-indole-6-carboxylate, a validated reversed-phase HPLC method is indispensable. It provides the accurate, reproducible, and quantitative results that are imperative for quality control in both research and drug development settings. While techniques like TLC and melting point analysis can serve as valuable and cost-effective preliminary screens, they lack the resolving power and quantitative capability of HPLC. For a comprehensive impurity profile, particularly during process development or when investigating out-of-specification results, coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the structural elucidation of unknown impurities. By employing a systematic and validated approach, researchers can ensure the integrity and quality of this critical pharmaceutical intermediate.

References

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A Senior Application Scientist's Guide to Methyl 4-methoxy-1H-indole-6-carboxylate: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Methoxyindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors.[1][2] Its presence in numerous natural products and blockbuster drugs underscores its therapeutic versatility.[3] The strategic introduction of substituents, such as methoxy groups, onto the indole ring can significantly modulate a molecule's physicochemical properties and biological activity. Methoxy groups, being electron-donating, can enhance metabolic stability, alter electronic properties influencing target binding, and improve solubility—critical parameters in drug development.[1][3][4]

This guide provides an in-depth comparison of Methyl 4-methoxy-1H-indole-6-carboxylate, a key heterocyclic building block, with its commercially available structural analogs. We will delve into its synthesis, physicochemical properties, and comparative biological activities, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of agents targeting cancer and central nervous system (CNS) disorders.[1][4]

Physicochemical Landscape: A Comparative Overview

The precise placement of functional groups on the indole scaffold dictates the molecule's interaction with its biological target and its overall drug-like properties. Below is a comparison of Methyl 4-methoxy-1H-indole-6-carboxylate with its key commercially available positional isomers and related analogs.

Compound NameStructure (SMILES)Molecular FormulaMolecular Weight ( g/mol )cLogP
Methyl 4-methoxy-1H-indole-6-carboxylate COC1=CC(=CC2=C1C=CN2)C(=O)OCC₁₁H₁₁NO₃205.211.9
Methyl 4-methoxy-1H-indole-2-carboxylateCOC1=CC=CC2=C1NC=C2C(=O)OCC₁₁H₁₁NO₃205.21N/A
4-Methoxy-1H-indole-2-carboxylic acidCOC1=CC=CC2=C1NC=C2C(=O)OC₁₀H₉NO₃191.18N/A
4-Methoxy-1H-indole-3-carboxylic acidCOC1=CC=CC2=C1NC(=C2)C(=O)OC₁₀H₉NO₃191.18N/A
Methyl 5,6-dimethoxy-1H-indole-2-carboxylateCOC1=CC2=C(C=C1OC)NC=C2C(=O)OCC₁₂H₁₃NO₄235.24N/A

Data sourced from PubChem and other chemical supplier databases. cLogP for the primary compound is a computed value.[5]

The seemingly subtle shifts in the methoxy and carboxylate positions lead to significant changes in electronic distribution and steric profile, which, as we will explore, profoundly impacts biological function.

Synthetic Strategy: Constructing the Methoxyindole Core

The synthesis of methoxy-activated indoles can be achieved through various established methods, with the Fischer, Bischler, and Hemetsberger syntheses being the most common strategies.[3] A generalized workflow for producing indole carboxylates often involves the cyclization of a suitably substituted precursor.

The selection of a specific synthetic route is governed by the availability of starting materials and the desired substitution pattern. For instance, a palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative offers a flexible and relatively mild entry point to functionalized indoles.[6]

G cluster_start Starting Materials cluster_reaction Key Transformations cluster_final Final Product A Substituted Aniline/Nitrobenzene C Formation of Hydrazone or Enamine Intermediate A->C B Carbonyl Compound (e.g., Pyruvate) B->C D Acid-Catalyzed Cyclization (e.g., Fischer Indole Synthesis) C->D [H+] catalyst (e.g., PPA, H2SO4) E Aromatization D->E F Methyl 4-methoxy-1H-indole-6-carboxylate E->F Esterification (if needed)

Caption: Generalized workflow for the synthesis of indole carboxylates.

Causality in Synthesis: The choice of an acid catalyst in the cyclization step is critical; strong acids like polyphosphoric acid (PPA) or sulfuric acid are used to promote the[3][3]-sigmatropic rearrangement that is central to the Fischer indole synthesis, effectively forming the indole's bicyclic core.[1]

Comparative Biological Activity & Structure-Activity Relationships (SAR)

While specific comparative studies on Methyl 4-methoxy-1H-indole-6-carboxylate itself are limited, we can infer its potential and guide future research by analyzing data from its close analogs.[7] The indole scaffold is a frequent target for anticancer drug design, often through mechanisms like tubulin polymerization inhibition or topoisomerase inhibition.[8][9][10]

A study on 1H-indole-2-carboxamides against Trypanosoma cruzi provides an excellent surrogate for understanding the SAR around the methoxy-indole scaffold.[11]

Compound AnalogR Group (Position 5')Biological TargetActivity (pEC₅₀)Key SAR Insight
Analog 1 Methoxy (-OCH₃)T. cruzi~6.0Small, electron-donating groups (EDGs) are favored at this position for good potency.
Analog 2 Methyl (-CH₃)T. cruzi~6.2Small aliphatic groups show the highest potency.
Analog 3 Ethyl (-CH₂CH₃)T. cruzi~5.8Potency is maintained with slightly larger aliphatic groups.
Analog 4 Halogen (-Cl, -Br)T. cruzi< 4.2 (Inactive)Electron-withdrawing groups (EWGs) at this position abolish activity.
Analog 5 Trifluoromethyl (-CF₃)T. cruzi< 4.2 (Inactive)A strong EWG leads to a complete loss of potency.

Data synthesized from J. Med. Chem. 2021, 64, 18, 13536–13554.[11]

This data strongly suggests that the electronic properties of the substituent at the 5- and 6-positions are critical. The electron-donating nature of the methoxy group in Methyl 4-methoxy-1H-indole-6-carboxylate is likely a favorable feature for biological activity, in contrast to analogs bearing electron-withdrawing groups.

SAR cluster_nodes Indole N1 N1-Substitution: Can modulate solubility and cell permeability. Indole->N1 N1 C4_Methoxy C4-Methoxy Group: Electron-donating. Influences ring electronics & binding. Indole->C4_Methoxy C4 C6_Ester C6-Ester Group: Potential H-bond acceptor. Can be hydrolyzed in vivo to the active carboxylic acid. Indole->C6_Ester C6 C5_Position C5/C6-Position: Electron-donating groups (EDG) (e.g., -OCH3, -CH3) enhance activity. Indole->C5_Position C5/C6 C7_Position C7-Position: Modifications here can impact steric interactions with target. Indole->C7_Position C7

Sources

A Researcher's Comparative Guide to Identifying Biological Targets for Bioactive Derivatives of Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of pharmacologically active compounds.[1] Methyl 4-methoxy-1H-indole-6-carboxylate serves as a versatile starting material for the synthesis of novel indole derivatives with potential therapeutic applications, including anticancer and anti-inflammatory properties.[2][3] The discovery of a bioactive derivative through phenotypic screening—observing a desired effect in a cell or organism without prior knowledge of the target—is a pivotal moment in drug discovery. However, this success marks the beginning of a critical and often challenging phase: target deconvolution.[4] Identifying the specific molecular target(s) of a bioactive compound is essential for understanding its mechanism of action, optimizing its efficacy, and predicting potential toxicities.[4]

This guide provides a comparative analysis of modern experimental and computational strategies for identifying the biological targets of novel bioactive derivatives of Methyl 4-methoxy-1H-indole-6-carboxylate. We will delve into the causality behind the choice of methodology, provide detailed protocols for key techniques, and present a quantitative comparison to aid researchers in selecting the most appropriate approach for their specific needs.

The Crucial First Step: From Phenotypic Hit to Target Identification

Phenotypic screening offers an unbiased approach to drug discovery, allowing for the identification of compounds that modulate complex biological processes in a disease-relevant context.[5] Once a bioactive indole derivative demonstrates a consistent and desirable phenotypic effect, such as inducing apoptosis in cancer cells or reducing inflammatory cytokine production, the journey to elucidate its mechanism of action begins. This process, known as target identification or deconvolution, is paramount for advancing a hit compound into a lead candidate.[6]

A Dichotomy of Approaches: Experimental vs. Computational Target Identification

The methodologies for target identification can be broadly categorized into two main streams: experimental (or direct) methods and computational (or in silico) methods.

  • Experimental Approaches: These techniques aim to physically isolate and identify the binding partners of a bioactive compound from a complex biological sample. They provide direct evidence of a physical interaction between the small molecule and its target protein(s).

  • Computational Approaches: These methods leverage computer algorithms and biological databases to predict potential targets based on the chemical structure of the bioactive compound or its similarity to known ligands. These predictions require subsequent experimental validation.[7][8]

The choice between these approaches is not always mutually exclusive; in fact, a synergistic combination often yields the most robust and reliable results.[7]

Comparative Analysis of Leading Target Identification Methodologies

Here, we compare three powerful and widely used techniques for target identification: two experimental methods, Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Phage Display, and one computational method, Reverse Docking.

FeatureAffinity Chromatography-MSPhage DisplayReverse Docking (In Silico)
Principle Immobilized bioactive compound captures binding proteins from a cell lysate for identification by mass spectrometry.[9]A library of phages, each displaying a different protein, is screened for binding to the immobilized bioactive compound.[10]The 3D structure of the bioactive compound is computationally docked against a library of protein structures to predict binding affinity.
Typical No. of Proteins Identified 10s to 100s1 to 10s10s to 100s (predicted)
Time Required 1-2 weeks2-4 weeks1-3 days
Estimated Cost HighModerateLow
Required Sample Amount Milligrams of compound, milligrams of protein lysateMicrograms of compoundNone (requires 3D structure)
Key Advantage Identifies direct binding partners in a native-like context.[11]Can identify targets without prior knowledge of their expression levels.Extremely fast and low-cost for initial hypothesis generation.[12]
Key Limitation Requires chemical modification of the compound, which may alter its activity; prone to non-specific binding.[11]Displays proteins out of their native cellular context; may miss targets that require post-translational modifications.Predictions require extensive experimental validation; accuracy depends on the quality of protein structures and scoring functions.[8]

In-Depth Experimental and Computational Protocols

Experimental Workflow: A Tale of Two Techniques

The following diagram illustrates the general workflow for our two highlighted experimental approaches, Affinity Chromatography-Mass Spectrometry and Phage Display.

G cluster_0 Starting Point cluster_1 Experimental Target Identification cluster_ac Affinity Chromatography-MS cluster_pd Phage Display cluster_2 Target Validation start Bioactive Indole Derivative ac1 Immobilize Derivative on Solid Support start->ac1 pd1 Immobilize Derivative on Surface start->pd1 ac2 Incubate with Cell Lysate ac1->ac2 ac3 Wash to Remove Non-specific Binders ac2->ac3 ac4 Elute Bound Proteins ac3->ac4 ac5 Identify Proteins by Mass Spectrometry ac4->ac5 validation Validate Hits with Orthogonal Assays ac5->validation Direct Hits pd2 Incubate with Phage Library pd1->pd2 pd3 Wash to Remove Non-binding Phages pd2->pd3 pd4 Elute and Amplify Bound Phages pd3->pd4 pd5 Sequence Phage DNA to Identify Protein pd4->pd5 pd5->validation Direct Hits

Experimental workflows for target identification.

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the key steps for identifying protein targets of a bioactive indole derivative using AC-MS.

I. Probe Synthesis and Immobilization

  • Synthesize an affinity probe: Modify the bioactive indole derivative by introducing a linker at a position that does not interfere with its biological activity. The linker should terminate in a reactive group (e.g., an amine or carboxylic acid) for coupling to the solid support.

  • Couple the probe to a solid support: Covalently attach the affinity probe to activated agarose or magnetic beads.

II. Affinity Purification

  • Prepare cell lysate: Lyse cultured cells or tissue relevant to the observed phenotype in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Incubate lysate with immobilized probe: Mix the cell lysate with the beads coupled to the affinity probe and incubate for 2-4 hours at 4°C with gentle rotation.

  • Wash away non-specific binders: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.[9]

  • Elute specific binders: Elute the specifically bound proteins from the beads. This can be achieved by:

    • Competitive elution: Using a high concentration of the free (un-immobilized) bioactive compound.

    • Denaturing elution: Using a buffer containing SDS or urea.

III. Protein Identification

  • Separate eluted proteins: Run the eluted protein sample on an SDS-PAGE gel.

  • In-gel digestion: Excise the protein bands, destain, and digest with trypsin.

  • Mass spectrometry analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins.[11]

Protocol 2: Phage Display

This protocol provides a step-by-step guide for using phage display to identify protein targets.

I. Biopanning

  • Immobilize the target: Coat a microtiter plate or magnetic beads with the bioactive indole derivative.

  • Incubate with phage library: Add a phage display library (e.g., a human cDNA library) to the immobilized compound and incubate to allow binding.[5]

  • Wash away non-binding phages: Perform a series of stringent washes to remove phages that do not bind to the compound.[5]

  • Elute bound phages: Elute the specifically bound phages, often using a low pH buffer or a competitive agent.[10]

  • Amplify eluted phages: Infect E. coli with the eluted phages and amplify them for the next round of panning.

II. Clone Analysis

  • Repeat panning: Perform 3-5 rounds of biopanning, with increasing wash stringency in each round, to enrich for high-affinity binders.

  • Isolate and sequence positive clones: After the final round of panning, isolate individual phage clones and sequence their DNA to identify the displayed protein.[10]

Computational Workflow: Predicting Targets with Reverse Docking

The following diagram outlines the workflow for in silico target prediction using reverse docking.

G cluster_0 Starting Point cluster_1 Computational Target Prediction cluster_2 Target Validation start 3D Structure of Bioactive Indole Derivative comp1 Select Protein Structure Database start->comp1 comp2 Perform Reverse Docking (Ligand against Proteins) comp1->comp2 comp3 Rank Proteins by Docking Score comp2->comp3 comp4 Filter and Prioritize Potential Targets comp3->comp4 validation Validate Hits with In Vitro Assays comp4->validation Predicted Hits

In silico workflow for target prediction.

Protocol 3: Reverse Docking

This protocol describes the general steps for predicting protein targets of a bioactive indole derivative using reverse docking.

  • Prepare the ligand structure: Generate a high-quality 3D structure of the bioactive indole derivative.

  • Select a protein database: Choose a database of 3D protein structures (e.g., the Protein Data Bank) to screen against.

  • Perform docking: Use a molecular docking program to systematically dock the ligand into the binding sites of all proteins in the database.[13]

  • Score and rank the interactions: The docking program will calculate a score for each protein-ligand interaction, reflecting the predicted binding affinity. Rank the proteins based on these scores.

  • Filter and prioritize candidates: Filter the list of potential targets based on biological relevance to the observed phenotype and prioritize the top-scoring candidates for experimental validation.

The Indispensable Step: Experimental Validation of Putative Targets

Regardless of the identification method used, experimental validation of putative targets is a non-negotiable step to confirm a genuine biological interaction.[7][8]

Validation Workflow:

  • In vitro binding assays: Confirm direct binding between the bioactive compound and the purified candidate protein using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

  • Cellular target engagement assays: Demonstrate that the compound interacts with the target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

  • Functional assays: Show that modulating the activity of the candidate target (e.g., through siRNA-mediated knockdown or CRISPR-Cas9 knockout) phenocopies the effect of the bioactive compound.

  • Structure-activity relationship (SAR) studies: Synthesize and test analogs of the bioactive compound to demonstrate that their binding affinity for the target protein correlates with their biological activity.

Case Study: Potential Targets and Signaling Pathways for Bioactive Indole Derivatives

Many indole derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating key signaling pathways.[14][15][16] Two such pathways that are frequently implicated are the STING and EGFR signaling pathways.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.[6] Some indole derivatives have been developed as STING inhibitors for the treatment of inflammatory diseases.[6][15]

G dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription Inflammation Inflammation IFNs->Inflammation

Simplified STING signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, and several indole-based compounds have been developed as EGFR inhibitors.[2]

G EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Simplified EGFR signaling pathway.

Conclusion

The identification of the biological target(s) of a bioactive derivative of Methyl 4-methoxy-1H-indole-6-carboxylate is a critical step in the drug discovery process. This guide has provided a comparative overview of key experimental and computational methodologies, complete with detailed protocols and illustrative workflows. While each technique has its inherent strengths and weaknesses, a judicious and often integrated approach will provide the most comprehensive and reliable path to elucidating the mechanism of action of a novel therapeutic agent. The ultimate goal is to build a robust body of evidence that not only identifies the direct binding partner(s) but also validates their role in the observed biological phenotype, thereby paving the way for the development of the next generation of targeted therapies.

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A Senior Application Scientist's Guide to Benchmarking Novel Anti-inflammatory Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a central driver of pathology in a vast array of human diseases when dysregulated. From autoimmune disorders like rheumatoid arthritis to chronic conditions such as inflammatory bowel disease and neurodegenerative ailments, the inflammatory response plays a critical role.

For decades, the therapeutic landscape has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[1][2] While effective, their utility is often constrained by significant side-effect profiles, including gastrointestinal and cardiovascular risks.[3][4] More recent biologic therapies, such as TNF-α inhibitors, offer targeted efficacy but come with high costs and potential for immunosuppression.[5][6] This clinical landscape underscores a pressing need for novel anti-inflammatory agents with improved efficacy, selectivity, and safety.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the efficacy of new chemical entities (NCEs) or derivatives against established anti-inflammatory drugs. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust, reproducible, and comparative data.

Foundational Benchmarks: Understanding the Comparators

An effective benchmarking study requires a deep understanding of the standards against which a new derivative is being measured. The choice of comparator drugs should be mechanistically driven.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These agents, such as Ibuprofen and Naproxen, primarily function by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[1][3] Newer generation NSAIDs, like Celecoxib, offer selectivity for the COX-2 isoform, which is inducibly expressed at sites of inflammation, theoretically reducing the gastrointestinal side effects associated with the inhibition of the constitutively expressed "house-keeping" COX-1 enzyme.[7][8]

  • Corticosteroids: These potent anti-inflammatory drugs, like Dexamethasone and Prednisolone, exert their effects by binding to glucocorticoid receptors.[9] This complex then translocates to the nucleus to suppress the transcription of multiple inflammatory genes—encoding cytokines, chemokines, and adhesion molecules—primarily by inhibiting transcription factors like NF-κB and AP-1.[10][11]

  • Biologic Drugs (e.g., TNF-α Inhibitors): Representing a more targeted approach, biologics are typically monoclonal antibodies or fusion proteins designed to neutralize specific inflammatory cytokines.[12] Adalimumab and Infliximab, for instance, bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in many autoimmune diseases.[6]

A Strategic Workflow for Comparative Efficacy Testing

A robust benchmarking strategy follows a hierarchical progression from high-throughput in vitro screening to more complex, physiologically relevant in vivo models. This approach allows for early, cost-effective decision-making and a comprehensive understanding of a derivative's pharmacological profile.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Phase 3: Comparative Analysis a Target Engagement & Primary Screening b Cell-Based Anti-Inflammatory Assays (e.g., LPS-stimulated Macrophages) a->b c Mechanism of Action (Signaling Pathway Analysis) b->c d Cytotoxicity & Selectivity Profiling c->d e Acute Inflammation Model (e.g., Carrageenan Paw Edema) d->e Lead Candidate Selection f Chronic Inflammation Model (e.g., Collagen-Induced Arthritis) e->f g Head-to-Head Efficacy vs. Standard Drugs f->g h Dose-Response & Therapeutic Window g->h i Biomarker Analysis h->i

Caption: A hierarchical workflow for benchmarking new anti-inflammatory derivatives.

In Vitro Efficacy Benchmarking: Cellular Models of Inflammation

The foundational step is to assess the derivative's activity in a controlled cellular environment. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., murine RAW 264.7 or human THP-1 cell lines) are a universally accepted and robust model for this purpose.[13][14] LPS, a component of Gram-negative bacteria cell walls, potently activates macrophages through Toll-like receptor 4 (TLR4) signaling, leading to the production of key inflammatory mediators.[15][16]

Key Assays and Endpoints
  • Nitric Oxide (NO) Production: Measured via the Griess assay. NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.

  • Pro-inflammatory Cytokine Release: Quantified using Enzyme-Linked Immunosorbent Assay (ELISA). TNF-α and Interleukin-6 (IL-6) are critical cytokines to measure as they are primary targets of many existing therapies.[14][17]

Experimental Protocol: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the new derivative or comparator drugs (e.g., Dexamethasone, Ibuprofen) at various concentrations. Incubate for 1-2 hours. Causality: This pre-incubation allows the compounds to enter the cells and engage their targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL. Include a "vehicle" control group (cells treated with drug solvent and LPS) and a "negative" control group (cells with no treatment).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Quantification:

    • NO Production: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm.

    • TNF-α and IL-6: Use commercial ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Control (MTT Assay): To ensure that the reduction in inflammatory mediators is not due to cell death, treat a parallel plate identically but without LPS stimulation. After the incubation period, add MTT reagent to assess cell viability. Trustworthiness: This parallel assay is critical to validate that the observed anti-inflammatory effect is specific and not an artifact of cytotoxicity.

Illustrative In Vitro Comparative Data
CompoundPrimary Target(s)IC₅₀ (NO Production)IC₅₀ (TNF-α Inhibition)IC₅₀ (IL-6 Inhibition)CC₅₀ (Cell Viability)
New Derivative X [Hypothesized Target]2.5 µM5.1 µM4.8 µM> 100 µM
Ibuprofen Non-selective COX~40 µM> 50 µM> 50 µM> 200 µM
Dexamethasone Glucocorticoid Receptor0.8 µM1.2 µM0.5 µM> 100 µM
Celecoxib Selective COX-2~25 µM> 50 µM> 50 µM> 200 µM

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. Data is illustrative.

Mechanism of Action: NF-κB Signaling Pathway

For derivatives not targeting COX enzymes, investigating their effect on the NF-κB signaling pathway is crucial, as it is a central regulator of inflammation targeted by corticosteroids.[9]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway NFkB_IkB NF-κB (p65/p50) IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB_active NF-κB (p65/p50) NFkB_IkB->NFkB_active Releases NF-κB IkB_p P-IκBα NFkB_IkB->IkB_p Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Gene Transcription Proteasome Proteasome Degradation IkB_p->Proteasome

Caption: The canonical NF-κB signaling pathway activated by LPS.

In Vivo Efficacy Benchmarking: Animal Models of Inflammation

Promising candidates from in vitro studies must be validated in a living system. Animal models are indispensable for evaluating a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a complex physiological environment.

Acute Inflammation: Carrageenan-Induced Paw Edema

This is a well-established, reproducible, and widely used model for screening acute anti-inflammatory activity, particularly for NSAID-like compounds.[18][19][20] Sub-plantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[18][21]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200g) for one week.

  • Baseline Measurement: Measure the basal volume of the right hind paw of each rat using a digital plethysmometer.

  • Compound Administration: Administer the new derivative, a positive control (e.g., Indomethacin, 10 mg/kg), or vehicle control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Chronic Inflammation: Collagen-Induced Arthritis (CIA)

For derivatives intended to treat chronic autoimmune diseases like rheumatoid arthritis, the CIA model in mice is the gold standard.[22] It shares many pathological features with human RA, including synovial inflammation, pannus formation, cartilage degradation, and bone erosion, involving both T-cell and B-cell responses.[23][24][25]

  • Induction: Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Immunize susceptible mouse strains (e.g., DBA/1J) via an intradermal injection at the base of the tail.[26]

  • Booster: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Disease Onset & Scoring: Arthritis typically develops around day 26-35.[26] Monitor animals daily and score clinical signs of arthritis in each paw (0-4 scale based on swelling and erythema), for a maximum score of 16 per animal.

  • Therapeutic Dosing Regimen: Once clinical signs are evident (e.g., average score of 4), begin daily administration of the new derivative, a positive control (e.g., Methotrexate or an anti-TNF-α antibody), or vehicle. Causality: A therapeutic, rather than prophylactic, dosing regimen more closely mimics the clinical scenario where treatment begins after disease diagnosis.

  • Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for serum cytokine analysis and harvest joints for histological assessment of inflammation, cartilage damage, and bone erosion.

Illustrative In Vivo Comparative Data

Table 2: Activity in Carrageenan-Induced Rat Paw Edema (at 3 hours)

CompoundDose (mg/kg, p.o.)Paw Edema Inhibition (%)
New Derivative X 1055%
Indomethacin 1062%
Celecoxib 3048%
Vehicle Control -0%

Data is illustrative.

Table 3: Efficacy in Mouse Collagen-Induced Arthritis Model

Treatment GroupDoseMean Arthritis Score (Day 42)Histological Score (Inflammation)
Vehicle Control -12.5 ± 1.53.5 ± 0.4
New Derivative X 10 mg/kg/day5.8 ± 1.11.6 ± 0.3
Methotrexate 1 mg/kg (3x/week)6.2 ± 1.31.8 ± 0.5

p < 0.05 vs. Vehicle Control. Data is illustrative and presented as Mean ± SEM.

Conclusion: Synthesizing the Evidence

A successful benchmarking program generates a comprehensive data package that clearly positions a new anti-inflammatory derivative relative to the current standards of care. By employing a tiered approach from in vitro to in vivo models and meticulously explaining the rationale behind each experimental choice, researchers can build a robust and trustworthy profile of their compound. The ultimate goal is not merely to demonstrate efficacy, but to define a clear therapeutic advantage—be it superior potency, an improved safety profile, a novel mechanism of action, or efficacy in a treatment-resistant population. This rigorous, evidence-based approach is fundamental to navigating the complex path of drug development and ultimately delivering superior therapeutic options to patients.

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Safety Operating Guide

Guide to the Proper Disposal of Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 4-methoxy-1H-indole-6-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure the protection of personnel and the environment. The protocols outlined herein are grounded in established safety principles and are designed to be self-validating systems for laboratory waste management.

Hazard Assessment and Waste Classification

Before any disposal actions are taken, a thorough hazard assessment is paramount. While specific toxicity data for Methyl 4-methoxy-1H-indole-6-carboxylate is not extensively documented, its chemical structure as an indole derivative warrants a cautious approach. Structurally similar compounds often exhibit properties such as skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized, and it is the generator's responsibility to determine if a waste is hazardous.[2] For a compound like Methyl 4-methoxy-1H-indole-6-carboxylate, which is a solid organic chemical, the primary concern would be its potential toxicity or other hazardous characteristics that would classify it under EPA regulations.[2]

Immediate Action: Treat all waste containing Methyl 4-methoxy-1H-indole-6-carboxylate as hazardous chemical waste unless a formal hazard determination has proven otherwise.

Essential Safety and Handling Precautions

Proper personal protective equipment (PPE) is non-negotiable when handling this compound or its waste.

Quantitative Data Summary
Molecular Formula C₁₁H₁₁NO₃[3]
Molecular Weight 205.21 g/mol [3]
Appearance Tan solid[4]
Storage Temperature 0 - 8 °C[4]

Required PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[5]

  • Eye Protection: Safety glasses or goggles must be worn to protect against dust or splashes.[5]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[6]

Handling:

  • All handling of the solid compound or solutions should be done in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Avoid generating dust.[6]

  • Wash hands thoroughly after handling.[5][7]

Segregation and Collection of Waste

Proper segregation at the source is a critical step in a compliant waste management program. This prevents dangerous chemical reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner.

Step-by-Step Collection Protocol:

  • Designate a Waste Container:

    • Select a container that is chemically compatible with Methyl 4-methoxy-1H-indole-6-carboxylate and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[8]

    • The container must be in good condition, free from cracks or leaks.[8]

  • Label the Container:

    • Clearly label the container with the words "Hazardous Waste."[8]

    • List all chemical constituents, including "Methyl 4-methoxy-1H-indole-6-carboxylate" and any solvents, with their approximate concentrations.[8][9]

    • Include the date of waste accumulation.[9]

  • Collect the Waste:

    • Solid Waste: Place any solid residue, contaminated weighing papers, or grossly contaminated PPE directly into the designated solid waste container.

    • Liquid Waste: If the compound is in solution, pour the waste into the designated liquid waste container. Use a funnel to prevent spills.

    • Empty Containers: A container that has held Methyl 4-methoxy-1H-indole-6-carboxylate should be considered hazardous waste. If it is to be disposed of as regular trash, it must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[10]

  • Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[8] This is to prevent the release of vapors and to avoid spills.

Storage of Chemical Waste

Designated storage areas for hazardous waste are required to ensure safety and compliance. These are often referred to as Satellite Accumulation Areas (SAAs).[8]

  • Location: Store the waste container in a designated SAA within the laboratory where the waste is generated.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Do not store incompatible waste types together.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10] Once this limit is reached, the waste must be moved to a central storage area within three days.[8]

Disposal Procedures

The final disposal of Methyl 4-methoxy-1H-indole-6-carboxylate must be conducted through a licensed hazardous waste disposal company.

Disposal Workflow:

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal Process A Generate Waste (Solid or Liquid) B Segregate into a Labeled, Compatible Container A->B Step 1: Collection C Store in a Designated Satellite Accumulation Area (SAA) B->C Step 2: Storage D Request Waste Pickup from EHS or Waste Vendor C->D Step 3: Request E Licensed Waste Vendor Collects the Waste D->E Step 4: Handoff F Transportation to a Treatment, Storage, and Disposal Facility (TSDF) E->F Logistics G Final Disposal (e.g., Incineration) F->G Final Step

Caption: Workflow for the disposal of Methyl 4-methoxy-1H-indole-6-carboxylate.

Prohibited Disposal Methods:

  • Sewer Disposal: Do NOT dispose of this chemical down the drain.[2][10] Indole compounds can be toxic to aquatic life, and this method of disposal is a violation of environmental regulations.

  • Regular Trash: Do NOT dispose of this chemical in the regular trash.[2]

  • Evaporation: Do NOT allow waste containing this chemical to evaporate in a fume hood.[8][10] This practice is prohibited as it releases chemicals into the atmosphere.

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical waste disposal vendor.

  • Follow their specific procedures for waste pickup, which may include completing an online form or attaching a specific tag to the waste container.

  • Ensure all paperwork is completed accurately to maintain a clear record of the waste from generation to final disposal.

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the responsible stewardship of our environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-methoxy-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of Methyl 4-methoxy-1H-indole-6-carboxylate. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven practices to ensure laboratory safety and operational integrity. The procedural guidance herein is based on established safety protocols for indole compounds and fine chemical powders.

Hazard Identification and Analysis

Methyl 4-methoxy-1H-indole-6-carboxylate is a heterocyclic compound used in synthetic organic chemistry. While specific toxicological data for this exact molecule is limited, a thorough hazard assessment can be extrapolated from structurally similar indole carboxylates. The primary risks are associated with its powder form, which can be easily inhaled or come into contact with skin and eyes.

Based on data for related compounds, it is prudent to handle Methyl 4-methoxy-1H-indole-6-carboxylate as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.

Table 1: Hazard Summary for Structurally Related Indole Compounds

Hazard Statement Classification Rationale
Harmful if swallowed Acute Toxicity, Oral Assumed based on general indole compound profiles.[2][3]
Causes skin irritation Skin Irritation, Category 2 A common hazard for indole derivatives.[1][4]
Causes serious eye irritation Eye Irritation, Category 2 Expected for fine chemical powders.[1][4]
May cause respiratory irritation STOT - Single Exposure, Category 3 Inhalation of dust can irritate the respiratory system.[1][4][5]

| May cause an allergic skin reaction | Skin Sensitization | A potential hazard with prolonged or repeated contact.[3] |

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the identified risks. The selection of specific equipment must align with established safety standards and be appropriate for the procedures being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][7][8] Goggles provide a seal around the eyes to protect against fine dust. For tasks with a higher risk of splashing (e.g., dissolving the compound), a face shield should be worn over the goggles.[8][9]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[6][10][11] A flame-resistant lab coat.[10] Double-gloving may be considered for extended handling.[12] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[13] A buttoned lab coat protects skin and personal clothing.[9]

| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust or aerosols may be generated.[6][9] | This is crucial when weighing or transferring the powder outside of a certified chemical fume hood.[9][14] |

Operational and Disposal Plan

Adherence to a strict operational plan is critical for safety and the prevention of cross-contamination.

Engineering Controls

Your primary line of defense is the use of proper engineering controls.

  • Ventilation: Always work in a well-ventilated area. For any procedure that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory.[6][11][15]

  • Weighing: If a highly accurate measurement is required, placing a balance inside a fume hood can be challenging due to airflow.[14] In such cases, use a balance with an enclosure or a dedicated powder weighing station with HEPA filtration.

Safe Handling Workflow

The following workflow outlines the procedural steps for safely handling Methyl 4-methoxy-1H-indole-6-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds 1. Review SDS & Protocols prep_ppe 2. Don Full PPE prep_sds->prep_ppe prep_setup 3. Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh 4. Weigh Compound prep_setup->handle_weigh Proceed to handling handle_transfer 5. Transfer & Use handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Surfaces handle_transfer->cleanup_decon After experiment completion cleanup_waste 7. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff 8. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 9. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of Methyl 4-methoxy-1H-indole-6-carboxylate.

Step-by-Step Handling Procedures
  • Pre-Use Inspection: Before handling, visually inspect the container for any signs of damage or degradation.[6]

  • During Use:

    • Avoid all direct contact with the skin and eyes.[6]

    • Minimize dust generation. Do not pour the powder; use a spatula or scoop.[14]

    • Keep the container tightly closed when not in use.[4][14]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][6]

  • Post-Use:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][10]

    • Immediately remove and launder any contaminated clothing before reuse.[4][6]

Storage Protocols
  • Store in a tightly closed, properly labeled container.[4][6]

  • Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[6][11]

  • Store locked up in a designated area accessible only to authorized personnel.[2][3][4]

Disposal Plan

The disposal of Methyl 4-methoxy-1H-indole-6-carboxylate and its containers must be managed as hazardous waste.[6]

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][6] Do not dispose of it down the drain or in general trash.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5][16]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[4][5][16]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[2][5][16]

  • Spills: For small spills of the solid, carefully sweep or use a HEPA-filtered vacuum to collect the material.[14] Avoid creating dust. Place in a suitable, closed container for disposal.[7]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
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  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.